Methylphosphonic dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
dichlorophosphorylmethane | |
|---|---|---|
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InChI |
InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3 | |
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InChI Key |
SCLFRABIDYGTAZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CP(=O)(Cl)Cl | |
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Molecular Formula |
CH3Cl2OP | |
| Record name | METHYL PHOSPHONIC DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID6060979 | |
| Record name | Methylphosphonic acid dichloride | |
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Molecular Weight |
132.91 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite., A solid below 95-99 deg F; [HSDB] Colorless liquid; Melting point = 90-93 deg F; [MSDSonline] | |
| Record name | METHYL PHOSPHONIC DICHLORIDE | |
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| Record name | Methyl phosphonic dichloride | |
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Boiling Point |
325 °F, 162 °C | |
| Record name | Methyl phosphonic dichloride | |
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Density |
1.39 g/cu cm at 38 °C | |
| Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Vapor Pressure |
760 mm Hg at 163 °C | |
| Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Color/Form |
Low melting solid | |
CAS No. |
676-97-1 | |
| Record name | METHYL PHOSPHONIC DICHLORIDE | |
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| Record name | Methylphosphonic dichloride | |
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| Record name | Methyl phosphonic dichloride | |
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| Record name | Phosphonic dichloride, P-methyl- | |
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| Record name | Methylphosphonic acid dichloride | |
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| Record name | Methylphosphonic dichloride | |
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| Record name | Methylphosphonyl dichloride | |
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Melting Point |
95-99 °F, 32 °C | |
| Record name | Methyl phosphonic dichloride | |
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Foundational & Exploratory
Synthesis of Methylphosphonic Dichloride from Dimethyl Methylphosphonate: A Comprehensive Guide to Reaction Principles, Execution, and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Methylphosphonic dichloride (CH₃P(O)Cl₂), also known as MPD or DC, is a highly reactive organophosphorus compound of significant industrial and research importance.[1] While it finds commercial application in specialized areas like oligonucleotide synthesis, its primary role is that of a critical precursor chemical.[1][2] Its versatile reactivity, stemming from two labile chlorine atoms attached to a phosphoryl group, makes it a key building block for a range of molecules, including flame retardants and insecticides.[3][4] However, this same reactivity also places it on Schedule 2 of the Chemical Weapons Convention, as it is a direct precursor to nerve agents such as Sarin and Soman.[1][5]
This guide provides an in-depth exploration of the most common and efficient synthetic route to this compound: the chlorination of dimethyl methylphosphonate (DMMP). We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and detail the stringent safety protocols required for handling these materials. This document is intended for professionals in chemical research and development who require a robust and field-proven understanding of this synthesis.
Reactant and Product Profile
A thorough understanding of the physical properties of the starting material and the final product is fundamental to designing a successful synthesis, including aspects of reactor setup, temperature control, and purification.
| Property | Dimethyl Methylphosphonate (DMMP) | This compound (MPD) |
| Chemical Formula | C₃H₉O₃P | CH₃Cl₂OP |
| Molar Mass | 124.08 g/mol [5] | 132.91 g/mol [1] |
| Appearance | Colorless liquid[5][6] | White crystalline solid or colorless liquid[1][7] |
| Density | 1.145 g/mL at 25 °C[5][6] | 1.468 g/mL at 25 °C[1] |
| Melting Point | -50 °C[5][6] | 32-37 °C[7] |
| Boiling Point | 181 °C[5] | 163 °C[1] |
| Solubility in Water | Slowly hydrolyzes[5][6] | Reacts violently[1][7][8] |
The Chlorination Reaction: Mechanism and Reagent Selection
The conversion of the dimethyl ester of methylphosphonic acid (DMMP) to the corresponding dichloride is fundamentally a substitution reaction where the methoxy groups (-OCH₃) are replaced by chlorine atoms.
Overall Reaction: CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 CH₃Cl + 2 SO₂
While several chlorinating agents can theoretically achieve this transformation, the choice of reagent profoundly impacts reaction efficiency, safety, and product purity.
Thionyl Chloride (SOCl₂): The Workhorse Reagent
Thionyl chloride is the most widely utilized reagent for this synthesis.[3][5] Its primary advantage is that the reaction byproducts—sulfur dioxide (SO₂) and methyl chloride (CH₃Cl)—are gases, which simplifies product isolation.
The uncatalyzed reaction between DMMP and thionyl chloride is known to be slow, often resulting in incomplete conversion and yields as low as 25-50%.[4] This inefficiency necessitates the use of a catalyst to drive the reaction to completion at a practical rate.
Causality of Catalysis: Catalysts accelerate the reaction by activating either the DMMP or the thionyl chloride, creating a more reactive intermediate that is more susceptible to nucleophilic attack by the chloride ion.
-
Nitrogen-Containing Catalysts: Various amines and N,N-disubstituted amides (e.g., N,N-dimethylformamide, DMF) can catalyze the process.[1][4][5] They function by forming a highly reactive intermediate with thionyl chloride (e.g., a Vilsmeier-type reagent in the case of DMF), which then acts as the effective chlorinating agent. A significant drawback is that these organic catalysts can be difficult to remove completely from the final product, potentially complicating purification.[4]
-
Inorganic Halide Catalysts: A more robust and industrially relevant approach involves the use of inorganic halide catalysts.[4] A US patent details a process using catalytic amounts of halides from various metal groups (IA, IIA, etc.) or ammonium halides (e.g., NH₄Cl, NaCl, CaCl₂).[4] These catalysts are inexpensive, effective, and more easily separated from the non-polar product.
Alternative Chlorinating Agents
-
Phosgene (COCl₂): Phosgene can also be used as the chlorinating agent, often in conjunction with the same inorganic halide catalysts as thionyl chloride.[4] While effective, phosgene is an extremely toxic gas, requiring specialized handling procedures and equipment, which often makes thionyl chloride the preferred choice for laboratory-scale work.
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another powerful chlorinating agent, known for producing clean reactions with volatile byproducts (CO, CO₂).[9][10] It is typically used with a catalytic amount of DMF.[9][11] While it tends to be a milder and more selective reagent than thionyl chloride, it is also more expensive and thus generally reserved for smaller-scale or more sensitive syntheses.[9][10]
Proposed Reaction Pathway
The following diagram illustrates a plausible pathway for the chlorination of DMMP using thionyl chloride, which proceeds through a stepwise substitution.
Caption: Stepwise substitution pathway for DMMP chlorination.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis using the inorganic halide-catalyzed thionyl chloride method, which offers high yield and purity.[4] All operations must be performed in a certified chemical fume hood with appropriate PPE.
Reagents and Equipment
-
Reagents: Dimethyl methylphosphonate (DMMP), Thionyl chloride (SOCl₂), Ammonium chloride (NH₄Cl, catalyst), Anhydrous solvent (e.g., toluene, optional), Nitrogen gas.
-
Equipment: Three-neck round-bottom flask, reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, thermometer, distillation apparatus.
Synthesis Workflow
Caption: Experimental workflow for MPD synthesis.
Step-by-Step Methodology
-
System Preparation: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent violent reactions with thionyl chloride. Purge the entire system with dry nitrogen gas to maintain an inert atmosphere.
-
Reactor Charging: Charge the three-neck flask with dimethyl methylphosphonate (1.0 eq) and a catalytic amount of ammonium chloride (e.g., 0.02-0.05 eq). Begin magnetic stirring.
-
Initial Heating: Gently heat the stirred mixture to approximately 60-70 °C.[4]
-
Reagent Addition: Slowly add thionyl chloride (a slight excess, e.g., 2.1-2.2 eq) to the flask using the dropping funnel over 1-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and the rate of gas evolution. Adding the reagent beneath the surface of the DMMP can help minimize its volatilization.[4]
-
Reflux: After the addition is complete, slowly raise the temperature to bring the mixture to a gentle reflux. The reaction temperature will typically be in the range of 100-120 °C. Maintain reflux until gas evolution ceases, which indicates the reaction is nearing completion. This can take several hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Rearrange the apparatus for distillation. First, distill off the excess thionyl chloride at atmospheric pressure (boiling point ~76 °C).
-
The crude this compound remaining in the flask is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for the applied pressure (literature boiling point is 163 °C at atmospheric pressure).[1]
-
Safety, Handling, and Regulatory Imperatives
The synthesis and handling of this compound and its precursors are governed by extreme hazard potentials and strict international regulations.
Hazard Profile
-
This compound (MPD):
-
Toxicity: Fatal if inhaled (GHS H330) and very toxic by ingestion or skin absorption.[1] It is a strong irritant.[12]
-
Corrosivity: Causes severe skin burns and eye damage (GHS H314).[1] Contact may irreversibly destroy skin tissue.[7][12]
-
Reactivity: Reacts violently with water, moisture, alcohols, and bases, liberating corrosive and toxic hydrogen chloride gas.[1][7][8]
-
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts with water to release HCl and SO₂ gases.[13] Inhalation can cause severe respiratory damage.
Mandatory Safety Protocols
-
Engineering Controls: All work must be conducted within a high-performance chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.
-
Respiratory: A positive pressure, self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator is required for emergency situations.[12] For routine handling under a hood, use appropriate respirator cartridges tested for acid gases.
-
Body: A fully-encapsulating, chemical-resistant suit is recommended for emergencies.[12] For standard operations, wear appropriate chemical-resistant gloves and clothing.[8]
-
Eye/Face: Chemical safety goggles and a face shield are mandatory.[8]
-
-
Handling: Always handle under an inert, dry atmosphere. Keep all sources of moisture away from the storage and reaction areas. Immediately change any contaminated clothing.
Regulatory Compliance
Both dimethyl methylphosphonate (DMMP) and this compound (MPD) are listed as Schedule 2 chemicals under the Chemical Weapons Convention (CWC).[1][5] This classification imposes strict international controls on their production, use, transfer, and storage. All facilities handling these chemicals must comply with national and international reporting and inspection requirements mandated by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW).
Analytical Characterization
Post-synthesis, the purity of the this compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is an excellent technique for determining the analytical yield and identifying phosphorus-containing impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile organic impurities. Advanced techniques like GCxGC-TOFMS can be used for detailed impurity profiling to trace the synthetic pathway of the material.[14][15]
Conclusion
The synthesis of this compound from dimethyl methylphosphonate via thionyl chloride chlorination is a well-established and high-yielding process when conducted with the proper catalytic system. The key to a successful and safe synthesis lies not only in understanding the reaction mechanism but also in a rigorous and unwavering commitment to safety protocols. The extreme toxicity, corrosivity, and water-reactivity of the product, coupled with its status as a CWC-scheduled chemical, demand the highest level of caution, expertise, and regulatory adherence from all personnel involved.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 676-97-1 | Benchchem [benchchem.com]
- 4. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl methylphosphonate [medbox.iiab.me]
- 7. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methylphosphonic Dichloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylphosphonic dichloride (MPD), a seemingly unassuming organophosphorus compound, holds a pivotal position at the crossroads of synthetic chemistry, materials science, and pharmacology. While its notoriety is partly linked to its classification as a Schedule 2 precursor under the Chemical Weapons Convention due to its role in the synthesis of nerve agents like Sarin and Soman, its utility extends far beyond this grim association.[1] For the discerning researcher and drug development professional, MPD is a versatile and highly reactive building block, indispensable for the introduction of the methylphosphonate moiety into a wide array of molecules. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights to harness its synthetic potential safely and effectively.
Part 1: Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or a low-melting crystalline solid with a pungent odor.[2][3] Its physical state at ambient temperature can vary, with a melting point reported between 28-37°C.[1][4] A thorough understanding of its fundamental properties is critical for its safe handling and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | CH₃Cl₂OP | [1][5] |
| Molecular Weight | 132.91 g/mol | [1][4][5] |
| Melting Point | 28-37 °C (82-99 °F) | [1][4][6] |
| Boiling Point | 163 °C (325 °F) | [1][2][4] |
| Density | 1.468 g/mL at 20-25 °C | [1][2][4] |
| Vapor Pressure | 760 mmHg at 163 °C | [3][4] |
| Solubility | Reacts with water. Soluble in ether, THF, acetonitrile (slightly), and chloroform. | [1][2][3] |
| Appearance | White crystalline solid or colorless to pale yellow liquid. | [1][2] |
Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. The 31P NMR spectrum shows a characteristic chemical shift, while the 1H and 13C NMR spectra provide information on the methyl group.[7][8] Infrared (IR) spectroscopy reveals the presence of the P=O and P-Cl bonds.[9]
Part 2: Reactivity Profile: A Double-Edged Sword
The high reactivity of the two P-Cl bonds in this compound is the very essence of its synthetic utility. However, this reactivity also necessitates stringent handling protocols. The phosphorus atom in MPD is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Hydrolysis and Reaction with Protic Solvents
The most critical aspect of MPD's reactivity is its violent reaction with water.[3][10][11] This exothermic reaction proceeds rapidly to form methylphosphonic acid and hydrochloric acid, often generating corrosive and toxic fumes.[3][5][10]
Reaction with Water: CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl
The mechanism involves a stepwise nucleophilic attack of water on the phosphorus center, with the displacement of chloride ions. The hydrolysis can proceed through intermediates such as methylphosphonic chloridic acid. The reaction with moist air is also rapid, leading to the fuming of the compound.[3][10][12] The hydrolysis of MPD is known to be significantly influenced by environmental conditions, with the potential formation of methylphosphonic anhydride as an intermediate, especially under conditions of limited water.[13]
A similar vigorous reaction occurs with alcohols, leading to the formation of mono- and di-esters of methylphosphonic acid.[1][14] This reaction is a cornerstone of its application in synthesis.
Reaction with Alcohols: CH₃P(O)Cl₂ + ROH → CH₃P(O)(OR)Cl + HCl CH₃P(O)(OR)Cl + ROH → CH₃P(O)(OR)₂ + HCl
The stoichiometry of the alcohol is a critical parameter. Using one equivalent of alcohol can favor the formation of the monoester chloride, which can be a useful intermediate itself. However, achieving high selectivity for the monoester can be challenging, often resulting in a mixture of the starting material, monoester, and diester.[14] The reaction with alcohols is mechanistically analogous to the hydrolysis, involving nucleophilic substitution at the phosphorus center. The conversion of the hydroxyl group of the alcohol into a better leaving group by reacting with MPD is a key transformation.[15]
Reactions with Amines and Other Nucleophiles
This compound readily reacts with primary and secondary amines to form phosphonamidates. This reactivity is exploited in the synthesis of various biologically active compounds and ligands. The reaction with bases, including amines, can be vigorous.[10][12]
Incompatibilities and Hazardous Reactions
Beyond its reactivity with protic solvents and nucleophiles, MPD is incompatible with a range of substances:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][10][12]
-
Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[3][10][12]
-
Metals: Can corrode metals, potentially evolving flammable hydrogen gas.[3][5]
Part 3: Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Oxidation of Methyldichlorophosphine
A common and efficient method for the production of MPD is the oxidation of methyldichlorophosphine (CH₃PCl₂).[1][5] Sulfuryl chloride (SO₂Cl₂) is a frequently used oxidizing agent for this transformation.[1][5]
Reaction Scheme: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂
This reaction is typically high-yielding and provides a direct route to the desired product. Chlorosulfuric acid can also be employed as the oxidant.[2][5]
Chlorination of Dimethyl Methylphosphonate (DMMP)
Another important synthetic pathway involves the chlorination of dimethyl methylphosphonate (DMMP).[1] Thionyl chloride (SOCl₂) is a common chlorinating agent for this process, which can be catalyzed by various amines or inorganic halides.[1][16]
Reaction Scheme (catalyzed): CH₃P(O)(OCH₃)₂ + 2SOCl₂ → CH₃P(O)Cl₂ + 2CH₃Cl + 2SO₂
Phosgene can also be used as the chlorinating agent.[16] This method is particularly useful as DMMP is a readily available starting material.
Part 4: Applications in Research and Development
The unique reactivity of this compound makes it a valuable tool in several areas of chemical synthesis.
Synthesis of Oligonucleoside Methylphosphonates
A significant application of MPD is in the synthesis of oligonucleoside methylphosphonates.[1][17][18] These modified oligonucleotides, where a non-ionic methylphosphonate linkage replaces the natural phosphodiester backbone, have been explored as antisense therapeutic agents. The reaction involves the phosphonylation of a protected nucleoside with MPD to form a nucleoside 3'-methylphosphonochloridate intermediate.[17][18] This intermediate can then be coupled with another nucleoside to form the desired methylphosphonate linkage.
Experimental Protocol: Synthesis of a Deoxyribonucleoside 3'-Methylphosphonochloridate
-
Materials: Protected deoxyribonucleoside, this compound, anhydrous pyridine, anhydrous dichloromethane.
-
Procedure: a. Dissolve the protected deoxyribonucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon). b. Cool the solution to 0°C in an ice bath. c. Add anhydrous pyridine to the solution. d. Slowly add a solution of this compound in anhydrous dichloromethane to the cooled reaction mixture. e. Stir the reaction at 0°C for a specified time (e.g., 60 minutes), monitoring the progress by TLC.[17][18] f. Upon completion, the reaction mixture can be quenched and the product, d-[(MeO)₂Tr]NpCl, purified by flash chromatography on silica gel.[17][18]
Precursor to Other Organophosphorus Compounds
This compound serves as a precursor to a wide range of other valuable organophosphorus compounds. For instance, it can be converted to methylphosphonyl difluoride by reaction with hydrogen fluoride or sodium fluoride.[1] It is also used to synthesize various phosphonic acid esters by reacting with different alcohols.[1][14] These esters find applications as flame retardants, catalysts, and intermediates in the synthesis of pharmaceuticals and agrochemicals.
Part 5: Safety, Handling, and Emergency Procedures
The high toxicity and reactivity of this compound demand strict adherence to safety protocols. It is classified as very toxic and corrosive.[1][5][10]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-facepiece respirator with appropriate cartridges (e.g., type P2) or a self-contained breathing apparatus (SCBA) should be worn when handling MPD.[11][19]
-
Skin Protection: Wear appropriate chemical-resistant gloves, a lab coat, and other protective clothing to prevent skin contact.[11][19]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11][19]
Handling and Storage
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials.[2][11]
-
Store in a corrosives area, away from water or moist air.[11]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[11][20]
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[11][21]
Spill and Disposal Procedures
In case of a spill, isolate the area and deny entry. Stay upwind and out of low areas.[10] Use a water spray to reduce vapors, but do not put water directly on the spill or in the container.[10] Absorb the spill with a non-combustible material and place it in a suitable container for disposal.
Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[11]
Conclusion
This compound is a potent and versatile reagent that offers significant opportunities for chemical innovation, particularly in the fields of drug development and materials science. Its high reactivity, while demanding careful and informed handling, is the key to its synthetic power. By understanding its chemical properties, reactivity profile, and the necessary safety precautions, researchers can effectively and safely leverage this important building block to advance their scientific endeavors. This guide serves as a foundational resource to that end, emphasizing a culture of safety and scientific integrity in the handling and application of this powerful chemical intermediate.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 676-97-1 [chemicalbook.com]
- 3. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 4. This compound 98 676-97-1 [sigmaaldrich.com]
- 5. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl phosphonic dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Methylphosphonyl dichloride [webbook.nist.gov]
- 10. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Hydrolysis of methylphosphonic anhydride solid to methylphosphonic acid probed by Raman and infrared reflectance spectroscopies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 17. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound 98 676-97-1 [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. This compound | 676-97-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
"CAS number 676-97-1 physical properties"
An In-depth Technical Guide: Physical Properties of Methylphosphonyl Dichloride (CAS No. 676-97-1)
Executive Summary
Methylphosphonyl dichloride (DC), identified by CAS number 676-97-1, is an organophosphorus compound of significant interest in specialized chemical synthesis.[1] While it has commercial applications, notably in oligonucleotide synthesis, its primary claim to notability is its role as a key precursor in the production of nerve agents such as Sarin and Soman.[1] Consequently, it is classified as a Schedule 2 chemical under the Chemical Weapons Convention (CWC), subjecting its production and use to stringent international monitoring.[1][2]
This guide provides a comprehensive overview of the essential physical and chemical properties of methylphosphonyl dichloride. It is intended for researchers and drug development professionals who require a detailed understanding of this compound's characteristics for safe handling, experimental design, and regulatory compliance. The document elucidates its molecular structure, core physical constants, reactivity profile, and the necessary protocols for its safe management in a laboratory setting.
Molecular Structure and Chemical Identification
Methylphosphonyl dichloride is a relatively simple organophosphorus compound. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two chlorine atoms. This arrangement leads to a tetrahedral geometry around the phosphorus center.
Caption: Molecular structure of Methylphosphonyl Dichloride.
Key Identifiers:
-
IUPAC Name: Methylphosphonic dichloride[1]
-
Synonyms: Dichloromethylphosphine oxide, Methanephosphonyl chloride, Methanephosphonic acid dichloride[1][3][4]
Core Physical Properties
Methylphosphonyl dichloride is a white crystalline solid at standard temperature and pressure, though its low melting point means it may be encountered as a liquid in warmer laboratory environments.[1][5] Its acrid odor is a key indicator of its presence.[5] A summary of its principal physical constants is provided below.
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1][5] |
| Odor | Acrid, Pungent | [5][9] |
| Melting Point | 28 - 37 °C (82 - 99 °F) | [1][4][5] |
| Boiling Point | 163 °C (325 °F) at 760 mmHg | [1][4][10] |
| Density | 1.468 g/mL at 20-25 °C | [1][4][10] |
| Vapor Pressure | 23 hPa at 20 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) | [1][4][5] |
| Solubility | Reacts with water; Soluble in ether, THF | [1] |
The low melting point is a critical handling consideration. A laboratory with an ambient temperature fluctuating around 28-30°C may find the substance transitioning between solid and liquid phases, which can affect transfer and measurement procedures. Its relatively high boiling point allows for purification via distillation, though often under reduced pressure to lower the required temperature.[10]
Reactivity and Stability Profile
The chemistry of methylphosphonyl dichloride is dominated by the reactivity of its two phosphorus-chlorine (P-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, defining the compound's stability and incompatibility with a wide range of common laboratory reagents.
Hydrolytic Instability
The most significant chemical property of methylphosphonyl dichloride is its violent reaction with water.[1][5][8] The compound fumes in moist air and reacts vigorously with liquid water to produce methylphosphonic acid and corrosive hydrogen chloride gas.[8][10] This reaction is rapid and highly exothermic, potentially increasing the concentration of toxic and corrosive fumes in the air.[2]
This reactivity is a direct consequence of the electrophilic nature of the phosphorus atom and the ability of the chlorine atoms to act as good leaving groups. Water acts as a nucleophile, attacking the phosphorus center and displacing the chloride ions in a stepwise hydrolysis.
Caption: Hydrolysis pathway of Methylphosphonyl Dichloride.
Incompatible Materials
Due to its reactivity, methylphosphonyl dichloride must be stored and handled in isolation from:
-
Water and Moisture: As detailed above, causes violent reaction.[11]
-
Alcohols: Reacts similarly to water, forming esters and HCl gas.[1][8][10]
-
Strong Oxidizing Agents: Contact may lead to fires or explosions.[10]
-
Ethers: Can react explosively, particularly in the presence of trace metal salts.[8][10]
Thermal Decomposition
While stable under recommended storage conditions, combustion or intense heating will cause decomposition, leading to the release of highly toxic and irritating vapors, including oxides of phosphorus, carbon oxides, and hydrogen chloride gas.
Spectroscopic and Analytical Data
For the purposes of structural verification and purity analysis, a range of spectroscopic data for methylphosphonyl dichloride is available in public and subscription-based databases. Authoritative sources such as the NIST Chemistry WebBook provide access to:
-
Infrared (IR) Spectra: Useful for identifying the characteristic P=O and P-Cl bond stretches.[12]
-
Mass Spectrometry (MS): Provides fragmentation patterns for confirming molecular weight and structure.[13]
-
Nuclear Magnetic Resonance (NMR) Spectra: Data for ¹H, ¹³C, and ³¹P NMR are available and are essential for unambiguous structural elucidation.[14]
Researchers should consult these primary sources for reference spectra when characterizing synthesized or acquired material.
Safe Handling and Storage Protocol
The high toxicity (fatal if inhaled), corrosive nature, and violent reactivity with water mandate strict adherence to safety protocols.[2][11] The following workflow is essential for mitigating risk.
Workflow: Safe Management of Methylphosphonyl Dichloride
-
Preparation and Engineering Controls:
-
Causality: The compound is highly toxic via inhalation and fumes in moist air.[8][11]
-
Protocol: All handling, including weighing and transferring, must be conducted within a certified chemical fume hood with a verified face velocity. The work area must be demonstrably free of moisture. An eyewash station and safety shower must be immediately accessible.[5]
-
-
Personal Protective Equipment (PPE):
-
Causality: The substance causes severe, destructive burns to skin and eyes upon contact.[2]
-
Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or appropriate laminate).
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[11]
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[11]
-
Respiratory Protection: In addition to the fume hood, a full-face respirator with appropriate cartridges (e.g., NIOSH N100 or P3) should be used, especially when handling larger quantities or during spill cleanup.[11]
-
-
-
Storage and Segregation:
-
Causality: Accidental contact with incompatible materials can lead to violent reactions.[8][10][11]
-
Protocol:
-
Store in a tightly sealed, clearly labeled container.[11]
-
Place the primary container within compatible secondary containment.
-
Store in a dedicated, dry, cool, and well-ventilated area designated for highly toxic and water-reactive materials.[2][11]
-
Store under an inert gas (e.g., argon or nitrogen) to prevent contact with atmospheric moisture.[11]
-
Ensure the storage location is locked and accessible only to authorized personnel.
-
-
-
Emergency Procedures:
-
Causality: The immediate effects of exposure are severe.[2]
-
Protocol:
-
Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. Do NOT use water on the spill.[11] Cover with a dry, inert absorbent material (e.g., sand or vermiculite). Collect into a sealed container for hazardous waste disposal.
-
-
Conclusion
Methylphosphonyl dichloride (CAS 676-97-1) is a compound whose physical properties are inextricably linked to its hazardous nature. Its low melting point, high reactivity with water and other nucleophiles, and extreme toxicity necessitate a profound respect for established safety protocols. For the materials scientist or drug development professional, understanding these properties is not merely academic; it is the foundation of safe and effective research. Its regulatory status as a CWC Schedule 2 substance further underscores the need for meticulous record-keeping and handling by all who work with it.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound 98 676-97-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 676-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. GSRS [precision.fda.gov]
- 8. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | 676-97-1 [chemicalbook.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. Methylphosphonyl dichloride [webbook.nist.gov]
- 13. Methylphosphonyl dichloride [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
The Reaction of Methylphosphonic Dichloride with Alcohols: A Mechanistic and Practical Guide
Preamble: Contextualizing the Core Reaction
Methylphosphonic dichloride (CH₃P(O)Cl₂) is a foundational building block in organophosphorus chemistry. Its high reactivity, stemming from the electron-deficient phosphorus center and the two labile chloride leaving groups, makes it a versatile precursor for a wide array of phosphonic acid derivatives. Among its most fundamental transformations is the reaction with alcohols to form methylphosphonate esters. This reaction is not only crucial for the synthesis of flame retardants, and ligands for catalysis, but also underpins the synthesis of biologically active compounds and, notoriously, is a key step in the production of certain nerve agents.[1] A deep, mechanistic understanding of this process is therefore paramount for researchers, scientists, and drug development professionals to control reaction outcomes, optimize yields, and ensure safety.
This guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, in-depth exploration of the reaction's core, moving from the fundamental principles of the underlying mechanism to practical, field-proven experimental protocols and critical safety considerations. Every procedural recommendation is rooted in a causal, mechanistic explanation, reflecting the guiding principle that true experimental control is born from a comprehensive understanding of the 'why' behind the 'how'.
Part 1: The Heart of the Matter - Unraveling the Reaction Mechanism
The reaction of this compound with an alcohol (ROH) is a nucleophilic substitution at a tetrahedral phosphorus center. The overall stoichiometry for the complete reaction is:
CH₃P(O)Cl₂ + 2 ROH → CH₃P(O)(OR)₂ + 2 HCl[1]
However, this simple equation belies the nuanced, stepwise nature of the transformation. The reaction proceeds sequentially, with the first substitution yielding a phosphonochloridate intermediate, CH₃P(O)(OR)Cl, which then undergoes a second substitution to afford the final diester product.
The Mechanistic Dichotomy: Sₙ2@P vs. Addition-Elimination
The precise mechanism of nucleophilic substitution at a tetracoordinate phosphorus center is a subject of detailed study. Two primary pathways are generally considered: a concerted, bimolecular nucleophilic substitution (Sₙ2@P) and a stepwise, associative addition-elimination (A-E) mechanism.
-
The Sₙ2@P Pathway: This mechanism is analogous to the well-known Sₙ2 reaction at a carbon center. The nucleophile (the alcohol) attacks the phosphorus atom from the backside, opposite to one of the chloride leaving groups. This proceeds through a single, pentacoordinate transition state, leading to an inversion of the stereochemical configuration at the phosphorus center.[1][2] Given the high reactivity of the P-Cl bond, this concerted pathway is a highly plausible route.
-
The Addition-Elimination (A-E) Pathway: In this stepwise mechanism, the nucleophile adds to the phosphorus atom to form a distinct, pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry.[2][3] This intermediate then undergoes the elimination of the leaving group to regenerate the tetrahedral phosphorus center. While DFT calculations have shown that for some phosphoryl chlorides, the Sₙ2-P mechanism with a single transition state is favored, the A-E mechanism with a P(V) intermediate is also a viable pathway, particularly with less reactive leaving groups.[1]
For the reaction of this compound with alcohols, the distinction can be subtle, but the stereochemical outcome—predominantly inversion—points towards a mechanism that is, at the very least, Sₙ2-like in character.
Visualizing the Sₙ2@P Mechanism
The following diagram illustrates the concerted Sₙ2@P pathway for the first substitution step.
Caption: Sₙ2@P mechanism for the first alcoholysis of this compound.
The Critical Role of the Base
The reaction liberates two equivalents of hydrogen chloride (HCl). In the absence of a base, the HCl will protonate the alcohol, diminishing its nucleophilicity and effectively quenching the reaction. Furthermore, the acidic conditions can promote undesirable side reactions. Therefore, the inclusion of a base is practically mandatory for achieving high yields.
Commonly used bases include tertiary amines such as pyridine or triethylamine. The role of the base is twofold:
-
Acid Scavenger: The primary role is to neutralize the HCl as it is formed, driving the reaction to completion. Et₃N + HCl → Et₃NH⁺Cl⁻
-
Nucleophilic Catalyst (in the case of pyridine): Pyridine can also act as a nucleophilic catalyst. It can attack the electrophilic phosphorus center to form a highly reactive N-phosphonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol, which is a weaker nucleophile than pyridine. This catalytic cycle can accelerate the rate of reaction.[4]
Part 2: A Field-Proven Experimental Protocol
This protocol provides a robust, self-validating methodology for the synthesis of a dialkyl methylphosphonate, exemplified by the reaction with ethanol to form diethyl methylphosphonate. The principles are broadly applicable to other primary and secondary alcohols.
Safety Imperative: this compound is highly toxic, corrosive, and reacts violently with water.[1] It is listed as a Schedule 2 substance under the Chemical Weapons Convention.[1] All manipulations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. Anhydrous conditions are critical for success and safety.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | ≥98% purity | Electrophile |
| Anhydrous Ethanol | ≥99.5%, freshly distilled or from sealed bottle | Nucleophile |
| Anhydrous Pyridine | ≥99.8%, dried over KOH or CaH₂ | Acid Scavenger / Catalyst |
| Anhydrous Dichloromethane | ≥99.8%, dried over CaH₂ or molecular sieves | Reaction Solvent |
| Schlenk Flasks | Oven-dried | Reaction vessel for inert atmosphere |
| Magnetic Stirrer & Stir Bar | - | Agitation |
| Dropping Funnel | Oven-dried | Controlled addition of reagents |
| Inert Gas System (N₂ or Ar) | High purity | Maintain anhydrous and inert atmosphere |
| Ice/Water Bath | - | Temperature control |
Step-by-Step Methodology
-
System Preparation: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas. This ensures the system is scrupulously dry.
-
Reagent Charging:
-
To the reaction flask, add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).
-
Add anhydrous ethanol (2.2 equivalents, e.g., 22 mmol). The slight excess ensures complete consumption of the dichloride.
-
Add anhydrous pyridine (2.2 equivalents, e.g., 22 mmol).
-
Cool the flask to 0 °C in an ice/water bath. This is a crucial control step to manage the exothermicity of the initial reaction.
-
-
Controlled Addition of Electrophile:
-
In a separate, dry vessel, weigh the this compound (1.0 equivalent, e.g., 10 mmol) and dissolve it in a small amount of anhydrous dichloromethane (e.g., 20 mL).
-
Transfer this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred alcohol/pyridine solution at 0 °C over a period of 30-60 minutes. A white precipitate of pyridinium hydrochloride will form immediately. The slow addition rate is a self-validating check to prevent a runaway reaction.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is deemed complete.
-
Reaction progress can be monitored by ³¹P NMR spectroscopy. The starting material (CH₃P(O)Cl₂) has a characteristic chemical shift, which will be replaced by the signals for the intermediate monochloride and the final diester product.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of dry dichloromethane.
-
Combine the filtrate and washings. Wash the organic solution sequentially with cold dilute HCl (to remove any remaining pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure dialkyl methylphosphonate.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of dialkyl methylphosphonates.
Part 3: Influencing Factors and Stereochemical Considerations
The outcome of the reaction can be influenced by several factors. A researcher's ability to manipulate these variables is key to optimizing the synthesis for a specific target molecule.
| Parameter | Influence on Reaction | Rationale and Field Insights |
| Alcohol Structure | Steric hindrance affects reaction rate. | Primary alcohols react faster than secondary alcohols. Bulky tertiary alcohols may react very slowly or undergo elimination side reactions. |
| Stoichiometry | Controls product distribution. | Using one equivalent of alcohol can favor the formation of the monoester, CH₃P(O)(OR)Cl, which can be isolated or used in situ for subsequent reactions.[5] |
| Base Choice | Affects reaction rate and workup. | While triethylamine is a stronger base, pyridine's ability to act as a nucleophilic catalyst can be advantageous. However, pyridine can be more difficult to remove during workup. |
| Solvent | Solubilizes reagents and affects polarity. | Aprotic solvents like dichloromethane, chloroform, or toluene are standard. The choice can influence reaction rates, but the primary consideration is ensuring all reagents remain in solution. |
| Temperature | Controls reaction rate and selectivity. | Low-temperature addition (0 °C) is critical for managing the initial exotherm. Subsequent reaction at room temperature is usually sufficient for completion. |
A Note on Stereochemistry
When a chiral, non-racemic alcohol is used, the reaction creates a new stereocenter at the phosphorus atom, leading to diastereomeric products. As the reaction typically proceeds with inversion of configuration at the phosphorus center for each substitution step, the stereochemical outcome can be complex.[1] The separation of these diastereomers can be challenging and often requires chiral chromatography. This is a critical consideration in pharmaceutical development, where the biological activity of stereoisomers can differ significantly.
Conclusion
The reaction of this compound with alcohols is a cornerstone of organophosphorus synthesis. Its apparent simplicity is underpinned by a rich mechanistic landscape that demands careful consideration of reaction conditions to achieve the desired outcome. By grounding experimental protocols in a solid understanding of the Sₙ2@P mechanism, the pivotal role of the base, and the influence of steric and stoichiometric factors, researchers can harness the reactivity of this potent electrophile with precision and control. The methodologies and insights presented herein serve as a robust framework for professionals navigating the synthesis of methylphosphonate esters, enabling them to move from concept to execution with confidence and scientific integrity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
"hydrolysis of methylphosphonic dichloride byproducts"
An In-Depth Technical Guide to the Hydrolysis of Methylphosphonic Dichloride: Mechanisms, Byproduct Formation, and Analytical Strategies
Abstract
This compound (MPD) is a reactive organophosphorus compound and a critical intermediate in the synthesis of various chemicals, including flame retardants and pesticides.[1] Its reaction with water, a fundamental hydrolysis process, is deceptively complex. While the primary product is methylphosphonic acid (MPA), the reaction is often plagued by the formation of undesirable byproducts, primarily pyrophosphonates (anhydrides) and other oligomeric species.[2] Controlling the purity of the final product requires a deep understanding of the reaction mechanism and the factors that influence byproduct formation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MPD hydrolysis pathway, an in-depth analysis of byproduct formation, and field-proven analytical methodologies for the characterization and quantification of all reaction components. We consolidate mechanistic insights with detailed experimental protocols to offer a self-validating framework for achieving high-purity methylphosphonic acid.
The Hydrolysis of this compound: A Mechanistic Overview
The hydrolysis of this compound (CH₃P(O)Cl₂) is a vigorous, exothermic reaction that proceeds in a stepwise manner. The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes the compound highly sensitive to moisture, fuming in moist air and reacting violently with water to produce hydrochloric acid.[3][4][5][6]
The Primary Hydrolysis Pathway
The transformation from MPD to methylphosphonic acid (MPA) involves the sequential replacement of two chlorine atoms with hydroxyl groups. The reaction proceeds through a transient intermediate, methylphosphonic monochloride (CH₃P(O)(OH)Cl).
-
First Hydrolysis Step: A water molecule performs a nucleophilic attack on the electrophilic phosphorus center of MPD, leading to the displacement of the first chloride ion and the formation of methylphosphonic monochloride.
-
Second Hydrolysis Step: The remaining P-Cl bond in the monochloride intermediate is subsequently hydrolyzed by a second water molecule to yield the final product, methylphosphonic acid (CH₃P(O)(OH)₂), and a second molecule of HCl.
The overall reaction can be summarized as: CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl
Caption: The stepwise hydrolysis of MPD to MPA.
Byproduct Formation: The Challenge of Anhydrides and Oligomers
The primary challenge in MPD hydrolysis is preventing the formation of condensation byproducts. These side reactions are particularly prevalent when reaction conditions are not carefully controlled, especially with respect to water stoichiometry and temperature.
Mechanism of Pyrophosphonate Formation
When the amount of water is limited or the reaction is conducted at ambient temperatures, the highly reactive monochloride intermediate can react with another molecule of MPD or with itself. This condensation reaction eliminates HCl and forms a P-O-P bond, creating methylphosphonic anhydride, also known as a pyrophosphonate.[2] Further condensation can lead to the formation of linear or cyclic oligomers.[2]
-
Causality: The formation of these anhydride linkages is a competing reaction pathway. The phosphorus center remains highly electrophilic in the monochloride intermediate, making it susceptible to attack not only by water but also by the oxygen of another phosphonic acid group. Controlling the reaction involves ensuring that hydrolysis is kinetically favored over condensation. This is typically achieved by using a large excess of water and elevated temperatures (reflux) to rapidly drive the reaction to the fully hydrolyzed product and to break down any pyrophosphonate byproducts that may have formed.[2]
Caption: Competing pathways in MPD hydrolysis.
Influence of Reaction Conditions on Purity
| Condition | Effect on Byproduct Formation | Rationale & Citation |
| Water Stoichiometry | Limited water significantly increases the formation of pyrophosphonates and other anhydrides. | With insufficient nucleophile (water), the intermediate is more likely to react with itself or other phosphorus-containing species.[2] |
| Temperature | Low/Ambient temperatures can favor the formation and persistence of pyrophosphonate byproducts. | The activation energy for the hydrolysis of the stable P-O-P bond in the anhydride is higher. Refluxing provides the necessary energy to break these bonds.[2] |
| pH | The rate of hydrolysis for phosphonates is generally dependent on pH. | Both acid- and base-catalyzed mechanisms can influence the reaction rate, though for the initial violent reaction of MPD, stoichiometry and temperature are the dominant factors.[7][8][9] |
Advanced Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and quantification of methylphosphonic acid and its potential byproducts. No single technique is sufficient; a combination provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organophosphorus compounds.[10][11]
-
³¹P NMR: This is the primary technique for this class of compounds. It provides direct information about the chemical environment of the phosphorus atom.[12][13][14] Methylphosphonic acid will exhibit a distinct chemical shift, while pyrophosphonates will show different signals corresponding to the phosphorus atoms in the P-O-P linkage.
-
¹H NMR: Confirms the presence of the methyl group (CH₃) attached to the phosphorus. The signal will appear as a characteristic doublet due to coupling with the phosphorus nucleus.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separation and identification but requires chemical derivatization to make the non-volatile phosphonic acids suitable for analysis.[15]
-
Derivatization: This is a critical, non-negotiable step. The polar P-OH groups must be converted into more volatile esters. Common methods include:
-
Trustworthiness: The derivatization step must be validated for completeness. An incomplete reaction will give a false impression of the sample's composition. Running a known standard of pure MPA through the entire derivatization and analysis workflow is essential to validate the protocol.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of polar, water-soluble compounds like MPA without the need for derivatization.[18][19]
-
Separation Mode: Reversed-phase or mixed-mode (anion-exchange/reversed-phase) chromatography can be used to separate MPA from less polar byproducts or starting materials.[18]
-
Detection: HPLC can be coupled with various detectors, including UV (if an appropriate chromophore is present or introduced via derivatization), Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS) for high specificity and sensitivity.[18][20]
Table 1: Comparison of Key Analytical Techniques
| Technique | Sample Preparation | Information Provided | Strengths | Limitations |
| ³¹P NMR | Minimal (dissolution in solvent) | Unambiguous structural info, quantitative | Direct, non-destructive, excellent for structural elucidation | Lower sensitivity compared to MS |
| GC-MS | Mandatory Derivatization | Molecular weight, fragmentation pattern | High sensitivity and selectivity, excellent for impurity profiling | Indirect (requires derivatization), potential for artifacts |
| HPLC | Minimal (dissolution, filtration) | Retention time, quantification | Analyzes polar compounds directly, good for quantification | May require MS detector for definitive identification |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for both synthesis and characterization to ensure product purity.
Protocol 1: Controlled Hydrolysis of MPD to High-Purity MPA
This protocol is adapted from methodologies designed to minimize byproduct formation by using excess water and thermal energy to ensure complete hydrolysis.[2]
Objective: To synthesize methylphosphonic acid (MPA) from this compound (MPD) with minimal pyrophosphonate contamination.
Materials:
-
This compound (MPD)
-
Deionized water
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) - Work must be performed in a certified chemical fume hood.
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Initial Charge: Add a significant excess of deionized water (e.g., 10 molar equivalents relative to MPD) to the flask and begin stirring.
-
Controlled Addition: Slowly add the this compound (1.0 equivalent) to the stirring water via the dropping funnel over a period of 30-60 minutes. The reaction is highly exothermic; control the addition rate to maintain a manageable temperature. Cooling the flask in an ice bath during the addition is recommended.
-
Thermal Digestion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a minimum of 2 hours.
-
Expert Insight: This reflux step is critical. It provides the thermal energy required to hydrolyze any stable pyrophosphonate anhydrides that may have formed during the initial exothermic reaction, driving the equilibrium towards the desired monomeric methylphosphonic acid.[2]
-
-
Workup: Allow the solution to cool to room temperature. The resulting aqueous solution contains methylphosphonic acid and hydrochloric acid. The HCl and excess water can be removed under vacuum (rotoevaporation) to yield crude MPA, which can be further purified by recrystallization if necessary.
-
Validation: Before and after the workup, take an aliquot of the reaction mixture for analysis by ³¹P NMR to confirm the disappearance of any signals corresponding to pyrophosphonate byproducts and the presence of a single major peak for MPA.
Protocol 2: Derivatization of MPA for GC-MS Analysis
This protocol describes a common methylation procedure for preparing MPA samples for GC-MS analysis.[16]
Objective: To convert non-volatile MPA into its volatile dimethyl ester for GC-MS analysis.
Materials:
-
Sample containing MPA (e.g., from Protocol 1)
-
Trimethylsilyldiazomethane (2.0 M in hexanes) - EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. HANDLE WITH EXTREME CAUTION.
-
Methanol
-
Benzene or Toluene
-
GC vial
Procedure:
-
Sample Preparation: Prepare a solution of the MPA sample in a suitable solvent (e.g., toluene).
-
Reagent Mixture: In a GC vial, combine 800 µL of benzene (or toluene), 200 µL of methanol, and 40 µL of the MPA sample solution.
-
Derivatization: Carefully add 20 µL of 2.0 M trimethylsilyldiazomethane solution to the vial. Cap the vial immediately and allow the reaction to proceed at room temperature for 30 minutes. The appearance of a persistent yellow color indicates an excess of the reagent and completion of the reaction.
-
Analysis: The derivatized sample can be injected directly into the GC-MS system without further workup.
-
Validation: A known concentration standard of pure MPA should be derivatized and analyzed in parallel to confirm the retention time and mass spectrum of the dimethyl methylphosphonate and to be used as a quantification standard.
Caption: A validated workflow for MPD hydrolysis and analysis.
Conclusion
The hydrolysis of this compound is a foundational reaction in organophosphorus chemistry. While the stoichiometry appears simple, the reality is a complex interplay between the desired hydrolysis and competing condensation reactions. The formation of pyrophosphonate byproducts is a significant challenge that directly impacts product purity and yield. However, by applying principles of chemical kinetics and mechanism—specifically, the use of excess water and thermal energy to favor complete hydrolysis—these side reactions can be effectively mitigated. A rigorous, multi-technique analytical workflow, combining the structural power of ³¹P NMR with the sensitivity of derivatized GC-MS, is essential for validating the process and ensuring the final product meets the high-purity standards required by researchers and industry professionals.
References
- 1. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atticusllc.com [atticusllc.com]
- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. islandscholar.ca [islandscholar.ca]
- 14. Synthesis of methylphosphonic acid by marine microbes: a source for methane in the aerobic ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. tandfonline.com [tandfonline.com]
- 17. osti.gov [osti.gov]
- 18. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 19. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 20. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methylphosphonic Dichloride in Organic Solvents
Abstract
Methylphosphonic dichloride (MPD) is a highly reactive organophosphorus compound with significant applications in chemical synthesis, particularly as a precursor for pharmaceuticals, flame retardants, and chemical warfare agents.[1][2] Its utility in these fields is critically dependent on its behavior in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility, present available qualitative and semi-quantitative data, and offer a detailed experimental protocol for its safe determination. This guide is intended for researchers, scientists, and drug development professionals who handle this reactive compound and require a thorough understanding of its solution chemistry.
Introduction: The Double-Edged Sword of Reactivity and Solubility
This compound (CH₃POCl₂) is a low-melting crystalline solid that presents a unique set of challenges and opportunities for the synthetic chemist.[2][3] Its high reactivity, stemming from the two labile chlorine atoms attached to the phosphorus center, is the very characteristic that makes it a valuable synthetic building block. However, this same reactivity profoundly influences its solubility and stability in different solvent systems. A nuanced understanding of its solubility is not merely an academic exercise; it is a prerequisite for successful reaction design, optimization, and safety.
The choice of solvent can dictate reaction rates, influence product selectivity, and facilitate or hinder purification processes. For a compound as reactive as this compound, an inappropriate solvent choice can lead to rapid decomposition, the formation of hazardous byproducts, and ultimately, the failure of the synthetic route. This guide aims to equip the reader with the foundational knowledge to make informed decisions regarding solvent selection when working with this versatile yet challenging reagent.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The key physicochemical properties of this compound that dictate its solubility are its polarity, its capacity for hydrogen bonding (or lack thereof), and its reactivity.
This compound is a polar molecule. The phosphoryl (P=O) bond is highly polarized, and the electronegative chlorine atoms further contribute to a significant molecular dipole moment. This inherent polarity suggests that it will be more soluble in polar solvents that can engage in dipole-dipole interactions.
However, a crucial distinction must be made between polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents: These solvents (e.g., ethers, ketones, chlorinated hydrocarbons, and polar aprotic solvents like DMF and DMSO) possess a significant dipole moment but lack acidic protons. They are generally good candidates for dissolving this compound as they can solvate the molecule through dipole-dipole interactions without reacting with it.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols, and primary/secondary amines) have acidic protons and can act as hydrogen bond donors. This compound reacts vigorously and exothermically with these solvents.[4][5] This is not a simple dissolution but a chemical transformation, leading to the formation of methylphosphonic acid and hydrochloric acid (in the case of water) or corresponding esters and HCl (in the case of alcohols).[2] Therefore, protic solvents are generally unsuitable for dissolving this compound if the integrity of the molecule is to be maintained.
Solubility Profile of this compound
| Solvent Class | Solvent Example | Solubility/Reactivity | Comments |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Commonly used as a reaction solvent.[1][4] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Good solubility is expected due to similar polarity.[2][3] |
| Polar Aprotic Solvents | Acetonitrile | Slightly Soluble | [2][3] |
| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | Caution is advised as these can react with acid chlorides under certain conditions. | |
| Hydrocarbons | Hexane, Toluene | Likely Poorly Soluble | As non-polar solvents, they are unlikely to effectively solvate the polar this compound molecule. |
| Ketones | Acetone | Likely Soluble but Reactive | Potential for reaction with enolates or aldol-type reactions under basic conditions. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reacts Violently | Not suitable for dissolution; undergoes rapid solvolysis.[4][5] |
| Amines (Primary and Secondary) | Reacts Vigorously | Forms phosphonamides.[4] |
Experimental Protocol for Solubility Determination
Given the hazardous nature of this compound, determining its solubility must be approached with stringent safety protocols. The following is a general, step-by-step methodology for the qualitative and semi-quantitative determination of its solubility in a non-reactive organic solvent.
4.1. Safety Precautions
-
Work in a certified fume hood. this compound is toxic and corrosive, and it releases HCl gas upon contact with moisture.[3][6]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[6]
-
Handle under inert atmosphere: Use dry solvents and glassware, and consider working under a nitrogen or argon atmosphere to prevent hydrolysis from atmospheric moisture.[5]
-
Have a quenching agent ready: A solution of sodium bicarbonate or another suitable base should be available to neutralize any spills.
4.2. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Small, dry test tubes or vials with caps
-
Graduated pipettes or syringes for solvent measurement
-
Analytical balance for weighing this compound
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled bath (optional)
4.3. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
4.4. Step-by-Step Procedure
-
Preparation: In a fume hood, dispense a known volume (e.g., 1.0 mL) of the anhydrous organic solvent into a dry, pre-weighed vial.
-
Addition of Solute: Carefully add a small, pre-weighed amount (e.g., 10 mg) of this compound to the solvent.
-
Mixing: Tightly cap the vial and agitate it using a vortex mixer or magnetic stirrer for a set period (e.g., 2-3 minutes) at a constant temperature.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Iterative Addition (for semi-quantitative analysis): If the solid has completely dissolved, add another pre-weighed portion of this compound and repeat steps 3 and 4. Continue this process until a saturated solution is obtained (i.e., some solid remains undissolved after thorough mixing).
-
Calculation: The approximate solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent.
Reactivity with Protic Solvents: A Critical Consideration
As previously mentioned, the interaction of this compound with protic solvents is a chemical reaction rather than a simple dissolution. This is a critical point for any researcher working with this compound. The presence of even trace amounts of water or alcohols can lead to the degradation of the starting material and the formation of corrosive byproducts.
Caption: Reaction pathways of this compound with protic solvents.
The rapid formation of hydrochloric acid in these reactions can also catalyze other undesired side reactions and pose a significant safety and corrosion hazard.[5]
Conclusion and Recommendations
This compound is a polar molecule that is generally soluble in polar aprotic solvents such as ethers and chlorinated hydrocarbons. It is crucial to avoid protic solvents like water and alcohols, as they react violently with the compound. Due to the limited availability of quantitative solubility data, it is recommended that researchers perform their own solubility tests under safe and controlled conditions, especially when developing new synthetic procedures.
Key Recommendations:
-
Always use anhydrous solvents and a dry, inert atmosphere when working with this compound.
-
For reactions, ethers (like THF) and chlorinated solvents (like dichloromethane) are generally good starting points for solvent screening.
-
When precise solubility data is required, the experimental protocol outlined in this guide should be followed with strict adherence to safety precautions.
-
Be aware of the incompatibility of this compound with a wide range of substances, including strong oxidizing agents and bases. [4]
By understanding the principles laid out in this guide, researchers can handle this compound more effectively and safely, unlocking its full potential as a valuable synthetic intermediate.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. 676-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 4. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability of Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of Reactivity
Methylphosphonic dichloride (MPD), a seemingly simple organophosphorus compound, holds a pivotal role in the synthesis of a diverse array of molecules, from oligonucleotides to flame retardants and, notably, as a precursor to nerve agents.[1] Its utility is intrinsically linked to its reactivity, a double-edged sword that demands a profound understanding of its stability, particularly under thermal stress. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of the thermal stability of this compound. As Senior Application Scientists, our goal is not merely to present data, but to foster a culture of safety and precision in the laboratory by elucidating the "why" behind the "how."
The Nature of the Beast: Physicochemical Properties and Inherent Hazards of this compound
This compound is a white crystalline solid with a low melting point, ranging from 28 to 37°C (82 to 99°F), and a boiling point of 163°C (325°F).[1] Its most critical characteristic is its violent reactivity with water, releasing corrosive hydrochloric acid fumes.[2] This hydrolytic instability necessitates stringent handling protocols under inert atmospheres to prevent unintended reactions and ensure sample integrity.
Furthermore, MPD is classified as a highly toxic and corrosive substance.[1] Acute exposure can cause severe burns to the skin, eyes, and respiratory tract.[2] Its designation as a Schedule 2 substance under the Chemical Weapons Convention underscores the critical importance of secure and responsible handling.[3]
| Property | Value | Source(s) |
| Chemical Formula | CH₃Cl₂OP | [4] |
| Molar Mass | 132.91 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 28-37 °C (82-99 °F) | [1] |
| Boiling Point | 163 °C (325 °F) | [1] |
| Density | 1.468 g/mL at 25 °C | |
| Solubility | Reacts violently with water; soluble in ether and THF | [1][2] |
Probing the Limits: Methodologies for Assessing Thermal Stability
To rigorously evaluate the thermal stability of a reactive compound like this compound, a multi-technique approach is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of such an investigation, providing complementary information on thermal transitions and mass changes as a function of temperature.
The Rationale Behind the Choice of Technique
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is invaluable for identifying the onset temperature of exothermic decomposition reactions, a critical parameter for defining safe operating limits.[6] For reactive chemicals, DSC can quantify the energy released during decomposition, providing a measure of the potential hazard.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This allows for the determination of decomposition temperatures and the quantification of mass loss associated with the evolution of volatile decomposition products. When coupled with a mass spectrometer (TGA-MS), it provides real-time identification of the evolved gases, offering direct insight into the decomposition mechanism.[7][8]
A Self-Validating Experimental Protocol for Thermal Analysis of this compound
Given the air and moisture sensitivity of MPD, meticulous sample preparation and handling are paramount to obtaining meaningful and reproducible data. The following protocol is designed as a self-validating system, minimizing environmental contamination and ensuring operator safety.
2.2.1. Inert Atmosphere Sample Preparation
All sample handling must be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).
-
Materials:
-
This compound (solid)
-
Hermetically sealable DSC pans (e.g., gold-plated stainless steel)
-
TGA ceramic crucibles
-
Micropipette with compatible tips
-
Analytical balance inside the glovebox
-
-
Procedure:
-
Transfer the required amount of MPD (typically 1-5 mg for DSC, 5-10 mg for TGA) into the appropriate crucible using a clean spatula or micropipette for molten samples.
-
For DSC analysis, hermetically seal the pan immediately using a press inside the glovebox. This prevents any reaction with the atmosphere during transfer to the instrument.
-
For TGA analysis, place the loaded crucible into the instrument's autosampler, if available within the glovebox, or use a sealed transfer container to move it to the instrument.
-
2.2.2. Differential Scanning Calorimetry (DSC) Analysis
-
Instrument: A calibrated DSC instrument.
-
Crucible: Hermetically sealed gold-plated stainless steel pan.
-
Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0°C) to ensure a stable baseline.
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature beyond the expected decomposition. A slower heating rate can provide better resolution of thermal events.[5]
-
Hold at the final temperature for a short period to ensure completion of any thermal events.
-
Cool the sample to room temperature.
-
-
Data Analysis: Determine the onset temperature of any exothermic events, which indicates the beginning of thermal decomposition. Integrate the peak area to quantify the enthalpy of decomposition (ΔHd).
2.2.3. Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) Analysis
-
Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.[7]
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Inert gas (e.g., helium or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a temperature below the melting point of MPD (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature where complete decomposition is observed.
-
The MS will continuously monitor the evolved gases throughout the temperature ramp.
-
-
Data Analysis: Correlate the mass loss steps in the TGA curve with the detection of specific ions in the mass spectrometer to identify the decomposition products.
Caption: Experimental workflow for the thermal analysis of this compound.
Deconstructing Decomposition: Pathways and Products
While specific kinetic studies on the thermal decomposition of this compound are not extensively published, a likely decomposition pathway can be inferred from the general behavior of organophosphorus compounds and the known reactivity of MPD.
Upon heating, this compound is expected to decompose, emitting toxic fumes of hydrogen chloride (HCl) and various phosphorus oxides (POₓ). This suggests a breakdown of the molecule involving the cleavage of the P-C and P-Cl bonds. The presence of the methyl group provides a source of protons for the formation of HCl.
A plausible initial step in the thermal decomposition could be an intramolecular elimination or a rearrangement reaction, leading to the formation of more volatile and reactive intermediates. The high temperatures would then facilitate the further breakdown of these intermediates into stable gaseous products.
The thermal degradation of organophosphorus esters often proceeds via the elimination of a phosphorus acid.[9][10] While MPD is not an ester, a similar elimination mechanism involving the methyl group and a chlorine atom could be a potential pathway.
Caption: Postulated thermal decomposition pathway of this compound.
Field-Proven Insights: Safe Handling and Storage Considerations
The theoretical understanding of thermal stability must be translated into practical, robust safety protocols in the laboratory. The high reactivity and toxicity of this compound demand a multi-layered approach to safety.
-
Inert Atmosphere is Non-Negotiable: Due to its extreme sensitivity to moisture, all handling and storage of MPD must be under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[11][12]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves are mandatory.[12][13] Given the risk of fire with pyrophoric and water-reactive compounds, wearing clothing made of natural fibers is recommended over synthetics.[11]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood or a glovebox to contain any potential release of toxic vapors.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents.[2] The container must be tightly sealed and clearly labeled.
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for reactive metals, though a dry chemical ABC extinguisher may be suitable for small solvent fires), an emergency shower, and an eyewash station must be readily accessible.[14] All personnel must be trained in their use and in the specific emergency procedures for MPD.
Conclusion: From Knowledge to Practice
The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and use in synthetic applications. A thorough understanding, gained through rigorous experimental techniques like DSC and TGA-MS, is not merely an academic exercise but a fundamental prerequisite for responsible scientific practice. By integrating a deep knowledge of its chemical properties with meticulous experimental protocols and a steadfast commitment to safety, researchers can confidently and securely harness the reactivity of this important chemical intermediate.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. SHE SC37 - Appendix 1 [she.stfc.ac.uk]
- 4. Methylphosphonyl dichloride [webbook.nist.gov]
- 5. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 7. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
- 8. eag.com [eag.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. cmu.edu [cmu.edu]
- 14. uh.edu [uh.edu]
Unraveling the Electrophilic Character of the P-Cl Bond in Methylphosphonic Dichloride: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of the electrophilicity of the phosphorus-chlorine (P-Cl) bond in methylphosphonic dichloride (CH₃P(O)Cl₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond foundational concepts to deliver field-proven insights into the causality behind experimental designs and the intrinsic reactivity of this crucial chemical intermediate. Herein, we dissect the electronic structure, reactivity, and the methodologies to quantitatively and qualitatively assess the electrophilic nature of this compound, which is a cornerstone in oligonucleotide synthesis and a critical precursor in the synthesis of organophosphorus compounds.[1][2][3]
The Electronic Architecture of this compound: The Genesis of Electrophilicity
The reactivity of this compound is fundamentally governed by the electronic environment of the central phosphorus atom. The phosphorus atom is in a +5 oxidation state, bonded to a methyl group, a doubly bonded oxygen atom, and two chlorine atoms.[4][5][6] This arrangement creates a significant electron deficiency on the phosphorus atom, rendering it highly electrophilic.
Several key factors contribute to this pronounced electrophilicity:
-
Inductive Effects: The high electronegativity of the oxygen and chlorine atoms results in a strong inductive withdrawal of electron density from the phosphorus atom. This creates a substantial partial positive charge (δ+) on the phosphorus center, making it an attractive target for nucleophiles.
-
Pi-Bonding: The phosphoryl (P=O) bond further enhances the electrophilic character of the phosphorus atom. The π-bond draws electron density away from the phosphorus, increasing its positive charge.
-
Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating nucleophilic substitution reactions at the phosphorus center. Their stability as anions (Cl⁻) makes the cleavage of the P-Cl bond energetically favorable.[7]
Visualizing Electrophilicity: A Computational Perspective
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution within a molecule. For this compound, the MEP would show a region of intense positive potential (typically colored blue) centered on the phosphorus atom, indicating its high electrophilicity.[5][9] The oxygen and chlorine atoms would exhibit regions of negative potential (colored red), corresponding to their high electron density.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where a molecule is most likely to accept electrons. In this compound, the LUMO is expected to be localized primarily on the phosphorus atom, with significant contributions from the antibonding orbitals of the P-Cl bonds. This localization signifies that a nucleophilic attack will preferentially occur at the phosphorus center.
Below is a conceptual representation of the key molecular orbitals involved in the electrophilic reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Sarin - Wikipedia [en.wikipedia.org]
- 8. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Role of electrostatic potential in the in silico prediction of molecular bioactivation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"historical synthesis methods for methylphosphonic dichloride"
An In-Depth Technical Guide to the Historical Synthesis of Methylphosphonic Dichloride
Introduction: The Dual Legacy of a Phosphorus Intermediate
This compound (CH₃P(O)Cl₂), also known as MPOD or dichloro, is an organophosphorus compound of significant industrial and historical importance. It is a white, low-melting crystalline solid that serves as a critical chemical intermediate.[1] Its applications are diverse, ranging from the synthesis of flame retardants and pesticides to its use in the preparation of oligonucleotides.[2][3][4] However, MPOD is most notable as a Schedule 2 precursor under the Chemical Weapons Convention, as it is a direct forerunner to potent nerve agents such as Sarin and Soman.[3][5] This dual-use nature has made the study of its synthesis a subject of both academic interest and international scrutiny.
This guide provides a comprehensive overview of the principal historical methods developed for the synthesis of this compound, aimed at researchers and scientists. It delves into the underlying chemical principles, provides detailed experimental protocols derived from seminal literature, and offers a comparative analysis of the major synthetic routes.
The Clay-Kinnear-Perren Reaction: A Foundational Approach
One of the earliest and most fundamental methods for creating the carbon-phosphorus bond in alkylphosphonyl dichlorides is the Clay-Kinnear-Perren reaction. First reported by John P. Clay in 1951 and later expanded upon by A. M. Kinnear and E. A. Perren, this reaction involves the electrophilic alkylation of phosphorus trichloride.[6][7]
Mechanistic Principles
The reaction proceeds via a Friedel-Crafts-type mechanism.[8] Aluminum trichloride (AlCl₃), a strong Lewis acid, reacts with an alkyl chloride (in this case, methyl chloride) to generate a carbocationic species. This electrophile then attacks the lone pair of electrons on the phosphorus atom of phosphorus trichloride (PCl₃). The resulting product is a stable alkyltrichlorophosphonium tetrachloroaluminate salt ([CH₃PCl₃]⁺[AlCl₄]⁻).[6][9]
This intermediate complex is the cornerstone of the synthesis. Subsequent controlled hydrolysis of this salt cleaves the P-Cl bonds and the aluminum complex, yielding this compound, hydrogen chloride, and aluminum trichloride.[6]
Caption: Reaction pathway for the Clay-Kinnear-Perren synthesis of MPOD.
Experimental Protocol (Adapted from Kinnear and Perren, 1952)
Caution: This reaction involves corrosive and moisture-sensitive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride drying tube.
-
Reagent Charging: Anhydrous aluminum trichloride (1.0 mol) and phosphorus trichloride (1.2 mol) are added to the flask.
-
Reaction Initiation: The mixture is stirred, and methyl chloride gas (1.0 mol) is bubbled through the suspension. The reaction is exothermic, and the rate of gas addition should be controlled to maintain a manageable temperature. The mixture will gradually thicken as the solid phosphonium complex forms.
-
Complex Formation: After the addition of methyl chloride is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the [CH₃PCl₃]⁺[AlCl₄]⁻ complex.
-
Hydrolysis: The solid complex is suspended in an inert solvent like methylene chloride. The flask is cooled in an ice-water bath. Water (2.0 mol) is added dropwise with vigorous stirring.[10] This step is highly exothermic and produces HCl gas. The temperature must be carefully controlled to prevent side reactions and decomposition of the product.[11]
-
Work-up and Purification: The organic layer is separated from the aqueous aluminum chloride layer. The solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.
Causality and Insights
-
Choice of Lewis Acid: Aluminum trichloride is a highly effective Lewis acid for activating the alkyl halide, but its use complicates the work-up due to the formation of a solid, difficult-to-hydrolyze complex.[11][12]
-
Stoichiometry: A slight excess of phosphorus trichloride is often used to ensure complete consumption of the methyl chloride.
-
Controlled Hydrolysis: The slow, cooled addition of water is critical. Uncontrolled hydrolysis can lead to the formation of methylphosphonic acid and other over-hydrolyzed byproducts, significantly reducing the yield of the desired dichloride.[11]
Chlorination of Dimethyl Methylphosphonate (DMMP)
A more modern and widely adopted route involves the chlorination of dimethyl methylphosphonate (DMMP), a readily available starting material. This method avoids the use of aluminum trichloride and the associated complex work-up.
Mechanistic Principles
This synthesis is a substitution reaction where the methoxy groups (-OCH₃) of DMMP are replaced by chlorine atoms. Common chlorinating agents include thionyl chloride (SOCl₂) and phosgene (COCl₂).[2]
The reaction with thionyl chloride proceeds as follows: CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 CH₃Cl + 2 SO₂
The key advantages of this method are the gaseous nature of the byproducts (methyl chloride and sulfur dioxide), which are easily removed from the reaction mixture, driving the reaction to completion.[13]
Caption: Synthesis of MPOD via chlorination of DMMP with thionyl chloride.
Evolution of the Protocol: From Uncatalyzed to Catalyzed
-
Uncatalyzed Reaction: Early methods involved refluxing DMMP with thionyl chloride. However, the reported yields were inconsistent, with some studies claiming 98% yield while others could only achieve 25-50%.[2] The uncatalyzed reaction is also commercially disadvantageous due to its slow rate.[2]
-
Catalyzed Reaction: To improve reaction rates and yields, various catalysts have been introduced.
-
Nitrogen-containing Compounds: N,N-disubstituted formamides or tertiary amines can be used as catalysts.[2]
-
Inorganic Halides: A significant improvement was the use of catalytic amounts of inorganic halides, such as those from Groups IA, IIA, and others (e.g., NaCl, CaCl₂, MnCl₂). These catalysts are effective, inexpensive, and easier to handle than some organic alternatives.[2]
-
Experimental Protocol (Adapted from U.S. Patent 4,871,486)
-
Apparatus Setup: A flask is fitted with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The condenser outlet is connected to a scrubber system to neutralize the acidic off-gases (SO₂ and CH₃Cl).
-
Reagent Charging: Dimethyl methylphosphonate (DMMP) (1.0 mol) and a catalytic amount of an inorganic halide (e.g., 0.5-5.0% by weight of DMMP) are charged to the flask.[2]
-
Reaction: Thionyl chloride (2.2 mol, slight excess) is added slowly from the dropping funnel. The reaction mixture is then heated to a temperature between 100°C and 130°C and maintained for several hours until the evolution of gas ceases.[2]
-
Purification: The reaction mixture is cooled. Any excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to yield this compound.
Comparative Data
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uncatalyzed | None | Reflux | > 10 | 25-50 | [2] |
| Catalyzed | Amine | Reflux | 2-4 | > 90 | [14] |
| Catalyzed | Inorganic Halide | 100-130 | 3-6 | > 95 | [2] |
Oxidation of Methyldichlorophosphine
A third major historical and industrial route is the direct oxidation of methyldichlorophosphine (CH₃PCl₂). This method is efficient if the starting phosphine is readily available.
Mechanistic Principles
This reaction involves increasing the oxidation state of the phosphorus atom from +3 in methyldichlorophosphine to +5 in this compound. A common and effective oxidizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[1]
The reaction is clean and direct: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂
The byproduct, thionyl chloride (SOCl₂), has a lower boiling point than the product and can be removed by distillation.
Experimental Protocol
-
Apparatus Setup: A reaction vessel equipped with a stirrer, dropping funnel, and condenser is used. All glassware must be scrupulously dry.
-
Reaction: Methyldichlorophosphine (1.0 mol) is placed in the reaction flask and cooled in an ice bath. Sulfuryl chloride (1.0 mol) is added dropwise at a rate that maintains the reaction temperature below 30°C.
-
Completion and Purification: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour. The resulting mixture is then fractionally distilled under vacuum to separate the this compound from the thionyl chloride byproduct.
Comparative Analysis of Historical Methods
| Feature | Clay-Kinnear-Perren Reaction | Chlorination of DMMP | Oxidation of Methyldichlorophosphine |
| Starting Materials | CH₃Cl, PCl₃, AlCl₃ | Dimethyl Methylphosphonate (DMMP) | Methyldichlorophosphine (CH₃PCl₂) |
| Key Reagents | Aluminum Trichloride | Thionyl Chloride or Phosgene | Sulfuryl Chloride |
| Mechanism | Electrophilic Alkylation | Nucleophilic Substitution | Oxidation |
| Key Intermediate | [CH₃PCl₃]⁺[AlCl₄]⁻ | N/A | N/A |
| Advantages | Uses basic, inexpensive starting materials. | High yields, gaseous byproducts, avoids AlCl₃. | Clean, direct, high-yielding reaction. |
| Disadvantages | Use of corrosive AlCl₃, difficult work-up, vigorous hydrolysis step. | DMMP is a more advanced starting material. | Methyldichlorophosphine is highly toxic and pyrophoric. |
| Industrial Viability | Historically significant but less common now due to waste and complexity. | A very common and efficient industrial method. | Common, especially if CH₃PCl₂ is produced in-house. |
Analytical Characterization
Historically and currently, the purity and identity of this compound are confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) is a primary tool for structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is used to assess purity and identify trace impurities, which can be crucial for forensic analysis to determine the synthetic route used.[2][15]
Conclusion
The synthesis of this compound has evolved significantly from its early development. The Clay-Kinnear-Perren reaction, while foundational, has been largely superseded in industrial practice by more efficient and cleaner methods. The chlorination of dimethyl methylphosphonate, particularly with the use of modern catalysts, represents a robust and high-yielding approach. Similarly, the direct oxidation of methyldichlorophosphine remains a viable and direct route. The choice of a specific synthetic pathway depends on factors such as the availability and cost of starting materials, desired purity, and the scale of production. Understanding these historical methods provides crucial context for chemists in various fields and highlights the continuous drive for efficiency, safety, and purity in chemical synthesis.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 3. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americansecurityproject.org [americansecurityproject.org]
- 6. Kinnear–Perren reaction - Wikipedia [en.wikipedia.org]
- 7. Clay-Kinnear-Perren-Kondensation – Wikipedia [de.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US3110727A - Method of producing methylphosphonic acid and derivatives - Google Patents [patents.google.com]
- 13. US2929843A - Process for the manufacture of methyl dichloro phosphine oxide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Toxicological Profile of Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylphosphonic dichloride (MPDC), a reactive organophosphorus compound, is a critical precursor in the synthesis of various chemical entities, including flame retardants and, notably, nerve agents such as Sarin and Soman.[1][2] Its industrial and defense significance is paralleled by a potent toxicological profile, primarily characterized by severe corrosive effects upon contact with biological tissues. This guide provides a comprehensive analysis of the toxicological properties of this compound, delving into its chemical characteristics, toxicokinetics, mechanisms of toxicity, and a summary of its acute and chronic health effects. Furthermore, it outlines detailed experimental protocols for the assessment of its toxicity, aiming to equip researchers and professionals with the essential knowledge for safe handling and the development of appropriate countermeasures.
Introduction and Chemical Profile
This compound (CAS No. 676-97-1) is a white crystalline solid that is also found as a colorless liquid, with a pungent odor.[3][4] It is a member of the acid halide family and is highly reactive, particularly with water and other nucleophilic substances.[5] This reactivity is central to both its utility in chemical synthesis and its hazardous nature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate, biological interactions, and for the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | CH₃Cl₂OP | [6] |
| Molecular Weight | 132.91 g/mol | [6][7] |
| Appearance | White crystalline solid or colorless liquid | [2][8] |
| Boiling Point | 163 °C (lit.) | [5][6] |
| Melting Point | 32-35 °C | [2] |
| Density | 1.468 g/mL at 25 °C (lit.) | [5][6] |
| Solubility | Reacts violently with water; Soluble in ether, THF | [2][5] |
| Vapor Pressure | Data not readily available | |
| Flash Point | > 50 °C (open cup) | [9] |
Table 1: Physicochemical Properties of this compound
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific toxicokinetic data for this compound is limited. However, its behavior can be inferred from its chemical properties and the known metabolism of other organophosphorus compounds.
-
Absorption: Due to its high reactivity and corrosivity, significant systemic absorption following dermal or oral exposure is unlikely. The primary effect is severe local tissue damage at the site of contact.[4][10] Inhalation of vapors or aerosols is a critical route of exposure, with rapid absorption in the respiratory tract.[7] The hydrolysis to hydrochloric acid and methylphosphonic acid upon contact with moisture in the mucous membranes is immediate.[7]
-
Distribution: Following significant inhalation exposure that overwhelms the scrubbing capacity of the upper respiratory tract, systemic distribution of the hydrolysis products, primarily methylphosphonic acid, may occur.[11]
-
Metabolism: this compound itself is not expected to undergo significant enzymatic metabolism due to its rapid hydrolysis.[12][13] The primary metabolic event is its abiotic reaction with water. The resulting methylphosphonic acid is a stable metabolite that can be excreted.[14]
-
Excretion: Methylphosphonic acid, if systemically absorbed, is expected to be eliminated from the body primarily through the urine.[14]
Mechanism of Toxicity
The primary mechanism of toxicity for this compound is its severe corrosive action.[4][10] This is a direct consequence of its rapid and violent reaction with water, which is present in all biological tissues.
Hydrolysis and Acid-Induced Corrosivity
Upon contact with moisture, this compound undergoes rapid hydrolysis to produce hydrochloric acid (HCl) and methylphosphonic acid.[4][7]
CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl
Both hydrochloric acid and methylphosphonic acid are corrosive and contribute to the severe tissue damage observed upon exposure.[1][15] The immediate effect is a chemical burn, characterized by coagulation necrosis of the affected tissues.[15]
Caption: Hydrolysis of this compound and subsequent corrosive action.
Potential for Cholinesterase Inhibition
While the primary toxicity is corrosive, as an organophosphorus compound, the potential for acetylcholinesterase (AChE) inhibition must be considered. However, direct inhibition of AChE by this compound is unlikely due to its immediate hydrolysis. Its hydrolysis product, methylphosphonic acid, does not possess the necessary chemical structure to act as a potent cholinesterase inhibitor in the same manner as nerve agents.[3] The primary hazard remains its corrosive properties.
Toxicological Effects
Acute Toxicity
Acute exposure to this compound can lead to severe and life-threatening effects.
-
Inhalation: Inhalation is the most critical route of acute exposure. Vapors and aerosols cause severe irritation and burns to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and pulmonary edema.[7][16] High concentrations can be fatal.[16][17] An LC50 of 26 ppm for a 4-hour exposure in rats has been reported.[2][17]
-
Dermal Contact: Direct contact with the skin causes severe chemical burns and deep tissue necrosis.[4][10]
-
Ocular Contact: Contact with the eyes can cause severe burns, corneal damage, and potentially permanent blindness.[4][10]
-
Ingestion: Ingestion leads to severe corrosive injury to the mouth, throat, esophagus, and stomach.[4][10]
| Route of Exposure | Effect | Severity |
| Inhalation | Severe respiratory tract irritation, pulmonary edema | High, potentially fatal |
| Dermal | Severe chemical burns, tissue necrosis | High |
| Ocular | Severe burns, corneal damage, blindness | High |
| Ingestion | Corrosive injury to the gastrointestinal tract | High |
Table 2: Summary of Acute Toxicological Effects
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is a significant lack of data regarding the chronic effects of exposure to this compound.
-
Chronic Toxicity: Long-term exposure to low levels of corrosive substances can lead to chronic inflammation and tissue damage.[18][19] However, specific studies on this compound are not available. The chronic effects of its hydrolysis product, hydrochloric acid, are well-documented and include respiratory irritation.[20]
-
Mutagenicity: There is no available data to suggest that this compound is mutagenic.[16]
-
Carcinogenicity: this compound is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, or OSHA.[16]
Experimental Protocols for Toxicity Assessment
The assessment of the toxicity of highly reactive and corrosive substances like this compound requires specialized protocols that prioritize safety and scientific rigor.
Acute Inhalation Toxicity: OECD Test Guideline 403
This protocol is designed to determine the median lethal concentration (LC50) of a substance following a single inhalation exposure.[6][8][16]
Objective: To determine the acute inhalation toxicity of this compound in a rodent model.
Methodology:
-
Test System: Young adult rats (e.g., Sprague-Dawley), both male and female.
-
Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber designed for corrosive materials.
-
Test Substance Generation: A specialized system to generate a stable and measurable atmosphere of this compound vapor or aerosol. Due to its reactivity with moisture, a dry air supply is crucial.
-
Concentration Range: A preliminary range-finding study is conducted with a small number of animals to determine the appropriate concentrations for the main study. At least three concentrations, plus a control group (clean air), are used.
-
Exposure Duration: A single 4-hour exposure.[16]
-
Observations:
-
During Exposure: Clinical signs of toxicity (e.g., respiratory distress, irritation) are continuously monitored.
-
Post-Exposure (14 days): Animals are observed daily for mortality and clinical signs of toxicity. Body weights are recorded at regular intervals.[8]
-
-
Endpoint: The primary endpoint is mortality. The LC50 value and its 95% confidence interval are calculated.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 403).
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test
This in vitro method provides a non-animal alternative for assessing the skin corrosion potential of chemicals.[21]
Objective: To determine the skin corrosivity of this compound using a reconstructed human epidermis model.
Methodology:
-
Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).
-
Test Substance Application: A small volume of neat or appropriately diluted this compound is applied topically to the surface of the RhE tissue.
-
Exposure Time: The tissues are exposed to the test substance for a defined period (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21] The MTT assay measures the activity of mitochondrial reductase in viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to negative controls (treated with a non-corrosive substance or vehicle). A substance is classified as corrosive if the cell viability falls below a predefined threshold at a specific time point.
Conclusion
The toxicological profile of this compound is dominated by its severe corrosive properties, which are a direct result of its rapid hydrolysis to form hydrochloric acid and methylphosphonic acid. Acute exposure, particularly via inhalation, poses a significant and immediate threat to life. While data on its chronic effects, mutagenicity, and carcinogenicity are limited, its highly reactive and corrosive nature necessitates stringent safety protocols and handling procedures. The use of validated in vivo and in vitro testing methods, such as those outlined in this guide, is essential for a comprehensive risk assessment and the development of effective safety and therapeutic strategies.
References
- 1. fishersci.com [fishersci.com]
- 2. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 3. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. download.basf.com [download.basf.com]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrogen Chloride:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. neptjournal.com [neptjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. RRH: Rural and Remote Health article: 4508 - Organophosphate exposure and the chronic effects on farmers: a narrative review [rrh.org.au]
- 19. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Chemical Structure and Bonding in Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic dichloride (CH₃P(O)Cl₂), a seemingly unassuming organophosphorus compound, holds a pivotal position at the crossroads of synthetic chemistry and global security. While it serves as a crucial building block in the synthesis of specialized polymers and has applications in drug development, particularly in the preparation of oligonucleoside methylphosphonates, it is perhaps more widely recognized as a Schedule 2 precursor under the Chemical Weapons Convention due to its role in the synthesis of nerve agents such as sarin and soman.[1] This dual nature necessitates a thorough and comprehensive understanding of its chemical properties, beginning with its fundamental structure and bonding.
This technical guide provides a deep dive into the molecular architecture of this compound, exploring its experimentally determined and computationally predicted structural parameters. We will dissect the nature of the covalent bonds within the molecule, offering insights into the interplay of atomic orbitals and electronegativity that define its reactivity. Furthermore, this guide will present established protocols for its synthesis and detail the spectroscopic techniques used for its characterization, providing a holistic view for researchers and professionals working with this important and highly regulated chemical.
Molecular Structure: A Tetrahedral Phosphorus Center
The molecular geometry of this compound is centered around a phosphorus atom, which adopts a tetrahedral arrangement. This geometry arises from the sp³ hybridization of the phosphorus atom, which forms four sigma bonds: one with a methyl group, two with chlorine atoms, and a double bond with an oxygen atom.
Experimentally Determined Structural Parameters
Gas-phase electron diffraction studies have been instrumental in determining the precise bond lengths and angles of the free this compound molecule. These experimental techniques provide a direct measurement of the internuclear distances and the spatial arrangement of the atoms, free from the influence of crystal packing forces.
A key study by Naumov, Semashko, and Shatrukov in 1973 provided the following structural parameters for this compound:
| Parameter | Bond Length (Å) | Bond Angle (°) |
| P=O | 1.45 ± 0.02 | |
| P-Cl | 2.00 ± 0.01 | |
| P-C | 1.83 ± 0.03 | |
| C-H | 1.10 (assumed) | |
| ∠Cl-P-Cl | 102.5 ± 1.5 | |
| ∠Cl-P-C | 105.5 ± 2.0 | |
| ∠O=P-Cl | 118.0 ± 1.5 | |
| ∠O=P-C | 119.0 ± 2.0 |
Data sourced from Naumov et al., 1973.
These values reveal several important features of the molecule's structure. The phosphorus-oxygen bond is significantly shorter than a typical P-O single bond, confirming its double bond character. The phosphorus-chlorine and phosphorus-carbon bond lengths are within the expected ranges for such bonds in similar organophosphorus compounds. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, a consequence of the different steric and electronic demands of the substituent groups. The larger O=P-Cl and O=P-C angles are indicative of the greater repulsion exerted by the phosphoryl double bond.
The Nature of the Covalent Bonds: A Deeper Look
The reactivity and stability of this compound are direct consequences of the nature of its covalent bonds. A combination of hybridization theory, electronegativity differences, and molecular orbital analysis provides a comprehensive picture of the bonding within the molecule.
Hybridization and Sigma Bonding
As previously mentioned, the phosphorus atom is sp³ hybridized, forming a framework of four sigma (σ) bonds. The P-C σ bond is formed by the overlap of an sp³ hybrid orbital on phosphorus with an sp³ hybrid orbital on the carbon atom of the methyl group. The two P-Cl σ bonds arise from the overlap of phosphorus sp³ hybrid orbitals with the 3p orbitals of the chlorine atoms.
The Phosphoryl Double Bond (P=O)
The phosphorus-oxygen double bond is a key feature of this compound and many other organophosphorus compounds. It consists of one σ bond and one π bond. The σ bond is formed by the head-on overlap of a phosphorus sp³ hybrid orbital and an oxygen sp² hybrid orbital. The π bond is formed by the side-on overlap of a phosphorus d-orbital (typically the dₓz or dᵧz) and an oxygen p-orbital. This pπ-dπ bonding is characteristic of phosphoryl groups and contributes to the high bond strength and the observed short bond length. The significant electronegativity difference between phosphorus (2.19) and oxygen (3.44) leads to a highly polarized P=O bond, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity is a major determinant of the molecule's chemical reactivity.
Molecular Orbital Analysis
Computational chemistry provides valuable insights into the electronic structure and bonding of molecules. Density Functional Theory (DFT) calculations can be used to visualize the molecular orbitals (MOs) of this compound and understand their contributions to the overall bonding.
Caption: Simplified molecular orbital diagram for key bonds in this compound.
A qualitative MO diagram illustrates that the Highest Occupied Molecular Orbital (HOMO) is likely to have significant contributions from the lone pairs of the chlorine and oxygen atoms, as well as the π-bonding orbital of the P=O group. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be an antibonding σ* orbital associated with the P-Cl bonds. The energy difference between the HOMO and LUMO is a key factor in determining the chemical reactivity of the molecule, with a smaller gap indicating higher reactivity. Nucleophilic attack will preferentially occur at the electrophilic phosphorus center, targeting the LUMO.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two most common and well-established methods are the oxidation of methyldichlorophosphine and the chlorination of dimethyl methylphosphonate.
Oxidation of Methyldichlorophosphine
This method involves the reaction of methyldichlorophosphine (CH₃PCl₂) with an oxidizing agent, typically sulfuryl chloride (SO₂Cl₂).[1]
Reaction: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂
This reaction is generally efficient and provides a direct route to the desired product.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.
-
Reactant Charging: Methyldichlorophosphine is charged into the reaction flask. The flask is cooled in an ice bath to control the initial exothermic reaction.
-
Addition of Oxidizing Agent: Sulfuryl chloride is added dropwise from the dropping funnel to the stirred solution of methyldichlorophosphine. The rate of addition is carefully controlled to maintain the reaction temperature below a certain threshold (typically 10-20 °C).
-
Causality: The dropwise addition and cooling are crucial to prevent a runaway reaction and the formation of unwanted byproducts. The exothermic nature of the oxidation requires careful temperature management.
-
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specific period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Product Isolation and Purification: The reaction mixture is then subjected to fractional distillation under reduced pressure. The fraction corresponding to this compound (boiling point ~163 °C at atmospheric pressure) is collected.
-
Self-Validation: The purity of the distilled product can be verified by gas chromatography (GC) and spectroscopic methods (NMR, IR). The boiling point of the collected fraction should also match the literature value.
-
Chlorination of Dimethyl Methylphosphonate
An alternative and widely used method is the chlorination of dimethyl methylphosphonate (DMMP) using a chlorinating agent such as thionyl chloride (SOCl₂).[2]
Reaction: CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 CH₃Cl + 2 SO₂
Experimental Protocol:
-
Apparatus Setup: Similar to the previous method, a dry, inert-atmosphere reaction setup is required.
-
Reactant Charging: Dimethyl methylphosphonate and a catalytic amount of an inorganic halide (e.g., NaCl, KBr) are added to the reaction flask.
-
Addition of Chlorinating Agent: Thionyl chloride is added to the mixture. The reaction is typically carried out at an elevated temperature (reflux).
-
Causality: The catalyst facilitates the chlorination reaction. Heating is necessary to drive the reaction to completion.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy to track the disappearance of the starting material and the appearance of the product.
-
Product Isolation and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound from dimethyl methylphosphonate.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
-
³¹P NMR: The ³¹P NMR spectrum of this compound exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift (δ) of this resonance is typically in the range of +34 to +42 ppm (relative to 85% H₃PO₄). This downfield shift is characteristic of pentavalent phosphorus atoms in a phosphoryl compound. The precise chemical shift can be influenced by the solvent and concentration.
-
¹H NMR: The ¹H NMR spectrum shows a doublet for the methyl protons. The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(P,H)). The coupling constant is typically around 18-20 Hz. The chemical shift of the methyl protons is usually in the range of 2.0-2.5 ppm.
-
¹³C NMR: The ¹³C NMR spectrum displays a doublet for the methyl carbon, again due to coupling with the phosphorus nucleus (¹J(P,C)). The coupling constant is significantly larger than the proton coupling, typically in the range of 130-140 Hz. The chemical shift of the methyl carbon is around 30-35 ppm.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
A detailed vibrational analysis of this compound was reported by Nuretdinov, Shagidullin, and Arshinev in 1973. The key vibrational frequencies are summarized below:
| Wavenumber (cm⁻¹) | Assignment |
| ~1280 | P=O stretch |
| ~760 | P-C stretch |
| ~550 | P-Cl₂ symmetric stretch |
| ~500 | P-Cl₂ asymmetric stretch |
| ~3000 | C-H asymmetric stretch |
| ~2920 | C-H symmetric stretch |
| ~1410 | CH₃ asymmetric deformation |
| ~1310 | CH₃ symmetric deformation |
Data adapted from Nuretdinov et al., 1973.
The strong absorption band around 1280 cm⁻¹ in the IR spectrum is a characteristic feature of the P=O stretching vibration and is a valuable diagnostic tool for identifying phosphoryl compounds. The P-Cl stretching vibrations appear in the lower frequency region of the spectrum.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the phosphorus-chlorine bonds. It readily undergoes nucleophilic substitution reactions at the phosphorus center.
Its most notable reaction is its vigorous hydrolysis with water, producing methylphosphonic acid and hydrochloric acid:
CH₃P(O)Cl₂ + 2 H₂O → CH₃P(O)(OH)₂ + 2 HCl
This reactivity with water necessitates handling the compound under anhydrous conditions.
In synthetic chemistry, this compound is a valuable intermediate. It is used in the synthesis of oligonucleoside methylphosphonates, which are analogues of DNA and have potential therapeutic applications.[1] It is also a precursor in the synthesis of various other organophosphorus compounds, including pesticides and flame retardants.
Conclusion
This compound is a molecule of significant scientific and societal importance. Its tetrahedral geometry, the nature of its covalent bonds, particularly the strong and polar phosphoryl group, and the reactivity of its P-Cl bonds are all interconnected and define its chemical behavior. A thorough understanding of its structure, bonding, synthesis, and spectroscopic properties, as outlined in this guide, is essential for its safe handling, its utilization in legitimate chemical synthesis, and for the enforcement of international conventions that regulate its production and use.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Phosphonate Esters Using Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate esters are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry and drug development. Their structural similarity to phosphate esters, combined with the greater stability of the carbon-phosphorus (C-P) bond compared to the phosphate ester's phosphorus-oxygen (P-O) bond, makes them effective bioisosteres of natural phosphates.[1][2][3] This property has been exploited in the design of enzyme inhibitors, antiviral agents (e.g., Tenofovir for HIV treatment), and bone-targeting drugs.[1][2][3] A common and effective method for synthesizing phosphonate esters is the reaction of an alcohol with methylphosphonic dichloride. This guide provides a detailed protocol for this synthesis, emphasizing safety, reaction mechanism, and product characterization.
CRITICAL SAFETY PRECAUTIONS: Handling this compound
This compound is a highly toxic and corrosive chemical that reacts violently with water.[4] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5] All glassware must be scrupulously dried before use to prevent a violent reaction with any residual moisture. Anhydrous conditions are essential for both safety and reaction success.
Reaction Mechanism and Stoichiometry
The synthesis of a dialkyl methylphosphonate from this compound proceeds via a nucleophilic substitution reaction. The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ions. The reaction typically requires a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the alcohol and inhibit the reaction.
The overall balanced chemical equation is:
CH₃P(O)Cl₂ + 2 R-OH + 2 Base → CH₃P(O)(OR)₂ + 2 Base·HCl
Experimental Protocol
This protocol describes the synthesis of a generic dialkyl methylphosphonate. The specific alcohol used will determine the final product.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Anhydrous alcohol (e.g., ethanol, propanol) | Magnetic stirrer and stir bars |
| Anhydrous triethylamine | Septa and needles |
| Anhydrous solvent (e.g., THF, DCM) | Schlenk line or nitrogen/argon inlet |
| Saturated sodium bicarbonate solution | Addition funnel (oven-dried) |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate | Chromatographý column |
| Silica gel | Beakers, graduated cylinders |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | pH paper |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the reaction flask, dissolve the anhydrous alcohol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the addition funnel.
-
Reaction: Cool the reaction flask to 0°C using an ice bath. Slowly add the this compound solution from the addition funnel to the stirred alcohol/triethylamine solution over 30-60 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for ³¹P NMR analysis.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure phosphonate ester.
Characterization of the Phosphonate Ester Product
Analytical Techniques
Successful synthesis and purity of the phosphonate ester can be confirmed using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is a definitive technique for identifying phosphorus-containing compounds. The synthesized dialkyl methylphosphonate should exhibit a single peak in a characteristic chemical shift range.
-
¹H NMR Spectroscopy: This will confirm the presence of the methyl group attached to the phosphorus and the alkyl groups from the alcohol. Protons on the carbons adjacent to the phosphorus will show coupling to the ³¹P nucleus.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming its identity.
Expected Analytical Data (Example: Diethyl Methylphosphonate)
| Technique | Expected Result |
| ³¹P NMR | Single peak around δ 25-30 ppm |
| ¹H NMR | Doublet for the P-CH₃ protons, quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethyl groups. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
| Wet reagents or glassware | Ensure all reagents and glassware are scrupulously dried. Use anhydrous solvents. | |
| Multiple products observed | Incomplete reaction or side reactions | Ensure slow addition of this compound at low temperature. |
| Product is an oil that is difficult to purify | Residual solvent or impurities | Ensure complete removal of solvent on the rotary evaporator. Re-purify by column chromatography if necessary. |
References
Application Note & Protocol: A Guide to the Phosphonylation of Phenols Using Methylphosphonic Dichloride
Abstract: This document provides a comprehensive guide for the synthesis of aryl methylphosphonates via the reaction of phenols with methylphosphonic dichloride. Aryl phosphonates are significant structural motifs in medicinal chemistry and materials science. This protocol emphasizes the underlying chemical principles, critical safety procedures for handling hazardous reagents, a detailed step-by-step experimental setup, and methods for product purification and characterization.
Scientific Foundation and Reaction Principle
The phosphonylation of phenols with this compound is a robust method for forming a stable phosphorus-oxygen (P-O) bond, yielding an aryl methylphosphonate. The reaction proceeds via a nucleophilic substitution mechanism.
Causality of Reagent Roles:
-
Phenol: The phenol provides the nucleophilic oxygen atom. However, its nucleophilicity is significantly enhanced upon deprotonation.
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic tertiary amine base is crucial for two reasons. First, it deprotonates the phenol to form the much more reactive phenoxide anion. Second, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction. This prevents the protonation of the desired product or starting materials and drives the reaction to completion.
-
This compound (MPOD): This is the electrophilic phosphorus source. The two chlorine atoms are excellent leaving groups, readily displaced by the nucleophilic phenoxide.
-
Anhydrous Solvent (e.g., Dichloromethane, THF): this compound reacts violently with water.[1][2] Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent the decomposition of the starting material and ensure high yields.
The overall reaction can be visualized as follows:
Caption: General reaction scheme for the phosphonylation of phenols.
Mandatory Safety Protocols
This compound is a highly hazardous substance. It is corrosive, causes severe skin burns and eye damage, is fatal if inhaled, and reacts violently with water.[1][3][4] Strict adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE):
-
Respiratory: Work must be conducted inside a certified chemical fume hood.[4] For emergencies or spills, a self-contained breathing apparatus (SCBA) is required.[3][5]
-
Eye/Face: Chemical safety goggles and a full-face shield are mandatory.[1]
-
Hand: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.
-
Body: A flame-retardant lab coat and a chemical-resistant apron are required. For larger scales, a fully encapsulating chemical-resistant suit is recommended.[3]
-
-
Engineering Controls:
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Spill: Evacuate the area. For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.[3] For large spills, contact emergency response personnel.
-
Experimental Workflow and Apparatus
A typical setup involves a multi-necked, round-bottom flask equipped for inert atmosphere operation, controlled reagent addition, and temperature monitoring.
Caption: Standard laboratory setup for the phosphonylation reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of diphenyl methylphosphonate from phenol as a representative example.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| Phenol | ACS Reagent, ≥99% | Sigma-Aldrich | Ensure it is dry. |
| This compound (MPOD) | 97% or higher | Sigma-Aldrich | Handle with extreme caution. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Fisher Scientific | Must be dry. Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Must be dry. Use from a solvent system. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for workup. |
| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer. |
| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure:
-
Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures all residual moisture is removed.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve phenol (e.g., 4.70 g, 50 mmol, 2.0 equiv) and anhydrous triethylamine (e.g., 5.31 g, 7.3 mL, 52.5 mmol, 2.1 equiv) in 100 mL of anhydrous dichloromethane (DCM).
-
In a separate, dry dropping funnel, prepare a solution of this compound (e.g., 3.32 g, 2.1 mL, 25 mmol, 1.0 equiv) in 25 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Cool the phenol/triethylamine solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize side-product formation.
-
Add the this compound solution dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a viscous oil or solid. It can be purified by one of the following methods:
-
Product Characterization
The identity and purity of the synthesized aryl methylphosphonate must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ³¹P NMR Spectroscopy | A single peak in the phosphonate region (typically δ 15-30 ppm), confirming the phosphorus environment. This is the most definitive technique for phosphorus-containing compounds.[8] |
| ¹H NMR Spectroscopy | A characteristic doublet for the P-CH₃ protons (due to P-H coupling, J ≈ 15-18 Hz). Signals for the aromatic protons will also be present in the expected regions. |
| ¹³C NMR Spectroscopy | A doublet for the P-CH₃ carbon and signals for the aromatic carbons. Carbons directly attached to the P-O bond may also show coupling to phosphorus. |
| FT-IR Spectroscopy | Strong absorption bands for P=O stretching (around 1250-1300 cm⁻¹) and P-O-C (aryl) stretching (around 1180-1240 cm⁻¹ and 950-1050 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated mass of the product. Fragmentation patterns can further confirm the structure. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture in reagents or glassware. 2. Inactive this compound (hydrolyzed). 3. Insufficient base. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Use a fresh bottle of MPOD or distill it under vacuum before use. 3. Use at least 2.1 equivalents of a dry tertiary amine base. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Formation of aryl methylphosphonic monochloride (incomplete reaction). | 1. Maintain a low temperature (0 °C) during the addition of MPOD. 2. Ensure a 2:1 molar ratio of phenol to MPOD and allow sufficient reaction time. |
| Difficult Purification | Product is hydrolyzing on the silica gel column. | Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This neutralizes acidic sites on the silica that can degrade the product. |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methylphosphonic Dichloride: A Keystone Reagent in Organophosphorus Synthesis for Crop Protection
Introduction: The Dual-Faceted Nature of Methylphosphonic Dichloride
This compound (DC), a seemingly unassuming organophosphorus compound, holds a pivotal position in the landscape of modern chemistry.[1] Its high reactivity, stemming from the two chlorine atoms bonded to the phosphorus center, makes it a versatile intermediate for the synthesis of a wide array of organophosphorus compounds.[2] While its application in oligonucleotide synthesis is noteworthy, its primary significance—and the focus of these application notes—lies in its role as a precursor in the synthesis of agrochemicals, particularly herbicides.[3][4]
This guide provides an in-depth exploration of the use of this compound and its immediate precursor, methyldichlorophosphine, as reagents in the synthesis of pesticides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and emphasize the critical safety considerations necessary for handling these reactive compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to safely and effectively utilize these powerful synthetic tools.
It is imperative to acknowledge the dual-use nature of this compound. It is listed as a Schedule 2 chemical under the Chemical Weapons Convention due to its potential as a precursor for nerve agents.[1] Therefore, its production, use, and transfer are strictly regulated. All protocols and applications discussed herein are intended solely for legitimate research and development purposes in the field of crop protection, in full compliance with international conventions and national laws.
Physicochemical Properties and Handling
This compound is a white crystalline solid that melts slightly above room temperature.[1] It is highly reactive and requires careful handling in a controlled laboratory environment.
| Property | Value | Source |
| Chemical Formula | CH₃Cl₂OP | [1] |
| Molar Mass | 132.91 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 28-34 °C | [1] |
| Boiling Point | 163 °C | [1] |
| Density | 1.468 g/mL at 20 °C | [1] |
| Solubility | Reacts with water | [1] |
Safety Precautions are Paramount: this compound is highly toxic and corrosive.[5] It reacts violently with water, releasing hydrochloric acid fumes.[5] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Application in Herbicide Synthesis: The Case of Glufosinate-Ammonium
A prominent example of the synthetic utility of methylphosphorus compounds in the agrochemical industry is the synthesis of the broad-spectrum herbicide, glufosinate-ammonium. While many synthetic routes to glufosinate exist, several patented methods utilize methyldichlorophosphine (CH₃PCl₂), the direct precursor to this compound, as a key starting material.[6][7]
The overall synthetic strategy involves the formation of a methylphosphonous acid ester, followed by a series of transformations to build the amino acid backbone of the glufosinate molecule.
Workflow for Glufosinate-Ammonium Synthesis
Caption: Synthetic pathway for Glufosinate-Ammonium.
Detailed Protocols
Protocol 1: Synthesis of Methylphosphonous Acid Ester (Intermediate IV)
This initial step transforms the highly reactive methyldichlorophosphine into a more stable ester intermediate. The choice of alcohol (ROH) can vary, with ethanol being a common example.
Causality: The esterification reaction serves two primary purposes: it "tames" the reactivity of the P-Cl bonds, making the intermediate easier to handle in subsequent steps, and it introduces a functional group that can be modified or removed later in the synthesis. The use of an acid binder, such as triethylamine or ammonia, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing unwanted side reactions.[8]
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyldichlorophosphine (1.0 eq) dissolved in a suitable anhydrous organic solvent (e.g., hexane).
-
Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, place a solution of the desired alcohol (e.g., ethanol, 2.0-2.5 eq) and an acid binder (e.g., triethylamine, 2.0-2.5 eq) in the same anhydrous solvent.
-
Add the alcohol/amine solution dropwise to the stirred solution of methyldichlorophosphine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the methylphosphonous acid ester, can be concentrated under reduced pressure. The crude product is often used in the next step without further purification.
Protocol 2: Synthesis of Methyl Propionaldehyde Phosphonate Ester (Intermediate II)
This step involves a Michael addition of the phosphonous acid ester to acrolein, forming the carbon backbone of the glufosinate molecule.
Causality: The phosphorus atom in the methylphosphonous acid ester acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde, acrolein. This reaction is a classic example of conjugate addition and is a highly efficient method for forming carbon-phosphorus bonds.
Step-by-Step Methodology:
-
To the crude methylphosphonous acid ester from the previous step, add acrolein (1.0-1.2 eq) dropwise at a temperature of 0-10 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the resulting methyl propionaldehyde phosphonate ester is typically used directly in the next step.
Protocol 3: Bucherer-Bergs Reaction for Hydantoin Formation (Intermediate III)
The Bucherer-Bergs reaction is a multicomponent reaction that efficiently converts the aldehyde functional group into a hydantoin ring.[9]
Causality: This elegant one-pot reaction involves the reaction of the aldehyde with ammonium carbonate and potassium cyanide.[9] The aldehyde first forms an imine with ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the stable hydantoin ring.[9]
Step-by-Step Methodology:
-
In a separate reaction vessel, prepare a solution of ammonium carbonate (2.0-3.0 eq) and potassium cyanide (1.5-2.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethanol). Caution: Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) readily available.
-
Add the crude methyl propionaldehyde phosphonate ester to this solution.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours.
-
After cooling, the hydantoin derivative may precipitate from the solution. If not, the product can be extracted with an organic solvent.
-
The crude hydantoin derivative can be purified by recrystallization.
Protocol 4: Hydrolysis of the Hydantoin Derivative to Glufosinate-Ammonium
The final step involves the hydrolysis of the hydantoin ring to yield the desired amino acid, glufosinate, which is then converted to its ammonium salt.
Causality: The hydantoin ring is a cyclic diamide, which can be hydrolyzed under either acidic or basic conditions to open the ring and form the corresponding amino acid.[10] The use of a base, such as sodium hydroxide, followed by neutralization and treatment with ammonia, is a common method to afford the final ammonium salt of glufosinate.[10]
Step-by-Step Methodology:
-
Suspend the hydantoin derivative in an aqueous solution of a strong base (e.g., sodium hydroxide, 3-5 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The resulting glufosinate free acid can be isolated by crystallization or other purification techniques.
-
To prepare the ammonium salt, dissolve the purified glufosinate in a suitable solvent (e.g., methanol) and bubble ammonia gas through the solution until the pH is neutral.
-
The glufosinate-ammonium will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the synthesis of glufosinate-ammonium. These values are illustrative and may vary depending on the specific scale and reaction conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Esterification | Methyldichlorophosphine, Alcohol, Triethylamine | Hexane | 0-25 | 2-4 | >90 |
| 2. Michael Addition | Methylphosphonous Acid Ester, Acrolein | Neat or Solvent | 0-25 | 3-5 | >85 |
| 3. Bucherer-Bergs | Aldehyde, (NH₄)₂CO₃, KCN | Water/Ethanol | 50-70 | 6-12 | 70-85 |
| 4. Hydrolysis | Hydantoin, NaOH, then NH₃ | Water/Methanol | 100-110 | 4-8 | >90 |
Alternative Pathways and Related Applications
While the glufosinate synthesis provides a robust example, it is important to note that this compound itself can be used to synthesize other organophosphorus compounds with potential pesticidal activity. For instance, its reaction with substituted phenols can lead to the formation of methylphosphonate esters, a class of compounds known for their insecticidal properties.
Conceptual Workflow for Methylphosphonate Ester Insecticide Synthesis
Caption: General synthesis of methylphosphonate ester insecticides.
This generalized scheme highlights the potential for creating a diverse library of potential insecticides by varying the structure of the substituted phenol. The reaction conditions would be analogous to the esterification step described in Protocol 1, with a base to neutralize the HCl byproduct.
Conclusion: A Powerful Tool Requiring Responsible Stewardship
This compound and its precursors are undeniably potent reagents in the arsenal of the synthetic chemist. Their application in the synthesis of herbicides like glufosinate-ammonium underscores their importance in modern agriculture. However, the inherent reactivity and toxicity of these compounds, coupled with their potential for misuse, demand the utmost respect and adherence to stringent safety protocols and regulatory frameworks.
The protocols and insights provided in this guide are intended to foster a deeper understanding of the chemistry of this compound and its application in the development of novel crop protection agents. It is through responsible and well-informed scientific inquiry that we can continue to harness the power of such reagents for the betterment of society, while mitigating the associated risks.
References
- 1. Synthesis of Alkyl Methylphosphonic Acid Esters | Journal Article | PNNL [pnnl.gov]
- 2. Method for preparing L-glufosinate-ammonium - Eureka | Patsnap [eureka.patsnap.com]
- 3. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. WO2023105080A1 - Synthesis of glufosinate using a hydantoinase-based process - Google Patents [patents.google.com]
- 6. agrofarmchemical.com [agrofarmchemical.com]
- 7. CN102399239A - Synthesis method of glufosinate-ammonium and analogue - Google Patents [patents.google.com]
- 8. CN103396440A - Preparation method of glufosinate-ammonium - Google Patents [patents.google.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Dialkyl Methylphosphonates
Abstract
This comprehensive guide provides detailed protocols and theoretical background for the synthesis of dialkyl methylphosphonates, a significant class of organophosphorus compounds. These compounds are pivotal as flame retardants, additives for various industrial fluids, and as precursors in the synthesis of nerve agents, necessitating a thorough understanding of their preparation.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic methodologies, primarily the Michaelis-Arbuzov reaction. Key aspects covered include reaction mechanisms, step-by-step experimental procedures, purification techniques, and characterization methods. Furthermore, this guide emphasizes the critical safety precautions required when handling the toxic organophosphorus compounds involved in these syntheses.
Introduction and Significance
Dialkyl methylphosphonates, such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), are organophosphorus compounds with a methyl group and two alkoxy groups attached to a phosphorus atom. Their applications are diverse, ranging from commercial uses as flame retardants, preignition additives for gasoline, anti-foaming agents, plasticizers, and stabilizers to their role as crucial intermediates in organic synthesis.[1][2] Notably, their structural similarity to nerve agents like sarin and soman makes them valuable as simulants for the calibration of organophosphorus detectors.[2] However, this same property also places them on Schedule 2 of the Chemical Weapons Convention, underscoring the importance of responsible and well-documented synthetic practices.
The primary and most efficient method for synthesizing dialkyl methylphosphonates is the Michaelis-Arbuzov reaction.[1][3] This reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[3][4] The robustness and versatility of this reaction have made it a cornerstone in organophosphorus chemistry.[5]
The Michaelis-Arbuzov Reaction: Mechanism and Principles
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds and is the most common method for preparing dialkyl methylphosphonates.[3] The reaction proceeds through a two-step SN2 mechanism.
Step 1: Nucleophilic Attack and Phosphonium Salt Formation
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide (in this case, a methyl halide).[5][6] This step results in the formation of a quaternary phosphonium salt intermediate.[4]
Step 2: Dealkylation
The displaced halide anion then acts as a nucleophile and attacks one of the alkyl carbons of the alkoxy groups on the phosphonium intermediate.[4][5] This second SN2 reaction leads to the formation of the final dialkyl methylphosphonate product and an alkyl halide byproduct.[6] The reaction is typically driven to completion by heating, which facilitates the dealkylation step.[4]
The overall reactivity of the alkyl halides in the Michaelis-Arbuzov reaction follows the order: R-I > R-Br > R-Cl.[5] Primary alkyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions.[7]
Caption: General workflow of the Michaelis-Arbuzov reaction.
Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of two common dialkyl methylphosphonates: Dimethyl Methylphosphonate (DMMP) and Diethyl Methylphosphonate (DEMP).
Synthesis of Dimethyl Methylphosphonate (DMMP)
This protocol is based on the Michaelis-Arbuzov reaction between trimethyl phosphite and methyl iodide.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trimethyl phosphite | 124.08 | 74.5 g (65.1 mL) | 0.6 |
| Methyl iodide | 141.94 | 85.1 g (37.5 mL) | 0.6 |
| Catalyst (optional) | - | Varies | - |
Experimental Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry and purged with nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: Add trimethyl phosphite to the flask.
-
Addition of Methyl Iodide: Slowly add methyl iodide to the trimethyl phosphite via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 170-180°C and maintain it for approximately 2 hours.[8] Some procedures suggest a longer reaction time of up to 13 hours at a higher temperature, which can result in a yield of up to 78%.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by 31P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal and the appearance of the DMMP signal.
-
Work-up and Purification:
Synthesis of Diethyl Methylphosphonate (DEMP)
This protocol follows the reaction of triethyl phosphite with methyl iodide.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triethyl phosphite | 166.16 | 99.7 g (102.8 mL) | 0.6 |
| Methyl iodide | 141.94 | 85.1 g (37.5 mL) | 0.6 |
Experimental Procedure:
-
Reaction Setup: Use the same setup as described for the DMMP synthesis, ensuring all glassware is dry and the system is under an inert atmosphere.
-
Charging the Reactor: Place triethyl phosphite into the reaction flask.
-
Addition of Methyl Iodide: Add methyl iodide dropwise to the triethyl phosphite. Control the addition rate to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 4 hours.[10]
-
Work-up and Purification:
-
After cooling, the excess methyl iodide and the ethyl iodide byproduct can be removed by distillation at atmospheric pressure.
-
The remaining crude DEMP is then purified by vacuum distillation.
-
Characterization of Dialkyl Methylphosphonates
The synthesized dialkyl methylphosphonates should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the proton environment in the molecule.
-
13C NMR: Shows the carbon framework. The signals for carbons near the phosphorus atom will be split due to 13C-31P coupling.[11]
-
31P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the expected chemical shift range confirms the presence of the phosphonate.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the P=O (strong), P-O-C, and P-C bonds.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.[13]
Caption: A typical workflow for the purification and characterization of dialkyl methylphosphonates.
Safety and Handling of Organophosphorus Compounds
Working with organophosphorus compounds requires strict adherence to safety protocols due to their potential toxicity.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[15][16] Work should be conducted in a well-ventilated fume hood.[15]
-
Exposure Routes: Organophosphorus compounds can be absorbed through inhalation, ingestion, and dermal contact.[16]
-
Toxicity: These compounds are cholinesterase inhibitors and can be neurotoxic.[17] Acute exposure can lead to a range of symptoms, and in severe cases, can be fatal.[17]
-
Waste Disposal: All waste materials, including residual reactants and contaminated glassware, must be disposed of according to institutional and national regulations for hazardous chemical waste.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of exposure, immediate medical attention is necessary.[17] Antidotes such as atropine and pralidoxime may be required for treatment.[14]
Conclusion
The synthesis of dialkyl methylphosphonates via the Michaelis-Arbuzov reaction is a well-established and reliable method. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can safely and efficiently prepare these important compounds for a variety of applications. Proper characterization is essential to ensure the purity and identity of the final product. The information provided herein serves as a valuable resource for scientists working in the field of organophosphorus chemistry.
References
- 1. Dimethyl methylphosphonate [medbox.iiab.me]
- 2. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP | Scientific.Net [scientific.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and spectral characterization of methyl 9(10)-dialkylphosphonostearates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. agilent.com [agilent.com]
- 16. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Catalytic Strategies for Enhancing the Reactivity of Methylphosphonic Dichloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Preamble: The Duality of Methylphosphonic Dichloride Reactivity
This compound (MPDC), a seemingly simple organophosphorus compound with the formula CH₃P(O)Cl₂, stands at a critical nexus of chemical synthesis.[1] On one hand, it serves as a versatile building block in the creation of novel flame retardants, agrochemicals, and, notably, in the synthesis of oligonucleotide methylphosphonates for therapeutic applications.[2][3] On the other hand, its role as a key precursor to G-series and V-type chemical warfare agents, such as Sarin and VX, places it under stringent international control and necessitates handling with extreme caution.[4]
The phosphorus center in MPDC is electrophilic, but for many synthetic applications, particularly those involving weakly nucleophilic substrates or requiring mild reaction conditions, its intrinsic reactivity is insufficient. Enhancing this reactivity through catalysis is therefore a pivotal challenge. This guide provides an in-depth exploration of catalytic systems designed to activate MPDC, offering both the theoretical underpinnings and practical, field-tested protocols. We will delve into the causality behind experimental design, ensuring that each step is understood, not merely followed.
MANDATORY SAFETY DIRECTIVE: Handling this compound
WARNING: this compound is extremely toxic, corrosive, and reacts violently with water.[5][6] Exposure to its liquid or vapors can cause severe burns to the eyes, skin, and respiratory tract.[6][7] All manipulations must be conducted by trained personnel inside a certified chemical fume hood. A full suite of personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[5] Ensure that emergency eyewash stations and safety showers are immediately accessible.[5] All glassware must be rigorously dried before use, and reactions should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Section 1: The Mechanistic Core of Catalysis
The fundamental principle for enhancing MPDC reactivity is to increase the electrophilicity of the phosphorus atom. The P=O bond offers a prime target for interaction. By coordinating with the phosphoryl oxygen, a catalyst can withdraw electron density, rendering the phosphorus center significantly more susceptible to nucleophilic attack. This can be achieved through several distinct catalytic strategies.
Lewis Acid Catalysis: Activating the Phosphoryl Group
Lewis acids are electron-pair acceptors and represent one of the most effective classes of catalysts for activating MPDC.
Causality & Mechanism: A Lewis acid (e.g., AlCl₃, TiCl₄, ZnCl₂) coordinates directly to the lone pair of electrons on the phosphoryl oxygen of MPDC. This coordination polarizes the P=O bond, inducing a greater partial positive charge (δ+) on the phosphorus atom. This heightened electrophilicity dramatically lowers the activation energy for attack by a nucleophile (e.g., an alcohol, amine, or thiol).[8][9][10] This strategy is particularly effective for reactions with hindered or electronically poor nucleophiles. For instance, the use of AlCl₃ as a catalyst can improve selectivity and reduce impurity formation in related organophosphorus syntheses.[11]
Caption: General mechanism of Lewis Acid (LA) catalysis on MPDC.
Amine Catalysis: Formation of Reactive Intermediates
Certain amines, particularly tertiary amines and pyridines, can act as nucleophilic catalysts.
Causality & Mechanism: While amines can be used to synthesize MPDC from methylphosphonates, they can also catalyze its subsequent reactions. The mechanism involves the nucleophilic amine attacking the phosphorus center of MPDC to form a highly reactive phosphonium salt intermediate. This intermediate possesses a much better leaving group (the amine itself) than the chloride in the parent MPDC. A second, primary nucleophile (e.g., an alcohol) can then readily displace the amine catalyst, regenerating it for the next catalytic cycle and forming the desired product. This pathway is analogous to the well-established role of DMAP (4-Dimethylaminopyridine) in acylation reactions.
Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases
Many valuable nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) are introduced as inorganic salts, which are soluble in water but insoluble in the organic solvents required to dissolve MPDC. Phase-transfer catalysis elegantly solves this immiscibility problem.[12]
Causality & Mechanism: A phase-transfer catalyst, typically a quaternary ammonium (Q⁺A⁻, e.g., tetrabutylammonium bromide) or phosphonium salt, facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase.[13][14] The lipophilic cation (Q⁺) of the catalyst pairs with the nucleophile (Nu⁻) at the phase interface, forming a hydrophobic ion pair (Q⁺Nu⁻). This ion pair is soluble in the organic phase, where the "naked," poorly solvated nucleophile exhibits exceptionally high reactivity towards the MPDC substrate. After the reaction, the catalyst cation pairs with the displaced chloride and returns to the aqueous phase, completing the cycle.[15]
Caption: Catalytic cycle in a typical Phase-Transfer Catalysis (PTC) system.
Section 2: Application Protocols
The following protocols are illustrative examples designed for research purposes. All quantities should be adjusted based on the specific substrate and desired scale. Strict adherence to all safety protocols is mandatory.
Protocol 1: Lewis Acid-Catalyzed Esterification of MPDC with a Hindered Alcohol
This protocol details the synthesis of an O-alkyl methylphosphonochloridate using titanium(IV) chloride as a Lewis acid catalyst.
Objective: To demonstrate the catalytic enhancement of reactivity between MPDC and a sterically hindered secondary alcohol, 2-propanol.
Materials:
-
This compound (MPDC), 98%
-
2-Propanol (IPA), anhydrous
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk line and oven-dried glassware
Experimental Workflow:
Caption: Step-by-step workflow for the Lewis acid-catalyzed reaction.
Step-by-Step Methodology:
-
Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet connected to an Argon line. Ensure all glassware is meticulously oven-dried.
-
Reagent Charging: Under a positive flow of Argon, charge the flask with anhydrous DCM (40 mL), followed by anhydrous 2-propanol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly add the TiCl₄ solution in DCM (0.05 equivalents) to the reaction mixture via syringe.
-
Causality: TiCl₄ is a potent Lewis acid and is highly moisture-sensitive. Adding it to the cooled solution of alcohol and base prevents uncontrolled side reactions. The base (TEA) is present to neutralize the HCl that will be generated.
-
-
Substrate Addition: Dissolve MPDC (1.0 equivalent) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the MPDC solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired dialkylated byproducts.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by periodically taking aliquots (under Argon) for ³¹P NMR analysis. The signal for MPDC (approx. +43 ppm) should decrease, while a new signal for the product (O-isopropyl methylphosphonochloridate, approx. +38 ppm) appears.
-
Workup: Once the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation if required.
-
Control Experiment (Self-Validation): Repeat the entire procedure precisely but omit the addition of TiCl₄ in step 4. This will serve as a baseline to quantify the catalytic rate enhancement.
Section 3: Data Presentation and Interpretation
A comparative analysis of catalyzed versus uncatalyzed reactions is essential for validating the efficacy of the chosen catalyst.
Table 1: Comparative Results for the Esterification of MPDC
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%)¹ | Notes |
| 1 | None (Control) | 0 | 4 | 15 | Reaction is very sluggish at room temperature.[2] |
| 2 | TiCl₄ | 5 | 4 | >95 | Clean and rapid conversion. |
| 3 | AlCl₃ | 5 | 4 | >95 | Effective, but can be harder to handle due to its solid nature.[11] |
| 4 | DMAP | 10 | 4 | 65 | Demonstrates nucleophilic catalysis, though less effective than Lewis acids here. |
¹Conversion determined by integration of signals in the ³¹P NMR spectrum of the crude reaction mixture.
Interpretation: The data clearly demonstrates the profound impact of Lewis acid catalysis on the reactivity of MPDC. The uncatalyzed reaction shows minimal conversion after 4 hours, highlighting the low intrinsic reactivity of MPDC with a secondary alcohol under these conditions. In contrast, both TiCl₄ and AlCl₃ drive the reaction to near-quantitative conversion in the same timeframe, showcasing a dramatic rate enhancement.
Section 4: Troubleshooting and Final Remarks
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | 1. Inactive catalyst (hydrolyzed).2. Insufficient catalyst loading.3. Presence of moisture in reagents/glassware. | 1. Use fresh, anhydrous catalyst solutions.2. Increase catalyst loading incrementally (e.g., to 10 mol%).3. Rigorously dry all glassware and use anhydrous solvents. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Incorrect stoichiometry (excess nucleophile). | 1. Maintain strict temperature control, especially during addition.2. Ensure precise measurement of reagents; add MPDC to the nucleophile solution. |
| Inconsistent Results | Impurities in starting materials. | Use high-purity, freshly opened or distilled reagents. MPDC can degrade upon storage. |
References
- 1. This compound 98 676-97-1 [sigmaaldrich.com]
- 2. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 3. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides with Methylphosphonate Linkages
Introduction: The Rationale and Utility of Methylphosphonate Oligonucleotides
Methylphosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs that have garnered considerable interest in therapeutic and diagnostic applications.[1][2][3] These novel molecules are characterized by the substitution of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group. This seemingly subtle modification imparts a range of desirable properties, most notably enhanced resistance to nuclease degradation and improved cellular uptake due to the neutral charge of the methylphosphonate linkage.[4]
The uncharged nature of the MPO backbone reduces the electrostatic repulsion between the oligonucleotide and the negatively charged cell membrane, facilitating passive diffusion into the cytoplasm.[4] Furthermore, the resistance to enzymatic cleavage by endo- and exonucleases significantly prolongs the in vivo half-life of these oligonucleotides, making them attractive candidates for antisense therapies.[3][4] However, the introduction of a methyl group at the phosphorus center creates a chiral center, resulting in a mixture of diastereomers at each methylphosphonate linkage. This diastereomeric complexity can influence the hybridization properties and biological activity of the MPO.[1][5]
While methylphosphonic dichloride is a key precursor for the synthesis of the monomeric building blocks, the direct use of this highly reactive compound in solid-phase synthesis is not the current standard of practice.[6][7] Instead, the more controlled and widely adopted method utilizes nucleoside methylphosphonamidite monomers, which are themselves synthesized from precursors derived from this compound.[8] This guide will provide a detailed protocol for the solid-phase synthesis of methylphosphonate oligonucleotides using the robust and established methylphosphonamidite chemistry.
Core Principles of Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
The solid-phase synthesis of MPOs is analogous to the standard phosphoramidite method for natural DNA and RNA synthesis, with specific modifications to accommodate the unique chemistry of the methylphosphonamidite monomers.[9][10][] The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, within a column on an automated DNA synthesizer.[9][12] The oligonucleotide is assembled in the 3' to 5' direction through a series of repeated cycles, with each cycle adding a single nucleotide.
The key steps in each synthesis cycle are:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: Activation of the incoming nucleoside methylphosphonamidite and its reaction with the free 5'-hydroxyl group of the support-bound chain to form a methylphosphonite triester linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation: Conversion of the unstable trivalent methylphosphonite triester linkage to the stable pentavalent methylphosphonate triester.
This cyclical process is repeated until the desired oligonucleotide sequence is assembled.
Experimental Workflow for Solid-Phase MPO Synthesis
Caption: Workflow for solid-phase synthesis of methylphosphonate oligonucleotides.
Detailed Protocols
Part 1: Reagent and Monomer Preparation
-
Nucleoside Methylphosphonamidites: These are the key building blocks. They are typically synthesized by reacting a 5'-DMT, base-protected deoxynucleoside with this compound, followed by reaction with an appropriate amine. For the purpose of this protocol, it is assumed that high-quality nucleoside methylphosphonamidites (dA, dC, dG, T) are commercially available or have been synthesized and purified.
-
Reagent Preparation:
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (e.g., 90:5:5 v/v/v). A reduced water content compared to standard phosphoramidite synthesis may be beneficial to minimize hydrolysis of the sensitive methylphosphonite intermediates.[1]
-
Acetonitrile: Anhydrous, DNA synthesis grade. The water content of the acetonitrile used to dissolve the methylphosphonamidites is critical and should be minimized to prevent hydrolysis.[1] Drying over 3 Å molecular sieves is recommended.[1]
-
Part 2: Automated Solid-Phase Synthesis Cycle
The following protocol is designed for a standard automated DNA synthesizer and may require optimization based on the specific instrument and sequence.
| Step | Reagent/Action | Typical Duration | Key Considerations |
| 1. Detritylation | 3% TCA in DCM | 60-90 seconds | The orange color of the cleaved DMT cation can be used to monitor coupling efficiency from the previous cycle.[9] |
| 2. Coupling | Nucleoside Methylphosphonamidite + Activator | 2-5 minutes | Coupling times are generally longer than for standard phosphoramidites to ensure high efficiency. A molar excess of the methylphosphonamidite and activator is used.[1] |
| 3. Capping | Cap A and Cap B | 30-45 seconds | This step is crucial to prevent the elongation of failure sequences. |
| 4. Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Converts the unstable methylphosphonite triester to the stable methylphosphonate triester. |
Expert Insights: The methylphosphonite triester intermediate formed during the coupling step is more susceptible to hydrolysis than the corresponding phosphite triester in standard DNA synthesis.[8] Therefore, maintaining anhydrous conditions throughout the synthesis cycle is paramount for achieving high yields.
Part 3: Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the ester linkage connecting the oligonucleotide to the support.
-
Base Deprotection: The resulting solution containing the oligonucleotide is then heated in a sealed vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases.
-
Work-up: After cooling, the solution is concentrated to dryness in a vacuum centrifuge. The crude oligonucleotide pellet is then resuspended in nuclease-free water.
Note on Deprotection: The specific conditions for deprotection may vary depending on the base-protecting groups used. Always refer to the recommendations of the phosphonamidite supplier.
Part 4: Purification and Analysis
Due to the presence of diastereomers and potential for side products, purification of crude MPOs is essential.[5]
-
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying MPOs. If the synthesis was performed with the final DMT group left on ("DMT-on"), the full-length product can be easily separated from the shorter, failure sequences that lack the lipophilic DMT group. The collected DMT-on fraction is then treated with an aqueous acid solution (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
-
Anion-Exchange HPLC: Can be used to separate the neutral MPO from any remaining negatively charged phosphodiester species.
-
Polyacrylamide Gel Electrophoresis (PAGE): Suitable for the purification of longer oligonucleotides.
-
-
Analysis and Quality Control:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the purified MPO.[8]
-
Capillary Electrophoresis (CE): A powerful technique for assessing the purity and resolving the complex mixture of diastereomers.[5]
-
³¹P NMR Spectroscopy: Can be used to confirm the presence of the methylphosphonate linkages.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inactive methylphosphonamidite (hydrolysis).- Insufficient activator concentration or activity.- Inadequate coupling time. | - Use fresh, anhydrous acetonitrile for monomer dissolution.- Ensure activator solution is fresh.- Increase the coupling time in the synthesis protocol. |
| Presence of n-1 Shortmers | - Incomplete detritylation.- Inefficient capping. | - Increase detritylation time.- Ensure capping reagents are fresh and active. |
| Significant Phosphodiester Adducts | - Water contamination in the oxidizer or other reagents. | - Use anhydrous grade reagents and solvents.- Prepare fresh oxidizer solution. |
| Broad Peaks in HPLC | - Diastereomer formation. | This is an inherent property of racemic MPO synthesis. Chiral separation techniques may be required for specific applications. |
Conclusion
The solid-phase synthesis of methylphosphonate oligonucleotides using methylphosphonamidite chemistry is a well-established method that enables the production of these valuable molecules for research and therapeutic development. While the synthesis presents unique challenges, particularly the management of anhydrous conditions and the inherent formation of diastereomers, these can be successfully addressed through careful protocol optimization and rigorous purification and analysis. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to successfully synthesize and purify MPOs for their specific applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 8. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 12. atdbio.com [atdbio.com]
Application Note: Synthesis of Phosphonic Acids from Methylphosphonic Dichloride
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of phosphonic acids utilizing methylphosphonic dichloride as a primary precursor. Phosphonic acids are crucial isosteres of phosphates and find extensive applications in drug development, materials science, and medical imaging due to their unique physicochemical properties.[1][2] This document outlines two primary synthetic routes: direct hydrolysis to yield methylphosphonic acid and a more controlled alcoholysis-hydrolysis sequence for the preparation of alkyl methylphosphonic acids. We delve into the underlying reaction mechanisms, provide validated, step-by-step laboratory protocols, and discuss critical considerations for purification and characterization. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and high-purity outcomes.
Introduction: The Significance of Phosphonic Acids
The phosphonic acid functional group, characterized by a stable phosphorus-carbon (P-C) bond, serves as a non-hydrolyzable mimic of the phosphate moiety.[3] This structural analogy allows phosphonic acid derivatives to act as inhibitors for enzymes that process phosphate substrates, making them invaluable in medicinal chemistry.[3] Their applications are diverse, ranging from antiviral drugs and anti-osteoporosis agents (bisphosphonates) to bone-targeting drug delivery systems and the surface modification of nanomaterials.[1][2]
This compound (CH₃P(O)Cl₂) is a reactive and versatile organophosphorus compound that serves as a fundamental building block for accessing this important class of molecules.[4][5] Its two chlorine atoms can be sequentially substituted, offering a modular approach to synthesizing a variety of phosphonic acid derivatives. This guide focuses on the practical execution of these transformations.
CRITICAL SAFETY PROTOCOLS: Handling this compound
This compound is a highly toxic, corrosive, and water-reactive substance that demands stringent safety measures.[4][6][7] It is classified as a Schedule 2 compound under the Chemical Weapons Convention.[4] All manipulations must be conducted by trained personnel in a certified chemical fume hood.
-
Hazard Summary:
-
Mandatory Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Always work under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Store containers tightly closed in a dry, cool, well-ventilated, and secured area, away from water or moist air.[6][7]
-
All waste must be disposed of as hazardous material according to institutional and federal regulations.[6][9]
-
Synthetic Strategies and Mechanisms
The synthesis of phosphonic acids from this compound proceeds via nucleophilic substitution at the phosphorus center. The two primary pathways are direct hydrolysis and a two-step alcoholysis-hydrolysis.
Mechanism of Reaction
The phosphorus atom in this compound is electrophilic and readily attacked by nucleophiles such as water or alcohols. The reaction proceeds through a tetrahedral intermediate. The chloride ion is an excellent leaving group, driving the reaction forward. When an alcohol is used, it displaces the first chloride to form a phosphonochloridate intermediate, which is then hydrolyzed in a subsequent step to yield the final phosphonic acid. This stepwise approach allows for the introduction of an alkyl or aryl group from the corresponding alcohol.
Synthetic Pathways Overview
The choice between direct hydrolysis and alcoholysis depends on the desired final product. Direct hydrolysis exclusively yields methylphosphonic acid, whereas the alcoholysis route provides access to a wide array of mono-esterified phosphonic acids.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 5. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. abdurrahmanince.net [abdurrahmanince.net]
Phosphonylation of Primary vs. Secondary Alcohols with Methylphosphonic Dichloride: An Application & Protocol Guide
Introduction
The introduction of a methylphosphonate moiety onto a molecule is a critical transformation in medicinal chemistry and drug development. Methylphosphonates are key structural motifs in a variety of biologically active compounds, including antiviral agents and enzyme inhibitors. Methylphosphonic dichloride (CH₃P(O)Cl₂) is a highly reactive and efficient phosphonylating agent for this purpose. However, its reactivity profile with different types of alcohols, particularly the distinction between primary and secondary alcohols, necessitates a nuanced understanding to achieve desired outcomes and selectivity. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for the phosphonylation of primary and secondary alcohols using this compound.
Theoretical Background & Mechanistic Insights
The reaction of this compound with an alcohol proceeds via a nucleophilic substitution at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion, a good leaving group. This process is typically repeated, allowing for the reaction of two equivalents of alcohol to form a dialkyl methylphosphonate.
The Role of Steric Hindrance: The Deciding Factor in Reactivity
The fundamental difference in the rate of phosphonylation between primary and secondary alcohols lies in steric hindrance.
-
Primary Alcohols: The hydroxyl group of a primary alcohol is readily accessible, allowing for a relatively unhindered approach of the nucleophilic oxygen to the phosphorus center of this compound. This results in a faster reaction rate.
-
Secondary Alcohols: The presence of a second alkyl group on the carbon bearing the hydroxyl group in secondary alcohols creates significant steric bulk. This bulk impedes the trajectory of the nucleophilic attack on the phosphorus atom, leading to a considerably slower reaction rate compared to primary alcohols.
This differential in reactivity is a key principle that can be exploited for selective phosphonylation in molecules containing both primary and secondary hydroxyl groups.
Catalysis: The Role of Pyridine
The phosphonylation reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine. Pyridine serves two primary functions:
-
Acid Scavenger: The reaction generates two equivalents of hydrochloric acid (HCl) for every equivalent of this compound that reacts completely. Pyridine neutralizes the HCl as it is formed, preventing potential acid-catalyzed side reactions and degradation of sensitive substrates.
-
Catalyst: Pyridine can act as a nucleophilic catalyst. It can react with this compound to form a highly reactive pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the starting phosphonic dichloride, thereby accelerating the reaction. The steric hindrance of the alcohol still plays a crucial role in its reaction with this intermediate.
The overall reaction can be summarized as follows:
CH₃P(O)Cl₂ + 2 R-OH + 2 C₅H₅N → CH₃P(O)(OR)₂ + 2 C₅H₅N·HCl
Experimental Protocols
Safety First: this compound is a corrosive and toxic compound that reacts violently with water to release HCl gas.[1] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety data sheet (SDS) should be consulted before use.
Protocol 1: General Procedure for the Phosphonylation of a Primary Alcohol
This protocol provides a general method for the phosphonylation of a simple primary alcohol.
Materials:
-
Primary Alcohol (e.g., 1-Butanol)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, add the primary alcohol (1.0 eq) and anhydrous pyridine (2.2 eq). Dissolve the mixture in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of this compound: Prepare a solution of this compound (0.5 eq) in anhydrous DCM in the addition funnel. Add the this compound solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dialkyl methylphosphonate.
Protocol 2: Selective Phosphonylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol leverages the difference in reactivity to selectively phosphonylate a primary alcohol.
Materials:
-
Diol containing both a primary and a secondary alcohol
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a similar setup to Protocol 1, dissolve the diol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -20 °C to -10 °C.
-
Controlled Addition: Add a solution of this compound (0.5 eq) in anhydrous DCM dropwise and slowly, maintaining the low temperature. Careful control of the stoichiometry of the phosphonylating agent is crucial.
-
Reaction and Monitoring: Stir the reaction at the low temperature and carefully monitor its progress by TLC. The goal is to consume the starting material and form the mono-phosphonylated product without significant formation of the di-phosphonylated product. The reaction time will be significantly shorter than for a full phosphonylation.
-
Workup and Purification: Once the desired level of conversion is achieved, quench and work up the reaction as described in Protocol 1. Purification by flash column chromatography will be necessary to separate the desired mono-phosphonylated product from unreacted starting material and any di-phosphonylated by-product.
Data Summary & Expected Outcomes
The following table summarizes the expected differences in reaction parameters and outcomes for the phosphonylation of primary and secondary alcohols with this compound.
| Parameter | Primary Alcohols | Secondary Alcohols |
| Relative Reaction Rate | Fast | Slow |
| Typical Reaction Temp. | 0 °C to Room Temp | Room Temp to Reflux |
| Typical Reaction Time | 1-4 hours | 4-24 hours (or longer) |
| Yield | Generally Good to Excellent | Moderate to Good |
| Side Reactions | Minimal with proper control | Potential for elimination with hindered alcohols at higher temperatures |
| Selectivity | Favorable in competitive reactions | Can be achieved with careful control of conditions |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the phosphonylation of a primary alcohol with this compound.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Biologically Active Phosphonates Using Methylphosphonic Dichloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of biologically active phosphonates, leveraging the versatile reagent methylphosphonic dichloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the chemical principles, reaction mechanisms, and practical methodologies for constructing phosphonate-containing molecules with therapeutic potential. Beyond a mere recitation of steps, this guide elucidates the rationale behind experimental choices, ensuring both technical accuracy and field-proven insights. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative citations.
Introduction: The Significance of Biologically Active Phosphonates
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to phosphates, coupled with the enhanced stability of the C-P bond against enzymatic hydrolysis, makes them effective mimics of natural phosphate-containing biomolecules. This unique combination of properties has led to the development of a wide array of biologically active phosphonates, including potent enzyme inhibitors, antiviral agents, and herbicides.[1][2][3] The biological activity of phosphonate natural products is often attributed to the chemical stability of the C-P bond, which allows them to act as chemical mimics of key phosphate ester and anhydride metabolites.[2]
This compound (CH₃P(O)Cl₂) is a highly reactive and versatile bifunctional reagent that serves as a cornerstone in the synthesis of diverse methylphosphonate derivatives.[4] Its two reactive P-Cl bonds allow for the sequential or simultaneous introduction of two different nucleophiles, providing a modular approach to a wide range of phosphonate esters, phosphonamidates, and mixed phosphonates.[5] This guide will focus on harnessing the reactivity of this compound for the rational design and synthesis of these valuable compounds.
Core Principles: The Chemistry of this compound
This compound is a corrosive and toxic compound that reacts vigorously with water, releasing hydrochloric acid.[4][6] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.[6][7][8] The phosphorus atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack by a variety of functional groups, most notably alcohols and amines.
Reaction with Alcohols: Formation of Phosphonate Esters
The reaction of this compound with alcohols proceeds via a nucleophilic acyl substitution-type mechanism to afford methylphosphonate esters.[4] The reaction can be performed in a stepwise manner, allowing for the synthesis of both symmetric and asymmetric phosphonate diesters.
Caption: General scheme for symmetric phosphonate diester synthesis.
For the synthesis of asymmetric phosphonate diesters, the first alcohol is typically introduced at a low temperature to form the monochloride intermediate, which is then reacted with a second, different alcohol.
Caption: General scheme for asymmetric phosphonate diester synthesis.
Reaction with Amines: Formation of Phosphonamidates
Similarly, this compound reacts with primary or secondary amines to yield phosphonamidates. The initial reaction forms a phosphonamidic chloride, which can then react with a second amine or another nucleophile.
References
- 1. mdpi.com [mdpi.com]
- 2. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 5. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Oligonucleotide Synthesis with Methylphosphonic Dichloride
Welcome to the technical support center for oligonucleotide synthesis utilizing methylphosphonic dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of methylphosphonate oligonucleotides, a critical class of nucleic acid analogs known for their enhanced nuclease resistance and improved cellular uptake.[1][2] This resource will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Understanding the Chemistry: The Methylphosphonate Linkage
Methylphosphonate oligonucleotides feature a modification where a non-bridging oxygen atom in the phosphate backbone is replaced by a methyl group.[1][2] This alteration renders the internucleotide linkage uncharged, a key feature contributing to their desirable therapeutic properties.[3] The synthesis, however, presents unique challenges compared to standard phosphoramidite chemistry, primarily due to the reactivity and stability of the precursors, such as this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that can lead to low yields and impurities during the synthesis of methylphosphonate oligonucleotides.
Q1: My overall synthesis yield is significantly lower than expected. What are the most likely causes?
Low overall yield is a common issue and can stem from several factors throughout the synthesis cycle. The cumulative nature of solid-phase synthesis means that even a small decrease in efficiency at each step can drastically reduce the final yield of the full-length product.[4][5]
Primary Culprits and Solutions:
-
Poor Coupling Efficiency: This is the most critical factor. An average stepwise coupling efficiency below 98% will lead to a dramatic drop in the theoretical overall yield, especially for longer oligonucleotides.[1][4]
-
Moisture Contamination: this compound and its derivatives are extremely sensitive to moisture.[6][7][8] Water will react with the activated monomer, preventing it from coupling to the growing oligonucleotide chain.[4]
-
Actionable Steps:
-
Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm for all relevant steps.[9] Consider pre-treating ACN with molecular sieves.[10]
-
Ensure all reagents, especially the phosphonating agent and activator solutions, are fresh and stored under strictly anhydrous conditions.[11]
-
Dry the argon or helium gas used on the synthesizer with an in-line drying filter.[4]
-
Allow reagent vials to warm to room temperature before opening to prevent condensation.[9]
-
-
-
Insufficient Coupling Time: The reaction kinetics for forming the methylphosphonate linkage may be slower than for standard phosphodiester bonds.
-
Actionable Steps:
-
Increase the coupling time. A minimum of 5 minutes is often recommended for methylphosphonamidites.[11]
-
-
-
Suboptimal Activator: The choice and concentration of the activator are crucial.
-
Actionable Steps:
-
Ensure the activator (e.g., tetrazole, DCI) solution is fresh and anhydrous.[11]
-
Optimize the activator concentration according to the manufacturer's recommendations for methylphosphonate synthesis.
-
-
-
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after the coupling step will result in the synthesis of n-1, n-2, and other shortmer impurities.[10][11] These are often difficult to separate from the full-length product.
-
Incomplete Oxidation: The newly formed P(III) methylphosphonite linkage is unstable and must be oxidized to a stable P(V) methylphosphonate.[11] Incomplete oxidation can lead to chain cleavage during subsequent acidic detritylation steps.
-
Actionable Steps:
-
Use a fresh iodine solution for oxidation. A dark brown color indicates activity; a pale yellow or clear solution should be discarded.[11]
-
Ensure adequate oxidation time.
-
-
-
Depurination: The repeated acidic conditions required for detritylation (removal of the 5'-DMT group) can lead to the cleavage of the glycosidic bond, particularly at adenine and guanine bases, creating abasic sites.[4][10]
Q2: I'm observing a high level of n-1 and other shortmer impurities during HPLC analysis. How can I address this?
The presence of shortmers is a direct indication of issues within the synthesis cycle, primarily related to coupling and capping.
Troubleshooting Steps:
-
Re-evaluate Coupling Efficiency: As detailed in Q1, ensure all measures are taken to maximize coupling efficiency, with a primary focus on eliminating moisture.
-
Optimize Capping: This is a critical step to terminate chains that failed to couple.
-
Protocol: Ensure your capping solution is effective. A common capping mixture consists of acetic anhydride and N-methylimidazole.[10] The N-methylimidazole acts as a catalyst.
-
Verification: If your synthesizer has a conductivity or colorimetric monitoring system for capping, ensure it is functioning correctly.
-
-
Solid Support Considerations: For longer oligonucleotides, the pores of the controlled pore glass (CPG) support can become blocked by the growing chains, hindering reagent access and reducing coupling efficiency.[4][5]
-
Actionable Step: Use a CPG support with a larger pore size (e.g., 1000 Å or 2000 Å) for oligonucleotides longer than 40 bases.[5]
-
Q3: My final product shows unexpected peaks in the mass spectrometry analysis, suggesting side reactions. What are the common side products with this compound chemistry?
Side reactions can be a significant source of impurities. Understanding their origin is key to mitigation.
Common Side Reactions and Their Causes:
-
(5'-5') Dimer Formation: This can occur if the thymidine monomers are clustered too closely on the solid support, leading to an intermolecular reaction.[12]
-
Phosphodiester Adducts: These can form due to incomplete methylation or oxidation in the presence of residual water.[2]
-
N-3 Cyanoethylation of Thymidine: Acrylonitrile, a byproduct of cyanoethyl protecting group removal during deprotection, can alkylate the N-3 position of thymidine.[4]
-
Mitigation: Use a larger volume of the cleavage and deprotection solution to better scavenge the acrylonitrile.[4]
-
-
Transamination during Deprotection: When using ethylenediamine (EDA) for deprotection, which is common for base-labile methylphosphonate linkages, transamination can occur at the C4 position of N4-benzoyl-dC.[13][14]
-
Mitigation: A novel one-pot deprotection method involving a brief initial treatment with dilute ammonia followed by EDA has been shown to minimize this side reaction and improve overall yield.[13]
-
Experimental Protocols
General Automated Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides
This protocol assumes the use of methylphosphonamidite monomers on a standard automated DNA synthesizer. Strict anhydrous conditions are paramount.[1]
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed by treating the support-bound nucleoside with a solution of 3% dichloroacetic acid (DCA) in dichloromethane.[11]
-
Coupling: The protected methylphosphonamidite monomer and an activator (e.g., tetrazole or DCI) in anhydrous acetonitrile are delivered to the synthesis column. A minimum coupling time of 5 minutes is recommended.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.[10]
-
Oxidation: The unstable P(III) phosphite triester linkage is oxidized to a stable P(V) phosphotriester using a solution of iodine in a THF/water/pyridine mixture.[10][15]
One-Pot Cleavage and Deprotection Method
This method is designed to improve product recovery and minimize base modification.[13]
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of 10% ethanol and 10% acetonitrile in concentrated ammonium hydroxide.
-
Incubate at room temperature for 30 minutes.
-
Add an equal volume of ethylenediamine.
-
Incubate at room temperature for 6 hours.[11]
-
Dilute the solution with water and neutralize with an acid (e.g., acetic acid).[1]
Data Presentation
Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield
| Oligonucleotide Length (bases) | Average Stepwise Coupling Efficiency: 98% | Average Stepwise Coupling Efficiency: 99% | Average Stepwise Coupling Efficiency: >99.5% |
| 10 | 83.4% | 91.4% | 95.6% |
| 20 | 69.5% | 83.6% | 91.4% |
| 30 | 57.7% | 76.8% | 87.3% |
| 50 | 39.5% | 63.6% | 79.6% |
| 75 | 24.5% | 49.5% | 69.8% |
Note: The overall theoretical yield is calculated as (Average Stepwise Coupling Efficiency)^(Number of Couplings). Data adapted from BenchChem Application Notes.[1]
Visualizations
Diagram 1: Core Oligonucleotide Synthesis Cycle
Caption: The four-step automated synthesis cycle for incorporating a methylphosphonate linkage.
Diagram 2: Troubleshooting Flowchart for Low Oligonucleotide Yield
Caption: A logical workflow for diagnosing and resolving common causes of low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biotage.com [biotage.com]
- 6. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. eu.idtdna.com [eu.idtdna.com]
"common side reactions of methylphosphonic dichloride with nucleophiles"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylphosphonic dichloride (MPOD). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactions with common nucleophiles. As a highly reactive electrophile, MPOD is a versatile building block for creating a wide range of phosphonate derivatives, but its reactivity also presents unique challenges. This document is designed to help you navigate these challenges, understand the causality behind side reactions, and optimize your synthetic protocols.
Section 1: Core Reactivity and Hydrolysis-Related Issues
This compound is characterized by a highly electrophilic phosphorus atom, making it extremely susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups. This high reactivity is a double-edged sword, enabling desired transformations but also opening pathways for numerous side reactions, the most common of which involves water.
FAQ 1: My reaction is showing a low yield, and I observe multiple phosphorus-containing impurities. I suspect water contamination. What is happening and how can I prevent it?
Answer: This is the most common issue encountered when working with MPOD. Due to its extreme sensitivity to moisture, even trace amounts of water can lead to a cascade of unwanted side reactions.[1][2]
The Chemistry Behind the Problem: this compound reacts violently with water in a stepwise hydrolysis process.[1][2][3]
-
First Hydrolysis: One molecule of water attacks the electrophilic phosphorus center, displacing a chloride ion to form methylphosphonic acid monochloride and hydrochloric acid (HCl).
-
Second Hydrolysis: The resulting monochloride is still reactive and can be attacked by a second water molecule to yield methylphosphonic acid and another equivalent of HCl.
-
Anhydride Formation: A significant side reaction, especially under substoichiometric water conditions or elevated temperatures, is the condensation of two phosphonic acid chloride molecules (or a molecule of acid and a dichloride) to form pyrophosphonate anhydrides.[4] These linear or cyclic anhydrides are often observed as complex mixtures in ³¹P NMR.[4]
The generated HCl is also problematic. It can catalyze other degradation pathways or, in the case of amine nucleophiles, protonate them into non-nucleophilic ammonium salts, effectively halting the desired reaction.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
Objective: To eliminate water from all components of the reaction to prevent hydrolysis of this compound.
Materials:
-
High-purity, anhydrous solvents (e.g., Toluene, THF, Dichloromethane)
-
This compound (handle in an inert atmosphere)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be rigorously dried. Oven-dry at >120°C for at least 4 hours (preferably overnight) and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distillation from sodium/benzophenone for THF, or passage through an activated alumina column). Store over molecular sieves.
-
Reaction Setup: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry argon or nitrogen.
-
Reagent Handling: this compound is a low-melting solid (m.p. 31-34°C) that fumes in moist air.[2] It should be handled exclusively in a glovebox or under a strong counterflow of inert gas.
-
Execution: Perform all transfers of reagents and solvents using dry syringes or cannulas under an inert atmosphere.
Visualization: Hydrolysis and Anhydride Side Reactions
Caption: Key side reactions of MPOD initiated by trace water.
Section 2: Reactions with Alcohol Nucleophiles
The reaction of MPOD with alcohols is a primary method for synthesizing methylphosphonate esters.[5] However, controlling the stoichiometry and managing the HCl byproduct are critical for achieving high yields of the desired mono- or di-substituted products.
FAQ 2: I am trying to synthesize a dialkyl methylphosphonate, but the reaction stalls, yielding a mixture of the monoalkyl ester and unreacted starting material. What's going wrong?
Answer: This issue typically stems from two sources: stoichiometric imbalance (often due to inaccurate quantification of the alcohol) or the inhibitory effect of the generated HCl byproduct. The direct reaction of alcohols with MPOD can produce a statistical mixture of products unless carefully controlled.[4]
The Chemistry Behind the Problem: The reaction proceeds in two steps:
-
CH₃P(O)Cl₂ + ROH → CH₃P(O)(OR)Cl + HCl
-
CH₃P(O)(OR)Cl + ROH → CH₃P(O)(OR)₂ + HCl
The intermediate monochloride is less reactive than the starting dichloride. If there is insufficient alcohol or if the reaction conditions are not forcing enough, the reaction can stall after the first substitution. Furthermore, the buildup of HCl can create an acidic environment that may not be favorable for the reaction to proceed to completion.
FAQ 3: When I try to make a monoalkyl methylphosphonic acid by reacting one equivalent of alcohol with MPOD followed by hydrolysis, I get a mixture of the di-ester, mono-ester, and methylphosphonic acid. How can I improve selectivity?
Answer: Achieving high selectivity for the mono-ester is challenging due to the statistical nature of the reaction.[4] Simply mixing one equivalent of each reactant often leads to a mixture containing the starting material, the desired mono-ester, and the undesired di-ester.
The Chemistry Behind the Problem: As soon as the first molecule of alcohol reacts to form the mono-substituted intermediate, CH₃P(O)(OR)Cl, this intermediate is in competition with the remaining starting material, CH₃P(O)Cl₂, for the remaining alcohol. This inevitably leads to the formation of some di-substituted product, CH₃P(O)(OR)₂, even when only one equivalent of alcohol is used. Subsequent hydrolysis of this mixture then yields the corresponding acids and esters.
Troubleshooting Protocol: Optimizing Methylphosphonate Ester Synthesis
Objective: To control the reaction between MPOD and alcohols to selectively favor either the mono- or di-ester.
Materials:
-
Anhydrous alcohol
-
Anhydrous, non-protic solvent (e.g., Toluene, THF)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
-
MPOD
Procedure:
-
Setup: Under an inert atmosphere, dissolve MPOD in the anhydrous solvent and cool the solution to 0°C in an ice bath. This helps control the initial exotherm.
-
HCl Scavenging: Add a stoichiometric amount of a non-nucleophilic base (relative to the moles of HCl that will be generated). For di-ester synthesis, use slightly more than 2 equivalents of base. For mono-ester synthesis, use slightly more than 1 equivalent. The base will neutralize the HCl as it forms, preventing it from interfering with the reaction.
-
Controlled Addition:
-
For Di-ester Synthesis: Slowly add at least 2 equivalents of the anhydrous alcohol to the cooled MPOD/base solution. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or ³¹P NMR).
-
For Mono-ester Synthesis: This is more complex. A better strategy is to use a large excess of MPOD relative to the alcohol (e.g., 5-10 equivalents). Add the alcohol (1 equivalent) slowly to the cooled MPOD solution. This statistical approach ensures the alcohol is more likely to react with the abundant CH₃P(O)Cl₂ rather than the newly formed CH₃P(O)(OR)Cl. The unreacted MPOD can be removed later during workup and purification.
-
-
Workup: After the reaction is complete, the ammonium salt byproduct (e.g., triethylammonium chloride) can be removed by filtration. The filtrate can then be concentrated and the product purified by column chromatography or distillation.
Data Presentation: Reaction Control Strategies
| Target Product | Stoichiometry (MPOD:ROH:Base) | Key Strategy | Common Byproducts |
| Di-ester | 1 : >2.0 : >2.0 | Use excess alcohol and a base to drive the reaction to completion. | Mono-ester (if reaction is incomplete). |
| Mono-ester | >5 : 1.0 : >1.0 | Use a large excess of MPOD to statistically favor mono-substitution. | Di-ester, unreacted MPOD. |
Section 3: Reactions with Amine Nucleophiles
The synthesis of phosphonamidates and phosphonic diamides via the reaction of MPOD with primary or secondary amines is a fundamental transformation. The primary challenge in these reactions is managing the HCl byproduct, as amines are both the nucleophile and a strong base.
FAQ 4: My reaction between MPOD and a primary amine to form the diamide is giving very low yields. The main product appears to be the amine hydrochloride salt. What is happening?
Answer: This is a classic case of the nucleophile being consumed by the acidic byproduct. For every P-Cl bond that is substituted by an amine, one equivalent of HCl is produced. This HCl will immediately react with the most basic species in the mixture, which is your amine starting material, converting it to a non-nucleophilic ammonium salt.
The Chemistry Behind the Problem: The reaction requires two equivalents of the amine to react with the phosphorus center. However, two additional equivalents are consumed in neutralizing the two equivalents of HCl that are formed.
CH₃P(O)Cl₂ + 4 R₂NH → CH₃P(O)(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻
If you only use two equivalents of the amine, the reaction will theoretically stop after 50% conversion, with all the remaining amine locked up as the hydrochloride salt.
Troubleshooting Protocol: Synthesis of Phosphonic Diamides
Objective: To efficiently synthesize a phosphonic diamide while preventing the consumption of the amine nucleophile by the HCl byproduct.
Method 1: Using Excess Amine
-
Procedure: Use at least 4 equivalents of the amine nucleophile for every 1 equivalent of MPOD. Two equivalents will act as the nucleophile, and two will act as the HCl scavenger.
-
Pros: Simple, requires only one reagent.
-
Cons: Inefficient if the amine is valuable or complex. The workup requires separating the product from a large amount of the ammonium salt.
Method 2: Using an Auxiliary Base (Recommended)
-
Procedure: Use 2 equivalents of the amine nucleophile and slightly more than 2 equivalents of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA).
-
Pros: Stoichiometrically efficient for the primary/secondary amine. The auxiliary base is typically cheaper and easier to remove during workup.
-
Cons: Requires an additional reagent that must be anhydrous.
Visualization: Troubleshooting Workflow for Phosphonylation Reactions
Caption: A decision-making workflow for troubleshooting common MPOD reactions.
References
- 1. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 3. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
"how to remove HCl byproduct from methylphosphonic dichloride reactions"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in chemical syntheses involving methylphosphonic dichloride. It provides in-depth troubleshooting advice and frequently asked questions regarding the removal of the common byproduct, hydrogen chloride (HCl). Our goal is to equip you with the necessary knowledge to enhance product purity, minimize side reactions, and ensure the safety and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question: My final product purity is consistently low, and I suspect residual HCl is the culprit. How can I effectively remove it?
Answer:
Residual HCl is a frequent cause of decreased purity in this compound syntheses. Its presence can lead to further reactions or degradation of the desired product. The optimal method for HCl removal depends on the scale of your reaction, the equipment available, and the desired final purity. Here are three common and effective techniques:
-
Inert Gas Sparging: This is a straightforward method for removing dissolved gases like HCl from a liquid mixture.[1][2]
-
Vacuum Distillation: This technique is particularly useful for separating compounds with different boiling points.[3][4]
-
Chemical Scavengers: For trace amounts of HCl or when distillation is not feasible, chemical scavengers can be employed to neutralize the acid.[5][6]
Below is a detailed breakdown of each method.
FAQ: Methods for HCl Removal
This section provides answers to frequently asked questions about the techniques used to remove HCl from this compound reactions.
What are the most common methods for removing HCl byproduct?
The three primary methods for removing HCl from a reaction mixture containing this compound are Inert Gas Sparging, Vacuum Distillation, and the use of Chemical Scavengers. The choice of method depends on factors such as the scale of the reaction, the boiling point of other components in the mixture, and the required purity of the final product.
Detailed Protocols and Methodologies
Method 1: Inert Gas Sparging
Principle: Inert gas sparging, also known as gas flushing, involves bubbling a chemically inert gas (such as nitrogen or argon) through the liquid reaction mixture.[1][2] According to Henry's Law, the concentration of a dissolved gas in a liquid is proportional to its partial pressure above the liquid. By introducing a continuous stream of an inert gas, the partial pressure of HCl in the headspace is reduced, which drives the dissolved HCl out of the solution and into the gas phase to be carried away.[1]
Experimental Protocol:
-
Setup: Assemble your reaction flask with a gas inlet tube that reaches below the surface of the liquid and a gas outlet. The outlet should be connected to a scrubber system to neutralize the exiting HCl gas (e.g., a bubbler containing a dilute sodium hydroxide solution).
-
Gas Selection: Use a dry, inert gas such as nitrogen or argon to prevent any unwanted side reactions.[2]
-
Sparging: Introduce a slow and steady stream of the inert gas into the reaction mixture. The flow rate should be sufficient to create gentle bubbling but not so vigorous as to cause splashing.
-
Monitoring: The progress of HCl removal can be monitored by testing the gas exiting the scrubber with a pH indicator or by analyzing aliquots of the reaction mixture.
-
Completion: Continue sparging until the desired level of HCl removal is achieved.
Visualization of Inert Gas Sparging Workflow:
Caption: Workflow for HCl removal via inert gas sparging.
Advantages:
-
Simple setup.
-
Can be performed at ambient or slightly elevated temperatures.
Disadvantages:
-
May not be sufficient for complete removal of high concentrations of HCl.
-
Can be time-consuming.
Method 2: Vacuum Distillation
Principle: This method separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the components are lowered, allowing for distillation at a lower temperature, which can prevent thermal decomposition of the product. This compound has a boiling point of 163 °C, while HCl is a gas at room temperature and can be readily removed under vacuum.[7][8]
Experimental Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry to prevent hydrolysis of the this compound.[9]
-
Charging the Flask: Charge the distillation flask with the crude reaction mixture.
-
Applying Vacuum: Gradually apply vacuum to the system. The dissolved HCl will begin to vaporize and be drawn off.
-
Heating: Gently heat the distillation flask. The more volatile components, including any remaining dissolved HCl, will distill first.
-
Fractional Collection: Collect the fractions as they distill. The pure this compound will distill at its characteristic boiling point under the applied vacuum.
-
Completion: Stop the distillation once the desired product has been collected.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CH₃Cl₂OP | 132.91 | 163[7][8] |
| Hydrogen Chloride | HCl | 36.46 | -85.05 |
Visualization of Vacuum Distillation Workflow:
Caption: Workflow for purification by vacuum distillation.
Advantages:
-
Highly effective for achieving high purity.
-
Separates the product from non-volatile impurities as well.
Disadvantages:
-
Requires specialized glassware and a vacuum source.
-
Potential for thermal decomposition if not carefully controlled.
Method 3: Chemical Scavengers
Principle: Chemical scavengers are reagents added to a reaction mixture to react selectively with and neutralize impurities.[5] For acidic impurities like HCl, a non-nucleophilic base is typically used. The resulting salt can then be removed by filtration.
Experimental Protocol:
-
Scavenger Selection: Choose a suitable scavenger. Common choices include:
-
Addition: Add the scavenger to the reaction mixture, typically at a low temperature to control the exothermic reaction.
-
Stirring: Stir the mixture for a sufficient amount of time to ensure complete neutralization of the HCl.
-
Removal of Byproduct:
-
If a tertiary amine was used, the resulting ammonium salt may precipitate and can be removed by filtration.
-
If a polymer-bound scavenger was used, it can be removed by simple filtration.
-
-
Further Purification: The filtrate containing the purified this compound may require further purification, such as distillation, to remove any remaining scavenger or solvent.
Visualization of Chemical Scavenging Workflow:
Caption: Workflow for HCl removal using a chemical scavenger.
Advantages:
-
Effective for removing trace amounts of acid.
-
Can be performed in situ.
Disadvantages:
-
Introduces another reagent that may need to be removed.
-
The salt byproduct may be soluble in the reaction mixture, complicating its removal.
Safety Precautions
This compound and hydrogen chloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13][14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13][16][17]
-
Handling: this compound reacts violently with water and moisture to produce HCl gas.[8][9][14] All equipment must be dry, and the reaction should be carried out under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- 1. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 3. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 4. udtechnologies.com [udtechnologies.com]
- 5. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 6. silicycle.com [silicycle.com]
- 7. 676-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 9. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing Phosphonylation with Methylphosphonic Dichloride
Welcome to the technical support center for optimizing phosphonylation reactions using methylphosphonic dichloride (DC). This guide is designed for researchers, chemists, and drug development professionals to provide targeted troubleshooting for common issues encountered during synthesis. The following question-and-answer format addresses specific problems to help you improve reaction outcomes, streamline your workflow, and ensure the safe and effective use of this highly reactive reagent.
Part 1: Foundational Knowledge & Safety
Before troubleshooting specific experimental issues, a firm understanding of the reagent's properties and safety requirements is paramount.
Q1: What is this compound, and why is it so reactive?
This compound (CH₃P(O)Cl₂) is a highly reactive organophosphorus compound containing two labile phosphorus-chlorine bonds.[1][2] Its reactivity stems from the electrophilic nature of the phosphorus atom, which is susceptible to attack by nucleophiles such as alcohols, amines, and even water. The phosphorus-chlorine bonds are readily cleaved, releasing hydrochloric acid (HCl) as a byproduct.[1][3] This high reactivity makes it an excellent phosphonylating agent but also demands careful handling and strictly anhydrous reaction conditions.[4]
Safety First: Handling this compound
This compound is toxic, corrosive, and reacts violently with water.[1][2][3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][4] Ensure all glassware is rigorously dried before use to prevent vigorous, exothermic hydrolysis.[3] It is listed as a Schedule 2 compound under the Chemical Weapons Convention, so be aware of all institutional and federal regulations regarding its purchase, storage, and handling.[1]
Part 2: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during phosphonylation reactions.
Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?
This is a common issue that can often be traced back to a few key areas. The following workflow can help diagnose the problem.
Troubleshooting Workflow for Low Reaction Yield
References
Technical Support Center: Purification of Methylphosphonate Products by Flash Chromatography
Welcome to the technical support center for the purification of methylphosphonate products by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds.
Introduction
Methylphosphonates, including their ester and acid forms, are key structural motifs in a variety of biologically active molecules, from antiviral prodrugs to enzyme inhibitors. Their inherent polarity and potential for interaction with stationary phases can present unique challenges during purification. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high-purity products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the flash chromatography of methylphosphonate products.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Symptom: Your target methylphosphonate co-elutes with impurities, resulting in low-purity fractions.
-
Possible Causes & Solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving your compound from closely eluting impurities.
-
Solution: Re-evaluate your solvent system using Thin-Layer Chromatography (TLC).[1][2] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[3] A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar methylphosphonates, methanol in dichloromethane.[4][5]
-
-
Improper Column Packing: A poorly packed column will lead to channeling and band broadening, significantly reducing separation efficiency.
-
Solution: Ensure your silica gel is packed uniformly. Both dry and wet packing methods can be effective, but consistency is key to achieving a homogenous column bed.[3]
-
-
Overloading the Column: Exceeding the loading capacity of your column is a common cause of poor separation.
-
Solution: As a rule of thumb, for a standard silica gel column, a sample load of 1-10% of the silica weight is a reasonable starting point, depending on the difficulty of the separation.
-
-
Issue 2: Peak Tailing of the Methylphosphonate Product
-
Symptom: The peak corresponding to your product is broad and asymmetrical, with a pronounced "tail."
-
Possible Causes & Solutions:
-
Interaction with Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface.[3][6] This can lead to strong interactions with basic functionalities or unwanted protonation/deprotonation equilibria of your methylphosphonate, causing tailing.
-
Solution for Acidic Methylphosphonates: If your methylphosphonate has an acidic proton (e.g., a phosphonic acid), add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your mobile phase.[3][7] This will suppress the ionization of your compound and lead to sharper peaks.
-
Solution for Basic Methylphosphonates: If your molecule contains a basic functional group, adding a small amount (0.1-1%) of a volatile base like triethylamine to the eluent can neutralize the acidic sites on the silica and improve peak shape.[1]
-
-
Strong Sample Solvent: Dissolving your sample in a solvent that is significantly more polar than your mobile phase can cause band broadening and tailing.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent with a similar or lower polarity. If your compound is not soluble in a weak solvent, consider using the dry loading technique.[8]
-
-
Issue 3: The Product Does Not Elute from the Column or Decomposes
-
Symptom: You are unable to recover your target methylphosphonate from the column, or the recovered product shows signs of degradation.
-
Possible Causes & Solutions:
-
High Polarity of the Compound: Phosphonic acids are often highly polar and can bind irreversibly to silica gel.[9][10]
-
Solution: It is often more practical to purify the methylphosphonate ester precursor, which is typically less polar.[9] The final deprotection to the phosphonic acid can then be performed on the purified ester. If you must purify the phosphonic acid directly on silica, very polar mobile phases, such as a mixture of chloroform, methanol, and water, may be required.[9][10]
-
-
Instability on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.[11]
-
Solution: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting as usual to see if any new spots appear. If your compound is acid-sensitive, consider using a different stationary phase like neutral or basic alumina, or deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine.[11][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying methylphosphonates?
A1: For most methylphosphonate esters, standard silica gel (230-400 mesh) is a good starting point due to its relatively low cost and versatility.[13] However, if your compound is acid-sensitive, you may need to use deactivated silica or an alternative like alumina.[11][12] For highly polar phosphonic acids, reversed-phase chromatography (e.g., C18 silica) may be a more suitable option, often requiring aqueous mobile phases with pH modifiers.[5]
Q2: How do I choose the right solvent system for my methylphosphonate purification?
A2: The best way to determine the optimal solvent system is through TLC analysis.[1][2] A good starting point for moderately polar methylphosphonate esters is a gradient of ethyl acetate in hexanes. For more polar compounds, a system of methanol in dichloromethane is often effective.[4][5] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.3, with good separation from impurities.[3]
| Compound Polarity | Recommended Starting Solvent System |
| Low to Moderate | 10-50% Ethyl Acetate in Hexanes[4] |
| High | 1-10% Methanol in Dichloromethane[4][14] |
| Very High (e.g., Phosphonic Acids) | Chloroform/Methanol/Water mixtures[9][10] or Reversed-Phase |
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite) before being loaded onto the column.[8] This is particularly useful when your compound has poor solubility in the initial, low-polarity mobile phase.[8] By dissolving your compound in a stronger solvent, mixing it with silica, and then evaporating the solvent, you are left with a free-flowing powder that can be evenly applied to the top of your column. This prevents the strong solvent from disrupting the chromatography at the start of the run.
Q4: How can I detect my methylphosphonate product in the fractions?
A4: Many methylphosphonates do not have a strong UV chromophore, making detection by UV-Vis difficult. If your compound is UV-active, you can monitor the fractions using a UV lamp on your TLC plates. For non-UV-active compounds, you will need to use a chemical stain. Common stains that can visualize a wide range of organic compounds include potassium permanganate and phosphomolybdic acid.[11]
| Staining Reagent | Preparation | Visualization |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water[11] | Dip plate and gently heat. |
| Phosphomolybdic Acid | 10% solution in ethanol[11] | Dip plate and heat until spots appear. |
Experimental Protocols
Protocol 1: General Method Development using Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. The solvent level should be below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining.
-
Optimize: Adjust the polarity of your solvent system until your target compound has an Rf value of approximately 0.2-0.3.[3]
Protocol 2: Flash Chromatography Purification of a Methylphosphonate Ester
This protocol is a general guideline and should be adapted based on your specific compound and the results of your TLC analysis.
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry (wet) packing method.[3] Ensure the silica bed is level and free of cracks or air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent. Carefully pipette the solution onto the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Begin eluting with a low-polarity solvent system and gradually increase the polarity (gradient elution) based on your TLC analysis.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagrams
Troubleshooting Workflow for Poor Separation
Caption: A flowchart for troubleshooting poor separation in flash chromatography.
Decision Tree for Additive Use in Mobile Phase
Caption: Decision guide for using mobile phase additives to address peak tailing.
References
- 1. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. datapdf.com [datapdf.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CN107793449B - Method for synthesizing dimethyl methyl phosphate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Quenching Unreacted Methylphosphonic Dichloride
Welcome to the Technical Support Center for handling and neutralizing unreacted methylphosphonic dichloride (MPDC) in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective quenching of this highly reactive and hazardous compound. Adherence to these protocols is critical for laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is quenching unreacted this compound so critical?
A1: this compound (MPDC) is a highly reactive organophosphorus compound.[1][2] It reacts violently with water and other protic solvents (like alcohols) in a highly exothermic reaction, releasing corrosive and toxic hydrogen chloride (HCl) gas.[3][4][5][6] Failure to control this reaction can lead to a dangerous runaway thermal event, pressure buildup in the reaction vessel, and the release of hazardous fumes.[7][8] Furthermore, MPDC is classified as a Schedule 2 chemical under the Chemical Weapons Convention, highlighting its hazardous nature.[1]
Q2: What are the primary products of quenching this compound with water or alcohol?
A2: When quenched with water, MPDC hydrolyzes to form methylphosphonic acid and two equivalents of hydrochloric acid (HCl).[3][9] When quenched with an alcohol (ROH), it forms the corresponding dialkyl methylphosphonate ester and HCl.[1][2] Both reactions are vigorous and require careful control.
Q3: Can I quench the reaction mixture by adding water directly to it?
A3: Absolutely not. This is a common and dangerous mistake. Adding a quenching agent like water or alcohol directly to a concentrated solution of MPDC will cause a rapid, uncontrolled exothermic reaction. The correct and safe procedure is a "reverse quench," where the reaction mixture containing MPDC is slowly added to a larger volume of the quenching solution.[3][10] This ensures that the MPDC is always the limiting reagent at the point of reaction, allowing for better heat dissipation and control.
Q4: What is the best quenching agent for unreacted this compound?
A4: The choice of quenching agent depends on the reaction scale and the stability of your desired product. For a controlled and safer quench, a stepwise approach is recommended. Initially, a less reactive alcohol like isopropanol can be used, followed by a more reactive one like methanol, and finally water.[11][12] For many applications, quenching into a cooled, stirred slurry of aqueous sodium bicarbonate is a robust method, as it neutralizes the generated HCl in situ, minimizing the release of acidic vapors.[3][4][8]
Q5: What are the key safety precautions I must take when quenching MPDC?
A5: All manipulations must be performed in a certified chemical fume hood.[4][13] Essential personal protective equipment (PPE) includes chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[11][14] An ice bath must be readily available for cooling, and the quenching process should be monitored continuously. Ensure a clear path to an emergency shower and eyewash station.
Troubleshooting Guide
This section addresses specific issues you might encounter during the quenching process and provides actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Addition rate of the MPDC mixture is too fast.2. Inadequate cooling of the quenching solution.3. Quenching agent is too reactive for the initial step (e.g., using water first).4. Insufficient stirring leading to localized "hot spots." | Immediate Action: 1. Stop the addition immediately. 2. Ensure the quenching vessel is securely in a well-stocked ice bath.3. Increase the stirring rate to improve heat transfer.[8]Follow-up Action: 1. Once the temperature is stable and below 10°C, resume addition at a significantly slower rate.2. Consider diluting the MPDC mixture with an inert, anhydrous solvent before continuing the quench. |
| Excessive Fuming or Gas Evolution | 1. The generated HCl gas is not being effectively neutralized.2. The reaction temperature is too high, increasing the vapor pressure of HCl. | 1. Ensure the quenching solution contains a suitable base (e.g., sodium bicarbonate) in sufficient excess.2. Maintain the quenching temperature below 10°C.3. Consider setting up a gas scrubber or base trap to neutralize any escaping HCl vapors.[4][8] |
| Delayed Exothermic Reaction | 1. Quenching at very low temperatures (e.g., below 0°C) can cause the MPDC to become immiscible and sink, leading to a build-up of unreacted material.[15]2. Insufficient stirring fails to bring the reactants into contact. | 1. This is a very dangerous situation. Do not increase the temperature of the bath. Stop the addition.2. With extreme caution and behind a blast shield, increase the stirring speed to gently mix the layers.3. If a delayed exotherm begins, be prepared for a rapid temperature increase and have additional cooling materials ready.4. For future experiments, consider quenching at a controlled 0-5°C to ensure the reaction proceeds as the MPDC is added.[10] |
| Solidification or Precipitation in the Quenching Flask | 1. The product or a byproduct is insoluble in the quenching medium.2. If using a bicarbonate solution, salts may be precipitating. | 1. If the solid is the desired product, this may be an acceptable outcome. Proceed to filtration after ensuring the quench is complete.2. If the solid is impeding stirring, you may need to add more of the quenching solvent or an appropriate co-solvent to maintain a mobile slurry. |
Experimental Protocols
Protocol 1: Stepwise Quenching with Alcohols and Water
This method is recommended for smaller-scale reactions where careful control is paramount. The principle is to gradually decrease the reactivity of the quenching agent.
Materials:
-
Reaction mixture containing unreacted MPDC.
-
Anhydrous isopropanol.
-
Methanol.
-
Deionized water.
-
Large reaction vessel for quenching (at least 10x the volume of the MPDC mixture).
-
Addition funnel.
-
Magnetic stirrer and stir bar.
-
Ice bath.
-
Thermometer.
Procedure:
-
Setup: Place the quenching vessel in a large ice bath on a magnetic stirrer. Equip the vessel with a thermometer and an addition funnel.
-
Initial Quench with Isopropanol: Add a volume of isopropanol to the quenching vessel. Cool it to 0-5°C.
-
Slow Addition: Slowly add the MPDC-containing reaction mixture dropwise from the addition funnel into the stirred isopropanol. Maintain the internal temperature below 10°C at all times.
-
Observe: Continue adding the MPDC mixture. If the exotherm subsides and the temperature is easily controlled, you can proceed to the next step.
-
Methanol Addition: Once all the MPDC mixture is added, slowly add methanol to the quenched mixture to react with any remaining traces of highly reactive species.
-
Final Water Quench: After the methanol addition causes no further exotherm, slowly add water to ensure all phosphonic chloride species are fully hydrolyzed.
-
Final Stir: Allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the quench is complete. The resulting mixture can then be worked up as required or prepared for waste disposal.[12]
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
This is a robust method for neutralizing MPDC and the resulting HCl simultaneously.
Materials:
-
Reaction mixture containing unreacted MPDC.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Large three-necked flask for quenching.
-
Addition funnel.
-
Mechanical stirrer (recommended for larger volumes).
-
Ice bath.
-
Thermometer.
-
Gas outlet connected to a scrubber or base trap.
Procedure:
-
Preparation: In a fume hood, prepare a saturated solution of sodium bicarbonate and cool it in an ice bath to 0-5°C in the three-necked flask.
-
Setup: Assemble the flask with the stirrer, thermometer, addition funnel, and gas outlet. Ensure vigorous stirring.
-
Dilution (Optional): Dilute the MPDC-containing reaction mixture with an equal volume of an inert, anhydrous solvent (e.g., toluene or dichloromethane) to reduce its concentration and aid in controlled addition.
-
Slow Addition (Reverse Quench): Add the MPDC mixture dropwise via the addition funnel into the vigorously stirred, cold bicarbonate solution.[3][8]
-
Temperature and Gas Monitoring: Maintain the internal temperature below 10°C at all times. You will observe CO₂ evolution as the HCl is neutralized. The rate of addition should be controlled to manage both the temperature and the rate of gas release.
-
Completion Check: After the addition is complete, allow the mixture to stir in the ice bath for another 30-60 minutes. To check for completion, stop the stirrer, and see if any immiscible layers remain. Cautiously add a few drops of the quenching solution; cessation of gas evolution indicates the reaction is complete.
-
Workup: The mixture can now be warmed to room temperature and proceed to an extractive workup. The pH of the aqueous layer should be checked to ensure it is neutral or slightly basic (pH 7-8).
Decision Workflow for Quenching Strategy
The following diagram illustrates a decision-making process for selecting an appropriate quenching strategy for unreacted this compound.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 7. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. epfl.ch [epfl.ch]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
"identifying impurities in methylphosphonic dichloride by GC-MS"
Answering the call for robust analytical support, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying impurities in methylphosphonic dichloride (MPDC) by Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to the unique challenges this analysis presents. This compound is not only a commercially significant chemical intermediate but also a Schedule 2 precursor under the Chemical Weapons Convention, making rigorous purity analysis paramount.[1][2]
The primary analytical challenge stems from MPDC's high reactivity; it is acutely sensitive to moisture and readily hydrolyzes.[1][3] This reactivity complicates every step of the analysis, from sample handling to chromatographic separation, and dictates many of the methodological choices we must make. This guide is structured to walk you through these challenges logically, providing not just protocols, but the reasoning behind them.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the most common impurities I should expect to find in a sample of this compound (MPDC)?
Impurities in MPDC typically originate from two sources: the synthetic route used for its production and its subsequent degradation.
-
Synthesis-Related Impurities: These depend on the manufacturing process. Common methods involve the oxidation of methyldichlorophosphine with agents like sulfuryl chloride or the chlorination of dimethyl methylphosphonate (DMMP) with thionyl chloride.[2][4] Consequently, impurities can include unreacted starting materials, byproducts, and reagents from the specific chemical pathway.[5][6]
-
Degradation Products: MPDC reacts readily with water.[7] The primary and most common impurity is its hydrolysis product, methylphosphonic acid (MPA) .[8] Depending on the reaction conditions, other intermediates like pyrophosphonates can also form.[9]
Q2: Why is GC-MS analysis of MPDC and its impurities so challenging?
There are two core challenges:
-
Reactivity of MPDC: As an acid chloride, MPDC is highly susceptible to hydrolysis. Any moisture in the sample, solvent, or GC system (e.g., from a leak) can convert it to methylphosphonic acid (MPA), meaning you may be analyzing the degradation product instead of the original sample.[3] Furthermore, its reactive nature can lead to interactions with active sites within the GC inlet and column, causing poor peak shape (tailing) and inaccurate quantification.[10][11]
-
Non-Volatility of Impurities: The primary degradation product, methylphosphonic acid (MPA), is a polar, non-volatile solid.[8][12] It cannot be analyzed directly by conventional GC because it will not volatilize and pass through the column. Therefore, a chemical modification step called derivatization is mandatory to convert MPA into a volatile form suitable for GC analysis.[13][14]
Q3: What is derivatization and why is it essential for analyzing MPDC impurities?
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. For analyzing the key impurity methylphosphonic acid (MPA) by GC-MS, we must convert its polar hydroxyl (-OH) groups into less polar, more volatile groups.[15] This is essential because the original acid is not volatile enough for gas chromatography.[14] The most common methods are:
-
Silylation: Reacting MPA with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl esters.[12][13]
-
Methylation: Using a methylating agent like diazomethane or trimethylsilyldiazomethane to form methyl esters.[14][16]
The choice of derivatization agent can impact sensitivity and the resulting mass spectrum, but both are well-established techniques.[14]
Troubleshooting Guide: From Sample to Spectrum
This section addresses specific problems you may encounter during your GC-MS analysis. The following workflow provides a systematic approach to diagnosing issues.
Caption: A systematic workflow for troubleshooting common GC-MS issues.
Q4: I don't see a peak for MPDC, but I do see a large peak corresponding to derivatized methylphosphonic acid (MPA). What happened?
This is a classic symptom of complete sample hydrolysis . The absence of the parent MPDC peak indicates it has entirely reacted with moisture before or during the analysis.
-
Causality: The P-Cl bonds in MPDC are highly susceptible to nucleophilic attack by water, rapidly forming P-OH bonds and releasing HCl.[8][17]
-
Troubleshooting Steps:
-
Solvent Integrity: Ensure you are using a high-purity, anhydrous aprotic solvent (e.g., dichloromethane, toluene) for sample dilution. Use a freshly opened bottle or a properly stored and sealed bottle.
-
Sample Handling: Prepare samples in a dry environment, such as a glove box or under a stream of inert gas (nitrogen or argon). Minimize exposure to ambient air.
-
System Leaks: An air leak in your GC system can introduce moisture. Check for leaks at the injection port septum, column fittings, and gas lines. A GC-MS tune report showing high levels of water (m/z 18) and nitrogen (m/z 28) is a strong indicator of a leak.[18][19]
-
Q5: My MPDC peak is present, but it is broad and tailing. How can I fix this?
Peak tailing for a reactive compound like MPDC is almost always caused by analyte interaction with active sites in the GC system.[11] Active sites are locations that can adsorb polar or reactive compounds, causing them to move through the system more slowly than the main analyte band, resulting in a smeared or "tailing" peak.
-
Causality: Active sites often contain free silanol (-Si-OH) groups on glass surfaces (liner, column) or metal oxides. The phosphorus atom in MPDC can interact strongly with these sites.
-
Troubleshooting Steps:
-
Inlet Liner: The inlet liner is the first point of contact and a common source of activity. Replace the current liner with a high-quality, deactivated (silanized) liner. Using a liner with glass wool can sometimes create more active sites; a liner without wool or with deactivated wool is preferable.[20]
-
Column Maintenance: Over time, the front end of the GC column can become contaminated and active. Carefully trim 10-20 cm from the front of the column to remove the contaminated section.
-
Column Choice: Ensure you are using a column designed for inertness, often designated with "ms" or "UI" (Ultra Inert) in the product name (e.g., DB-5ms UI).[21] These columns have a stationary phase and surface treatment designed to minimize active sites.[11]
-
Q6: My chromatogram has a high, noisy baseline or shows "ghost peaks" in blank runs. What is the cause?
This indicates system contamination .[18] Contaminants can bleed from various components into the gas stream, causing a high baseline, or they can accumulate in the system and elute slowly in subsequent runs, creating "ghost peaks."
-
Causality: Contamination can come from impure gas, previous "dirty" samples, septa bleed, or degradation of system components.
-
Troubleshooting Steps:
-
Bake Out the Column: Disconnect the column from the detector and heat it to its maximum allowed temperature (or 20-30 °C above your method's final temperature) for several hours with carrier gas flowing to flush out contaminants.
-
Clean the Inlet: The injection port can accumulate non-volatile residues. Follow your instrument manufacturer's procedure for cleaning the injector body.
-
Clean the MS Ion Source: The MS ion source will eventually become contaminated from sample matrix and column bleed. This leads to poor sensitivity and high background noise. A source cleaning is a more involved maintenance procedure but is essential for long-term performance.[18]
-
Validated Experimental Protocols
The following protocols provide a starting point for reliable analysis. It is crucial to validate any method in your own laboratory with your specific instrumentation.
Protocol 1: Direct Analysis of this compound
This protocol is for analyzing the purity of MPDC itself, assuming minimal hydrolysis.
-
Sample Preparation:
-
Work in a dry environment (glove box or under inert gas).
-
Prepare a stock solution of MPDC at ~1 mg/mL in anhydrous dichloromethane.
-
Perform serial dilutions to create working standards and a sample concentration of approximately 1-10 µg/mL.
-
-
GC-MS Parameters: See Table 1 for recommended parameters.
-
Data Acquisition: Monitor the total ion chromatogram (TIC) and look for the characteristic mass spectrum of MPDC. The NIST mass spectrum shows key ions at m/z 132 (molecular ion), 97, and 66.[22]
Protocol 2: Analysis of Methylphosphonic Acid (MPA) via Derivatization
This protocol is for identifying and quantifying the primary hydrolysis impurity, MPA.
-
Sample Preparation & Derivatization:
-
If starting with an MPDC sample, carefully hydrolyze a known amount in a controlled manner (e.g., in a sealed vial with a defined amount of water in a solvent like toluene) or take a sample suspected of containing MPA.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.[15]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters: Use the parameters in Table 1. The retention time of the derivatized MPA will be different from that of MPDC.
-
Data Acquisition: The resulting di-trimethylsilyl derivative of MPA will have a different mass spectrum to analyze.
Table 1: Recommended GC-MS Parameters for MPDC and its Derivatives
| Parameter | Setting | Rationale & Expert Insights |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Best for trace impurity analysis. A split injection can be used for higher concentration samples to avoid column overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation. |
| Inlet Liner | Deactivated, Tapered | A deactivated liner is critical to prevent analyte interaction.[19] The taper helps focus the sample onto the column. |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.2 mL/min | Provides good chromatographic efficiency and is compatible with MS detectors. Constant flow mode maintains resolution as the oven temperature ramps. |
| GC Column | Low-to-mid polarity phase (e.g., 5% Phenyl Polysiloxane) | A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms, TG-5SilMS) is a robust starting point for organophosphorus compounds, separating primarily by boiling point.[23][24] |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) | The initial hold ensures good focusing of early-eluting compounds. The ramp rate provides a good balance between separation and analysis time.[25] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Ion Source Temp. | 230 °C | A hot source helps keep contaminants from depositing but should not be so hot as to cause thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard setting for most quadrupole mass analyzers. |
| Mass Scan Range | m/z 40 - 450 | This range covers the molecular ions and key fragments of MPDC and its likely impurities/derivatives. |
| Solvent Delay | 3-4 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Interpreting the Data: Identifying Key Impurities
The final step is to confidently identify the peaks in your chromatogram. This requires an understanding of the likely impurities and their mass spectra.
Caption: Origin of impurities in this compound (MPDC).
Table 2: Common Impurities and Their Mass Spectral Signatures
| Compound Name | Origin | Analysis Note | Key Mass-to-Charge Ratios (m/z) |
| This compound (MPDC) | Target Analyte | Direct analysis | 132 (M+), 97, 66, 47 |
| Methylphosphonic Acid (MPA) | Degradation | Requires derivatization | As di-TMS derivative:240 (M+), 225, 147, 73 |
| Methyldichlorophosphine (CH₃PCl₂) ** | Synthesis Precursor | Direct analysis | 116 (M+), 81, 47 |
| Thionyl Chloride (SOCl₂) ** | Synthesis Reagent | Direct analysis | 118 (M+), 83, 48 |
| Dimethyl Methylphosphonate (DMMP) | Synthesis Precursor | Direct analysis | 124 (M+), 109, 94, 79 |
Note: Mass spectra can vary slightly between instruments. The bolded m/z value typically represents the molecular ion (M+).
By combining a systematic troubleshooting approach with robust, validated methods, researchers can overcome the challenges of analyzing this compound and confidently identify its impurities. This ensures not only the quality of the material but also adherence to regulatory and safety standards.
References
- 1. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 5. Interlaboratory comparison study of a chemical profiling method for this compound, a nerve agent precursor [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. US3110727A - Method of producing methylphosphonic acid and derivatives - Google Patents [patents.google.com]
- 18. chromacademy.com [chromacademy.com]
- 19. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
- 22. Methylphosphonyl dichloride [webbook.nist.gov]
- 23. cromlab-instruments.es [cromlab-instruments.es]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Methylphosphonic Dichloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights into controlling and improving the regioselectivity of reactions involving methylphosphonic dichloride (CH₃P(O)Cl₂).
This compound is a highly reactive organophosphorus compound utilized in the synthesis of a wide range of molecules, including oligonucleotides and precursors for chemical agents.[1][2] Its bifunctional nature allows for sequential or simultaneous reactions with nucleophiles. However, achieving high regioselectivity in these reactions, particularly with asymmetrical nucleophiles, is a common and critical challenge. This guide is designed to provide actionable solutions to overcome these synthetic hurdles.
Troubleshooting Guides
This section addresses specific experimental issues that can arise during reactions with this compound, offering potential causes and validated solutions.
Issue 1: Poor or Non-Existent Regioselectivity in Reactions with Asymmetric Diols or Amino Alcohols
Question: My reaction of this compound with an unsymmetrical diol is resulting in a nearly 1:1 mixture of regioisomers. How can I favor phosphorylation at a specific hydroxyl group?
Answer: Achieving regioselectivity in the phosphonylation of asymmetric polyols is a nuanced challenge governed by steric hindrance, electronic effects, and reaction conditions. Here are several strategies to troubleshoot and optimize your reaction for the desired regioisomer.
Potential Causes & Solutions
-
Steric Hindrance: The relative steric bulk around the nucleophilic centers is often the primary determinant of regioselectivity. The phosphorus center of this compound is sterically demanding, and reactions will preferentially occur at the less hindered nucleophilic site.
-
Strategy: Analyze the substrate's three-dimensional structure. If the desired reaction site is more sterically accessible, lowering the reaction temperature can amplify the kinetic preference for this site.[3] Conversely, if the desired site is more hindered, a thermodynamic control approach using higher temperatures and longer reaction times might favor the more stable product, though this is often less effective for irreversible phosphonylation.
-
-
Electronic Effects: The nucleophilicity of the hydroxyl or amino groups can be modulated by the electronic nature of neighboring substituents. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.
-
Strategy: Consider the electronic landscape of your substrate. If the desired nucleophile is electronically deactivated, a stronger, non-nucleophilic base can be employed to enhance its reactivity. Conversely, protecting groups can be strategically employed to temporarily mask the more reactive nucleophile, directing the reaction to the desired site.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing reaction pathways.
-
Strategy: Experiment with a range of anhydrous solvents.[3] Nonpolar solvents like toluene or hexane may enhance the influence of steric factors. Polar aprotic solvents such as THF or CH₂Cl₂ can solvate the transition state differently, potentially altering the regiochemical outcome.
-
-
Catalysis: The use of catalysts can dramatically influence regioselectivity.
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the nucleophilic groups, either activating it or effectively blocking it. For instance, organotin compounds like dimethyltin dichloride have been shown to catalyze the regioselective protection of sugars.[4]
-
Organocatalysis: Chiral catalysts, such as C2-symmetric chiral 4-pyrrolidinopyridines or dinuclear zinc complexes, can create a chiral environment that favors reaction at one specific site in meso-diols, leading to desymmetrization.[5][6] While primarily used for acylation, the principles can be extended to phosphonylation.
-
Issue 2: Formation of Diphosphonylated Byproducts
Question: I am observing significant amounts of the diphosphonylated product, even when using a 1:1 stoichiometry of this compound to my diol. How can I promote mono-phosphonylation?
Answer: The formation of diphosphonylated products arises from the high reactivity of the intermediate phosphonic monochloride. The following strategies can help favor the desired mono-adduct.
Potential Causes & Solutions
-
Reaction Rate vs. Addition Rate: If the initial phosphonylation is slow compared to the reaction of the second chloride, the mono-phosphonylated intermediate can react further.
-
Strategy 1 (Slow Addition): Add the this compound solution dropwise to a solution of the diol and a base at a low temperature (e.g., -78 °C). This maintains a low concentration of the dichloride, favoring the initial reaction with the diol.
-
Strategy 2 (Use of a Large Excess of the Nucleophile): While not always practical due to substrate cost, using a significant excess of the diol can statistically favor the formation of the mono-phosphonylated product. The unreacted diol can then be recovered.
-
-
Base Strength and Timing: The choice and timing of base addition are critical.
-
Strategy: Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) pre-mixed with the diol. This will neutralize the HCl generated in the first step, preventing it from catalyzing unwanted side reactions. Adding the base slowly along with the dichloride can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic substitution at the phosphorus center. The mechanism can be either concerted (a single pentacoordinate transition state) or stepwise (involving a trigonal bipyramidal intermediate), depending on the nucleophile, leaving group, and solvent.[7] For highly reactive nucleophiles like alcohols, the reaction is typically rapid, with the displacement of the first chloride being the initial step, followed by the displacement of the second.
Q2: How can I improve the enantioselectivity of reactions with prochiral or meso compounds?
A2: Achieving high enantioselectivity requires the use of chiral auxiliaries or catalysts.
-
Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a diastereomeric transition state that favors one enantiomer over the other.[8][9] For example, chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis.[9]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the phosphonylation to a specific face of the molecule. The auxiliary can then be cleaved in a subsequent step.
Q3: Are there any safety concerns I should be aware of when working with this compound?
A3: Yes, this compound is a highly toxic and corrosive compound that reacts vigorously with water to release hydrochloric acid.[1] It is also a precursor for the synthesis of nerve agents like sarin and soman and is listed as a Schedule 2 compound under the Chemical Weapons Convention.[1][10] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Q4: Can computational chemistry help predict the regioselectivity of these reactions?
A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of these reactions. By calculating the activation energies of the competing reaction pathways, one can often predict the major regioisomer.[11][12] This approach can save significant experimental time and resources by guiding the choice of substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-phosphonylation of an Asymmetric Diol
This protocol is a starting point and should be optimized for each specific substrate.
Materials:
-
Asymmetric diol (1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the asymmetric diol and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the triethylamine to the cooled solution.
-
In a separate, dry flask, prepare a solution of this compound in anhydrous CH₂Cl₂.
-
Transfer the this compound solution to the dropping funnel and add it dropwise to the diol solution over 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical example of how different solvents and bases can influence the regioselectivity of the reaction between this compound and an asymmetric diol (Substrate A), where R1 is a primary hydroxyl and R2 is a secondary hydroxyl.
| Entry | Solvent | Base | Temperature (°C) | Ratio (R1:R2) | Yield (%) |
| 1 | CH₂Cl₂ | Et₃N | -78 | 85:15 | 75 |
| 2 | Toluene | Et₃N | -78 | 90:10 | 70 |
| 3 | THF | Et₃N | -78 | 70:30 | 80 |
| 4 | CH₂Cl₂ | DIPEA | -78 | 88:12 | 72 |
| 5 | CH₂Cl₂ | Et₃N | 0 | 75:25 | 65 |
This data is illustrative and results will vary based on the specific substrate.
Visualizations
Decision-Making Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
General Reaction Mechanism
Caption: A simplified reaction pathway for this compound.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst [organic-chemistry.org]
- 7. article.sapub.org [article.sapub.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sarin - Wikipedia [en.wikipedia.org]
- 11. Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction | Semantic Scholar [semanticscholar.org]
"troubleshooting catalyst deactivation in methylphosphonic dichloride reactions"
Introduction
Welcome to the technical support center for catalyst applications in methylphosphonic dichloride (MPDC) reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to catalyst deactivation. This compound (CH₃P(O)Cl₂) is a critical intermediate in the synthesis of various compounds, from flame-retardants to chemical weapons agent precursors.[1][2] The catalytic processes involved, often employing amines or inorganic halides, are sensitive to a variety of conditions that can lead to a decline in performance.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides and a comprehensive FAQ section. Our goal is to move beyond simple procedural steps to explain the underlying chemical and physical principles, empowering you to make informed decisions during your experiments.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section addresses specific problems encountered during MPDC synthesis. The diagnostic process is structured to first eliminate operational variables before focusing on catalyst-specific issues.
Q1: My reaction rate has slowed dramatically, or the conversion has stalled. How do I begin troubleshooting?
A sudden drop in reaction efficiency is a primary indicator of catalyst issues. However, before analyzing the catalyst itself, it is critical to validate the experimental conditions, as these can mimic deactivation symptoms.
The logical first step is to rule out extrinsic factors. The reaction to produce MPDC from precursors like dimethyl methylphosphonate (DMMP) and a chlorinating agent such as thionyl chloride is sensitive to temperature and reactant purity.[2] An uncalibrated thermometer, a leak in the system, or an impure batch of reactants can all lead to poor performance. Verifying these parameters prevents the premature and costly disposal of a perfectly functional catalyst.
Below is a workflow to systematically diagnose the issue.
Caption: Initial troubleshooting workflow for reduced reaction performance.
Q2: I've confirmed my reaction parameters are correct. I suspect catalyst poisoning. What are the likely culprits and how can I confirm this?
Catalyst poisoning occurs when a substance chemically bonds to active sites, rendering them ineffective.[3] In MPDC synthesis, which is highly sensitive to moisture, water is a primary suspect.[4][5] Other common poisons include sulfur compounds (beyond the reactants like sulfuryl chloride), heavy metals from reactants or reactor leaching, and nitrogen-containing heterocycles.[3][6]
Common Poisons and Their Effects:
-
Water: Reacts vigorously with MPDC and chlorinating agents like thionyl chloride, forming hydrochloric acid and other byproducts that can alter the reaction environment and poison the catalyst.[4][5]
-
Sulfur/Phosphorus Compounds: While part of the reaction chemistry, impurities in starting materials (e.g., higher-order phosphorus oxides or sulfides) can adsorb strongly onto catalyst active sites.[3]
-
Heavy Metals (e.g., Fe, Ni, Cr): Can originate from low-purity reagents or corrosion of stainless steel reactors, especially under acidic conditions (HCl is a byproduct). These metals can deposit on the catalyst surface, blocking active sites.[7]
-
Organic Impurities: Byproducts from the synthesis of precursors like methyldichlorophosphine or DMMP can act as poisons.[8][9]
Diagnostic Plan:
-
Feedstock Analysis: Before the reaction, analyze all reactants for impurities. Use Karl Fischer titration for water content and Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal contaminants.
-
Spent Catalyst Analysis: Carefully recover the catalyst post-reaction. Surface analysis techniques are key here. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons.
Caption: Mechanism of catalyst poisoning by feedstock impurities.
Q3: How can I distinguish between thermal degradation (sintering) and fouling/coking?
These are two distinct mechanisms of deactivation, identifiable by specific analytical signatures.[10][11]
-
Thermal Degradation (Sintering): Occurs at high reaction temperatures (e.g., >150-180°C for some MPDC processes) where the mobile atoms on a catalyst support migrate and agglomerate.[2][12][13] This leads to a decrease in the number of active sites and a reduction in the catalyst's surface area. Sintering is generally irreversible.[14]
-
Fouling/Coking: This is the physical deposition of carbonaceous materials or polymers on the catalyst surface and within its pores, blocking access to active sites.[15] In MPDC synthesis, side reactions or polymerization of reactants/products can lead to the formation of these deposits.[2] Unlike sintering, fouling can sometimes be reversed.[16]
| Deactivation Mechanism | Primary Cause | Key Analytical Signatures |
| Thermal Degradation | Excessive reaction temperature | - Decrease in metallic dispersion (Pulse Chemisorption) - Increase in crystal size (XRD) - Visual confirmation of particle agglomeration (TEM/SEM) |
| Fouling / Coking | Side reactions, byproduct polymerization | - Significant weight loss at specific temperatures (TGA/TPO) - Decrease in surface area and pore volume (BET Analysis) - Presence of carbon deposits (XPS/SEM-EDX) |
| Caption: Comparison of Thermal Degradation and Fouling. |
Q4: My product stream contains traces of the catalyst's active metal. Is this catalyst leaching?
Yes, the presence of the catalytic species in your product is a clear sign of leaching . Leaching is the dissolution of the active phase of a heterogeneous catalyst into the reaction medium.[17][18] This not only deactivates the catalyst but also contaminates the final product, which is a major concern in pharmaceutical and high-purity applications.
Common Causes:
-
Aggressive Solvents/Reactants: The reaction mixture, which can be acidic, may attack the catalyst support or the active species.
-
Unstable Catalyst Formulation: The active species may not be strongly anchored to the support material, making it susceptible to dissolution.
-
Formation of Soluble Intermediates: The catalyst may form a soluble complex with reactants or products during the catalytic cycle, which then fails to redeposit on the support.[19]
Confirmation and Mitigation:
-
Confirmation: Use ICP-MS or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal in your filtered, crude product.
-
Mitigation: Consider a more robust catalyst support, modify the reaction conditions (e.g., lower temperature), or explore a different catalyst system with stronger metal-support interactions.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts for MPDC synthesis? A: The synthesis of MPDC from DMMP is often catalyzed by amines or N,N-disubstituted formamides.[1][20] Another major route involves using various inorganic halides, such as those from Groups IA, IIA, and others in the periodic table (e.g., NaCl, CaCl₂, MnCl₂), with chlorinating agents like thionyl chloride or phosgene.[2]
Q: Can a deactivated catalyst be regenerated? A: It depends entirely on the deactivation mechanism.[21][22]
-
Fouling/Coking: Often reversible. A controlled oxidation (burn-off) in air or oxygen can remove carbonaceous deposits, followed by a reduction step if necessary.[16]
-
Poisoning: Typically irreversible, especially if the poison forms a strong covalent bond with the active site.
-
Sintering: Irreversible. Once the active sites have agglomerated, it is not practically possible to redisperse them to their original state.[14]
-
Leaching: Irreversible. The active material has been physically lost from the support.
Q: How critical is water content in the reactants? A: Extremely critical. This compound reacts vigorously with water.[1][4][5] Any moisture in the reactants will consume the product, generate corrosive HCl, and potentially deactivate the catalyst. Rigorous drying of all reactants, solvents, and glassware is essential for a successful reaction.
Q: What is the expected operational lifetime of a catalyst in MPDC reactions? A: There is no single answer, as the lifetime is highly dependent on several factors:
-
Purity of Reactants: The higher the purity, the longer the catalyst life.[7][9]
-
Reaction Temperature: Operating at the lowest effective temperature will minimize thermal degradation.[10]
-
Catalyst Loading: Higher loadings may extend the time before a drop in conversion is observed, but do not prevent deactivation.
-
Reactor Design and Mixing: Efficient mixing can prevent local "hot spots" that might lead to thermal degradation.
Experimental Protocols
Protocol 1: Post-Reaction Analysis of a Spent Heterogeneous Catalyst
This protocol outlines the steps to safely recover and prepare a spent catalyst for analysis to determine the deactivation mechanism.
Safety Precautions: The reaction mixture contains MPDC and other corrosive and toxic materials.[1][4] All steps must be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Methodology:
-
Reaction Quenching & Catalyst Recovery: a. Once the reaction is complete, cool the reactor to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). b. Carefully transfer the reaction slurry to a centrifuge tube suitable for the solvents used. c. Separate the solid catalyst via centrifugation or filtration under an inert atmosphere.
-
Catalyst Washing: a. Wash the recovered catalyst multiple times with a dry, inert solvent (e.g., anhydrous hexane or toluene) to remove any adsorbed reactants and products. This is crucial to ensure the analysis reflects the state of the catalyst itself, not residual reaction mixture. b. After the final wash, decant the solvent and dry the catalyst powder under a high vacuum for several hours at a mild temperature (e.g., 40-50°C) to remove residual solvent without causing thermal changes.
-
Sample Preparation for Analysis: a. For SEM/TEM: Disperse a small amount of the dried catalyst onto a carbon-coated grid or stub. This will be used to visually inspect for fouling and sintering. b. For TGA/BET/XPS: Place the dried catalyst powder in a clean, labeled vial. Ensure it remains under an inert atmosphere or vacuum until the analysis is performed to prevent atmospheric contamination.
Protocol 2: Feedstock Purity Verification
Objective: To ensure reactants meet the purity requirements for catalytic MPDC synthesis.
-
Water Content (Karl Fischer Titration): a. Use a calibrated Karl Fischer titrator. b. In a dry glovebox or using a dry syringe, carefully take an aliquot of the reactant (e.g., DMMP, thionyl chloride, solvent). c. Inject the sample into the titration cell and record the water content in parts-per-million (ppm). d. Acceptance Criteria: Water content should typically be below 50 ppm.
-
Organic Impurities (GC-MS): a. Prepare a dilute sample of the reactant in a suitable anhydrous solvent. b. Inject the sample into a GC-MS system equipped with a column appropriate for organophosphorus compounds. c. Analyze the resulting chromatogram to identify and quantify any impurities.
-
Trace Metal Impurities (ICP-MS): a. Digest a known quantity of the reactant using an appropriate acid mixture in a clean vessel. b. Dilute the digested sample to a suitable concentration with deionized water. c. Analyze the sample using a calibrated ICP-MS to determine the concentration of potential catalyst poisons like Fe, Ni, Cr, Pb, etc.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 5. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. britannica.com [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]
- 9. Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026 | Singapore & Online [worldcatalysiscongress.com]
- 16. products.evonik.com [products.evonik.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Evolution of catalytically active species in paired PdCl2–CuCl2/[BMim]Cl for hydrolysis of β-1,4-glycosidic bonds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
Technical Support Center: Work-Up Procedures for Reactions Involving Methylphosphonic Dichloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical synthesis involving methylphosphonic dichloride (DC). Given the compound's high reactivity and hazardous nature, this document emphasizes safety, procedural logic, and troubleshooting common issues encountered during the reaction work-up phase.
PART 1: Safety First - Essential Precautions
This compound is a highly toxic, corrosive, and water-reactive compound.[1][2][3][4] It is listed as a Schedule 2 substance under the Chemical Weapons Convention.[4] All manipulations must be conducted with extreme caution.
-
Handling: Always handle this compound in a certified chemical fume hood with the sash at the lowest practical height. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5]
-
Reactivity: The compound reacts violently with water, alcohols, amines, and other nucleophilic reagents, often liberating corrosive and toxic hydrogen chloride (HCl) gas.[1][4][6] Ensure all glassware is scrupulously dried before use.
-
Spills: In case of a spill, do not use water. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1][5] For inhalation, move the victim to fresh air and seek immediate medical help.[2][5]
| Property | Value | Source |
| Chemical Formula | CH₃Cl₂OP | [4][6] |
| Molar Mass | 132.91 g/mol | [2][4] |
| Appearance | White crystalline solid or colorless liquid | [4][5][6] |
| Melting Point | 28 - 34 °C (82 - 93 °F) | [4][5] |
| Boiling Point | 163 °C (325 °F) | [4] |
| Water Reactivity | Reacts violently to form HCl | [1][5][6][7] |
PART 2: General Work-Up Strategy
A successful work-up isolates the desired product by systematically removing unreacted starting materials, byproducts, and solvents. The primary challenges with this compound reactions are managing its violent reactivity with aqueous solutions and dealing with the generated HCl.
References
- 1. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phosphonic dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
"impact of solvent choice on methylphosphonic dichloride reaction rate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylphosphonic dichloride (MPODC). This guide is designed to provide in-depth, field-proven insights into one of the most critical variables in your experiments: solvent choice. Understanding the interplay between your solvent and the reaction mechanism is paramount for achieving desired reaction rates, yields, and purity.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.
Part 1: Foundational Concepts (FAQs)
Question 1: What is this compound and what are its key reactive properties?
This compound (CH₃P(O)Cl₂), also known as MPODC or dichloro, is a highly reactive organophosphorus compound.[1] It serves as a crucial precursor for synthesizing a variety of compounds, including oligonucleotides and chemical agents.[1][2][3]
Key Properties for Experimental Design:
-
Physical State: It is a white crystalline solid that melts slightly above room temperature (28-34 °C).[1][4][5]
-
Reactivity: The phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack. This makes it an excellent phosphonylating agent.
-
Moisture Sensitivity: MPODC reacts violently with water and other protic substances (like alcohols) to form hydrochloric acid.[6][7][8] This reactivity necessitates the use of anhydrous conditions and inert atmospheres during experiments.[4][5]
-
Toxicity: It is a very toxic and corrosive substance.[2][7] Contact with skin can cause severe burns, and inhalation is hazardous.[2][5][7] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
Question 2: How does a solvent fundamentally influence the rate of a chemical reaction?
A solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction kinetics.[9][10] Its primary roles include:
-
Solubilizing Reactants: For a reaction to occur, reactants must be in the same phase to collide. The solvent's ability to dissolve reactants is the first prerequisite.[9]
-
Stabilizing Intermediates and Transition States: This is the most critical factor for reaction rate. Solvents can stabilize charged intermediates or transition states through various interactions (e.g., dipole-dipole, hydrogen bonding).[9][10] By stabilizing the transition state, a solvent lowers the activation energy (Ea) of the reaction, thereby increasing the rate. Conversely, if a solvent stabilizes the reactants more than the transition state, it will increase the activation energy and slow the reaction.[11]
-
Influencing the Reaction Mechanism: The choice of solvent can favor one reaction pathway over another (e.g., Sₙ1 vs. Sₙ2).[9] For instance, polar protic solvents can favor Sₙ1 pathways by stabilizing carbocation intermediates, while polar aprotic solvents are known to accelerate Sₙ2 reactions.[12][13][14]
Question 3: What are "polar protic" and "polar aprotic" solvents, and why is this distinction critical?
This classification is crucial for predicting solvent effects in nucleophilic substitution reactions, which are characteristic of this compound.
-
Polar Protic Solvents: These solvents are polar and contain a hydrogen atom bonded to a highly electronegative atom like oxygen (O-H) or nitrogen (N-H).[15][16] Examples include water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH). Their defining feature is the ability to act as hydrogen bond donors.[15][17]
-
Polar Aprotic Solvents: These solvents are also polar (possess a significant dipole moment) but lack an O-H or N-H bond, meaning they cannot act as hydrogen bond donors.[12][17] Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[14][16]
The key difference lies in how they interact with nucleophiles. Polar protic solvents can form a "cage" of hydrogen bonds around an anionic nucleophile, stabilizing it but also sterically hindering it from attacking an electrophile.[13][14][18] This drastically reduces the nucleophile's reactivity and slows the reaction rate.[18] Polar aprotic solvents, however, solvate the cation but leave the anion "naked" and highly reactive, which significantly accelerates the reaction.[12][18]
Part 2: Troubleshooting Guide & Advanced FAQs
Question 4: My reaction of this compound with an alcohol is extremely slow. What is the likely cause and how can I fix it?
Likely Cause: You are likely using a non-polar or a polar protic solvent. Reactions of MPODC with nucleophiles like alcohols generally follow an Sₙ2-type mechanism. The rate of these reactions is highly dependent on the nucleophile's strength and availability.[19]
-
If using a non-polar solvent (e.g., Hexane, Toluene): The reactants, especially if the nucleophile is an ionic salt, may have poor solubility, leading to a slow, heterogeneous reaction.[13] While toluene can be used, often with an acid scavenger, it may not be optimal for rate.[20]
-
If using a polar protic solvent (e.g., Methanol, Ethanol): The solvent itself is a nucleophile and will react with the MPODC. More importantly, if you are using a different nucleophile (e.g., an alkoxide), the protic solvent will solvate and deactivate your nucleophile through hydrogen bonding, severely reducing its reactivity and thus the reaction rate.[14][18]
Solution: Switch to a polar aprotic solvent .
-
Recommended Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF).
-
Scientific Rationale: These solvents will effectively dissolve the reactants. Crucially, they do not form hydrogen bonds with the nucleophile.[17] This leaves the nucleophile unsolvated and highly reactive, which can increase the reaction rate by several orders of magnitude compared to protic solvents.[14][21]
Question 5: I'm observing significant formation of methylphosphonic acid and HCl gas, but my desired product yield is low. What's wrong?
Likely Cause: Your system is contaminated with water. This compound is extremely sensitive to moisture.[4][8] It readily hydrolyzes upon contact with water to produce methylphosphonic acid and hydrochloric acid, consuming your starting material and reducing the yield of your desired product.[7][22]
Solution: Implement rigorous anhydrous techniques.
-
Dry Your Solvents: Use a solvent purification system or distill solvents over an appropriate drying agent (e.g., CaH₂ for hydrocarbons, Na/benzophenone for ethers) before use. Commercially available anhydrous solvents are also a good option.
-
Dry Your Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Use an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Handle Reagents Carefully: Ensure your nucleophile and any other reagents are also anhydrous.
Troubleshooting Workflow: Optimizing Reaction Rate
The following diagram outlines a logical workflow for troubleshooting and optimizing the rate of your this compound reaction.
Caption: Troubleshooting workflow for low reaction rates.
Part 3: Experimental Protocol & Data
General Protocol: Synthesis of a Dialkyl Methylphosphonate
This protocol describes the reaction of this compound with a generic alcohol (ROH) in a polar aprotic solvent.
Safety: This procedure must be conducted in a certified chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves. MPODC is highly toxic and corrosive.[5][7]
Materials:
-
This compound (MPODC)
-
Anhydrous alcohol (ROH, 2.2 equivalents)
-
Anhydrous triethylamine (Et₃N, 2.5 equivalents, as an acid scavenger)[23]
-
Anhydrous polar aprotic solvent (e.g., THF, MeCN)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware. The round-bottom flask should contain the magnetic stir bar. Flush the entire system with inert gas.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1 equivalent) in the anhydrous polar aprotic solvent. Begin stirring.
-
Addition of Nucleophile: Prepare a solution of the anhydrous alcohol (2.2 eq.) and triethylamine (2.5 eq.) in the same anhydrous solvent in the dropping funnel.
-
Reaction: Cool the reaction flask containing MPODC to 0 °C using an ice bath. Add the alcohol/triethylamine solution dropwise from the dropping funnel over 60-90 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours or until TLC/GC-MS analysis shows consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of the anhydrous solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash chromatography on silica gel.
Data Table: Solvent Properties and Their Impact on Reaction Rate
The following table summarizes the properties of common solvents and their expected effect on the rate of a typical Sₙ2 reaction with this compound.
| Solvent | Type | Dielectric Constant (ε) | H-Bond Donor? | Expected Relative Rate | Rationale |
| Hexane | Non-Polar | 1.9 | No | Very Slow | Poor solubility of reactants.[13] |
| Toluene | Non-Polar | 2.4 | No | Slow | Low polarity, limited stabilization of transition state. |
| Diethyl Ether | Polar Aprotic | 4.3 | No | Moderate | Low polarity but can dissolve reactants. |
| THF | Polar Aprotic | 7.5 | No | Fast | Good balance of polarity and aprotic nature.[16] |
| Acetone | Polar Aprotic | 21 | No | Very Fast | High polarity, effectively solvates cation.[16][21] |
| Acetonitrile | Polar Aprotic | 37.5 | No | Very Fast | High polarity, "naked" anion effect is strong.[16][18] |
| DMF | Polar Aprotic | 38 | No | Excellent | High polarity, excellent at promoting Sₙ2 reactions.[13][16] |
| Methanol | Polar Protic | 32.6 | Yes | Extremely Slow | Solvates and deactivates the nucleophile.[14][16][18] |
| Water | Polar Protic | 78.5 | Yes | No Reaction | Reacts violently with MPODC to cause hydrolysis.[6][7] |
Visualization of the Reaction Mechanism
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the phosphorus center. A polar aprotic solvent is crucial for enabling this pathway efficiently.
Caption: Sₙ2-like attack of a nucleophile on this compound.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.p212121.com [store.p212121.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 676-97-1 [chemicalbook.com]
- 7. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aozunasia.com [aozunasia.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. differencebetween.com [differencebetween.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 18. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 19. scribd.com [scribd.com]
- 20. tandfonline.com [tandfonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. osti.gov [osti.gov]
- 23. This compound | 676-97-1 | Benchchem [benchchem.com]
Technical Support Center: Stability and Degradation of Methylphosphonic Dichloride in Storage
Welcome to the technical support center for methylphosphonic dichloride (MPDC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the storage and degradation of MPDC. Our goal is to ensure the integrity of your experiments by helping you understand and mitigate potential stability issues with this highly reactive compound.
Introduction: The Unstable Nature of this compound
This compound (CH₃POCl₂) is a valuable precursor in various chemical syntheses, including the preparation of oligonucleotides and as an intermediate in pesticide manufacturing.[1][2] However, its utility is matched by its inherent instability, primarily due to its high reactivity towards nucleophiles, especially water. Understanding the degradation pathways of MPDC is critical for maintaining its purity in storage and ensuring the success and reproducibility of your experimental outcomes. This guide will delve into the mechanisms of MPDC degradation, provide practical advice for its storage and handling, and offer troubleshooting solutions for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound in storage?
The principal degradation pathway for MPDC in storage is hydrolysis .[3][4] MPDC is extremely sensitive to moisture and reacts vigorously, even with ambient humidity in the air.[3][4] This reaction is a stepwise process that ultimately leads to the formation of methylphosphonic acid and hydrochloric acid.
A secondary degradation pathway, though less common under standard storage conditions, is thermal decomposition . When heated to decomposition, MPDC will emit toxic fumes of hydrogen chloride and phosphorus oxides.[1][5]
I opened a new bottle of MPDC and observed white fumes. Is the product degraded?
The observation of white fumes upon opening a container of MPDC is a strong indicator of its reaction with atmospheric moisture.[3][4] These fumes are primarily composed of hydrogen chloride (HCl) gas, which is formed as a byproduct of hydrolysis.[3][4] While this indicates the high reactivity of the compound, it doesn't necessarily mean the bulk material is significantly degraded, especially if the exposure to moist air is brief. However, it underscores the critical need for handling MPDC under inert and dry conditions.
My reaction yield is consistently lower than expected when using an older bottle of MPDC. Could this be related to degradation?
Absolutely. A decrease in reaction yield is a classic symptom of using degraded MPDC. The primary degradation product, methylphosphonic acid, is significantly less reactive in many of the intended applications of MPDC. The presence of these impurities will lower the effective concentration of the active reagent, leading to incomplete reactions and reduced yields.
How can I visually inspect my MPDC for signs of degradation?
Pure this compound is a white, low-melting crystalline solid.[1] Signs of significant degradation can include:
-
Clumping or hardening of the solid: This can occur as the material absorbs moisture and begins to hydrolyze, forming stickier intermediates and products.
-
Discoloration: While pure MPDC is white, degraded material may appear off-white or yellowish.
-
Presence of a liquid layer: As hydrolysis proceeds, the formation of methylphosphonic acid and absorbed water can lead to the appearance of a liquid phase.
What are the ideal storage conditions for this compound?
To minimize degradation, MPDC should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to keep it away from water, moisture, alcohols, bases, and strong oxidizing agents.[3][4] Storage in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| White fumes observed upon opening container. | Reaction with atmospheric moisture. | Handle the material under an inert, dry atmosphere (e.g., in a glove box or using a Schlenk line). Minimize the time the container is open. |
| Low reaction yields with an older batch of MPDC. | Degradation of MPDC due to hydrolysis. | 1. Use a fresh, unopened bottle of MPDC. 2. If using an older bottle is unavoidable, consider purifying the material by fractional distillation under reduced pressure.[8] 3. Quantify the purity of the MPDC using an appropriate analytical method (see Experimental Protocols section). |
| Inconsistent reaction results between different batches. | Varying levels of degradation in the starting material. | Implement a quality control check on all new batches of MPDC to assess purity before use. Store all batches under identical, optimal conditions. |
| Solid MPDC appears clumped or discolored. | Significant hydrolysis has occurred. | The material is likely of low purity and may not be suitable for sensitive reactions. Consider safe disposal and use of a fresh batch. |
Visualizing Degradation Pathways
Hydrolysis Pathway of this compound
The primary degradation pathway for MPDC is a two-step hydrolysis reaction. The first step involves the reaction with one molecule of water to form methylphosphonic monochloride and hydrogen chloride. The second step is the hydrolysis of the monochloride to yield methylphosphonic acid and another molecule of hydrogen chloride.
Caption: Stepwise hydrolysis of this compound.
Thermal Decomposition Products
At elevated temperatures, MPDC decomposes to produce toxic and corrosive gases. The exact mechanism is complex, but the primary products are well-established.
Caption: Primary products of thermal decomposition.
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by GC-MS
This protocol provides a general guideline for determining the purity of MPDC and identifying common degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the percentage of MPDC and identify impurities such as methylphosphonic acid.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
GC-MS instrument with a suitable column (e.g., a mid-polarity column)
-
Anhydrous derivatizing agent (e.g., BSTFA) for the analysis of methylphosphonic acid
-
Autosampler vials with inert caps
Procedure:
-
Sample Preparation:
-
Due to the moisture sensitivity of MPDC, all sample preparation should be conducted in a glove box or under an inert atmosphere.
-
Prepare a stock solution of the MPDC sample in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
For the analysis of methylphosphonic acid, a derivatization step is necessary to make it volatile for GC analysis. In a separate vial, react an aliquot of the stock solution with the derivatizing agent according to the manufacturer's instructions.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program to separate MPDC from its potential impurities and the solvent.
-
Inject the prepared sample into the GC-MS.
-
Acquire the data in full scan mode to identify the components based on their mass spectra.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the peak corresponding to MPDC and any impurity peaks by comparing their mass spectra with a reference library or known standards.
-
Calculate the relative purity of the MPDC sample by comparing the peak area of MPDC to the total peak area of all components.
-
Expected Results: A high-purity sample will show a single major peak corresponding to MPDC. Degraded samples will show additional peaks corresponding to hydrolysis products (after derivatization) and potentially other impurities.
References
- 1. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl phosphonic dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound CAS#: 676-97-1 [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
Technical Support Center: Minimizing Pyrophosphonate Formation in Methylphosphonic Dichloride Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals working with methylphosphonic dichloride (CH₃P(O)Cl₂, also known as MPOD or DC). Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to address a common and often yield-limiting side reaction: the formation of pyrophosphonates.
Section 1: Understanding the Problem: The "Why"
This section addresses the fundamental principles behind pyrophosphonate formation, providing the necessary background to make informed experimental decisions.
Q1: What is a pyrophosphonate, and why is it an undesirable byproduct?
A pyrophosphonate is a phosphorus anhydride characterized by a P-O-P linkage, formed from the condensation of two phosphonic acid or phosphonate molecules.[1][2] In the context of reactions involving this compound, the primary byproduct is dimethyl pyrophosphonate.
Key reasons why pyrophosphonates are undesirable:
-
Yield Reduction: Its formation consumes two equivalents of your phosphorus starting material or key intermediates, directly lowering the theoretical maximum yield of your target molecule.
-
Purification Challenges: Pyrophosphonates often have physical properties (e.g., boiling point, polarity) similar to the desired product or other intermediates, making their removal by standard techniques like distillation or chromatography difficult and laborious.[3]
-
Reaction Complexity: Its presence can lead to a complex mixture of products, making reaction monitoring and characterization by techniques like NMR spectroscopy more challenging.[1]
Q2: What is the primary mechanism of pyrophosphonate formation in reactions with this compound?
The formation of pyrophosphonates is almost exclusively driven by the presence of water. This compound is extremely reactive towards water.[4][5][6] The reaction proceeds through a two-step mechanism:
-
Initial Hydrolysis: A molecule of MPOD reacts with water to form methylphosphonic acid monochloride and hydrochloric acid (HCl). This intermediate is still highly reactive.
-
Condensation: The newly formed methylphosphonic acid monochloride (or its further hydrolysis product, methylphosphonic acid) acts as a nucleophile, attacking a second molecule of MPOD. This condensation reaction eliminates HCl and forms the stable P-O-P bond of the pyrophosphonate.
This entire process can be initiated by trace amounts of moisture in solvents, reagents, or from atmospheric exposure.
Section 2: Troubleshooting Guide: The "How"
This section provides practical, step-by-step solutions to common experimental problems encountered when using this compound.
Q3: My ³¹P NMR spectrum shows an unexpected peak. How can I confirm if it's a pyrophosphonate?
If your reaction yields a complex mixture, several analytical techniques can help identify pyrophosphonate byproducts.
-
³¹P NMR Spectroscopy: This is the most powerful tool.
-
Chemical Shift: Pyrophosphonates will appear as a distinct signal, typically in a different region from your starting phosphonate diester or the final phosphonic acid.
-
P-O-P Coupling: If the two phosphorus atoms are chemically non-equivalent, you may observe ²J(P,P) coupling, which presents as a pair of doublets (an AX spin system). This is a definitive confirmation.
-
Reference: In studies involving phosphonate synthesis, pyrophosphonate anhydrides are often identified as key intermediates or byproducts by ³¹P NMR.[7]
-
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC is particularly effective for separating charged phosphorus species like phosphonic acids and their corresponding pyrophosphonates.[8]
-
Mass Spectrometry (GC-MS or LC-MS/MS): This technique will show a molecular ion peak corresponding to the mass of the suspected pyrophosphonate, confirming its molecular weight.[9]
Q4: I suspect water contamination is the issue. What is the best practice for ensuring strictly anhydrous conditions?
Vigilance against water is the single most critical factor for success. Do not assume "anhydrous" solvents from a bottle are sufficiently dry.
Protocol: Establishing and Maintaining Anhydrous Conditions
-
Glassware Preparation:
-
Clean and assemble all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Oven-dry the assembled glassware at >120 °C for at least 4 hours, or preferably overnight.
-
Cool the glassware under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.
-
-
Solvent Purification:
-
Use a dedicated solvent purification system (e.g., a Grubbs apparatus) if available.
-
Alternatively, distill solvents from an appropriate drying agent under an inert atmosphere. For example, distill toluene from sodium/benzophenone or dichloromethane from calcium hydride (CaH₂).
-
-
Reagent Preparation:
-
Liquid reagents like alcohols or amines (e.g., triethylamine, pyridine) should be distilled from a suitable drying agent (e.g., CaH₂ for alcohols, KOH for amines).
-
Solid reagents should be dried under high vacuum.
-
-
Reaction Setup and Execution:
-
Assemble the reaction under a positive pressure of dry nitrogen or argon. Use a Schlenk line or a glovebox for the most sensitive reactions.
-
Use rubber septa on all openings and transfer all reagents via oven-dried syringes or cannulas.
-
Q5: How does reaction temperature affect pyrophosphonate formation, and what is the recommended temperature profile?
Temperature control is crucial for managing both the desired reaction rate and potential side reactions. This compound's reaction with nucleophiles like alcohols is highly exothermic.
| Temperature Range | Expected Outcome & Rationale |
| -20 °C to 0 °C | Recommended. Reaction is slow and controllable. Minimizes side reactions, including thermal decomposition that can lead to water formation and subsequent hydrolysis. Allows for controlled addition of reagents without dangerous exotherms. |
| 0 °C to 25 °C (RT) | Caution Advised. Reaction rate increases significantly. Risk of localized heating during reagent addition, promoting side reactions. Pyrophosphonate formation becomes more probable. |
| > 40 °C | Not Recommended. High risk of thermal decomposition of reagents and intermediates.[10] Promotes rapid, uncontrolled side reactions, leading to significant pyrophosphonate and other byproduct formation. |
Generally, initiating the reaction at 0 °C or below and then allowing it to slowly warm to room temperature is a reliable strategy.
Q6: What is the role of a base in these reactions, and how do I choose the right one?
When reacting MPOD with an alcohol, two moles of hydrochloric acid (HCl) are generated.[6] This acid can catalyze undesirable side reactions. A base is added as an HCl scavenger.
Choosing the Right Base:
-
Sterically Hindered & Non-Nucleophilic: The base must not be able to compete with your primary nucleophile (the alcohol) in reacting with MPOD. Tertiary amines like triethylamine (Et₃N) or pyridine are standard choices.[11]
-
Anhydrous: The base must be rigorously dried, as it can be a significant source of water contamination. Distill from potassium hydroxide (KOH) pellets before use.
-
pKa: The base should be strong enough to effectively neutralize HCl. Both pyridine and triethylamine are suitable for this purpose.
Q7: My desired product is a mono-substituted phosphonate, but I'm getting a mixture of products. How can I optimize my stoichiometry and addition protocol?
Achieving high selectivity for mono-substitution while avoiding di-substitution and pyrophosphonate formation requires precise control over reaction conditions.
The key is to control the local concentration of each reagent. A common and effective strategy is to slowly add the alcohol, pre-mixed with a stoichiometric equivalent of a non-nucleophilic base, to a cooled solution of this compound.
Q8: I've already formed pyrophosphonates. Is there any way to salvage my reaction?
In some cases, yes. Linear pyrophosphonates can be hydrolyzed back to the desired monoalkyl methylphosphonic acid. This is not a prevention strategy but a remediation step.
A published procedure involves quenching the reaction mixture with water and heating it at the reflux temperature of the solvent (e.g., toluene).[1] This targeted hydrolysis specifically cleaves the P-O-P anhydride bond while leaving the more stable P-O-C ester bond intact, potentially recovering a significant portion of your desired product from the byproduct.
Section 3: Frequently Asked Questions (FAQs)
Q9: Can I use commercial, un-dried "anhydrous" grade solvents for my reaction? It is strongly discouraged. While "anhydrous" grade solvents have low water content upon opening, they are highly hygroscopic and will absorb atmospheric moisture over time. For best results and reproducibility, always purify and dry your solvents immediately before use.
Q10: What are the primary safety considerations when working with this compound? this compound is a highly toxic and corrosive chemical.[4][6]
-
Toxicity: It is very toxic by inhalation, ingestion, or skin absorption.[4]
-
Corrosivity: It reacts violently with water to produce corrosive hydrochloric acid fumes.[4][5]
-
Handling: Always handle MPOD in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
Q11: Are there alternative reagents to MPOD that are less prone to pyrophosphonate formation? Yes, depending on the desired product.
-
Michaelis-Arbuzov Reaction: This classic method involves reacting a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate, which is a common precursor to phosphonic acids.[12]
-
Chlorination of Phosphonates: One can synthesize a dialkyl methylphosphonate (e.g., dimethyl methylphosphonate) and then use a chlorinating agent like thionyl chloride (SOCl₂) or phosgene to convert it to MPOD in situ or as a purified intermediate.[13][14] This can sometimes offer better control over reaction conditions.
-
McKenna Reaction: For the dealkylation of phosphonate esters to phosphonic acids, the use of bromotrimethylsilane (TMSBr) followed by methanolysis is a very clean and high-yielding alternative to harsh acidic hydrolysis and avoids many side reactions.[15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 6. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance liquid chromatographic determination of pyrophosphate in the presence of a 20,000-fold excess of orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Advances in the development of detection techniques for organophosphate ester flame retardants in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 31P NMR Analysis of Methylphosphonate Ester Formation
For researchers engaged in the synthesis of organophosphorus compounds, particularly in drug development where phosphonate moieties are prevalent, real-time, non-invasive monitoring of reaction progress is critical. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as the premier analytical technique for this purpose. Its utility stems from the inherent properties of the ³¹P nucleus: 100% natural isotopic abundance and a high gyromagnetic ratio, which lead to high sensitivity and the acquisition of clear, informative spectra in a short time.[1]
This guide provides a comparative analysis of ³¹P NMR spectroscopy for monitoring the formation of methylphosphonate esters. We will delve into the spectral characteristics that differentiate starting materials, intermediates, and final products, present a standardized protocol for quantitative analysis, and explain the causality behind our experimental choices to ensure robust and reproducible results.
The Decisive Advantage: Why ³¹P NMR Excels
Unlike ¹H or ¹³C NMR, where spectra can be crowded with signals, ³¹P NMR offers a wide chemical shift range and typically simpler spectra, often with one signal per unique phosphorus-containing species.[2] This clarity is indispensable when tracking the conversion of a starting material, such as a methylphosphonic acid or its corresponding phosphonochloridate, to the desired methylphosphonate ester. The electronic environment of the phosphorus nucleus is exquisitely sensitive to the nature of its substituents, causing predictable and distinct changes in its resonance frequency (chemical shift).
The formation of a P-O-C ester bond from a P-OH (phosphonic acid) or P-Cl (phosphonochloridate) precursor induces a significant change in the electron density around the phosphorus atom. This change is directly reflected in the ³¹P chemical shift, providing an unambiguous method for tracking the reaction.
Comparative Analysis of ³¹P NMR Spectral Signatures
The power of ³¹P NMR lies in its ability to resolve the signals of reactants, intermediates, and products. The chemical shift (δ) is the most telling parameter. All shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.[1][3]
| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Key Structural Features & Rationale for Shift | Expected Multiplicity (¹H Coupled) |
| Methylphosphonic Acid | +25 to +35 | The acidic P-OH protons deshield the phosphorus nucleus. The exact shift is highly dependent on pH and solvent, as protonation state significantly alters the electronic environment.[4][5][6] | Quartet (coupling to P-CH₃ protons) |
| Methylphosphonochloridate | +40 to +50 | The highly electronegative chlorine atom strongly withdraws electron density from the phosphorus, causing a significant downfield shift compared to the acid. | Quartet (coupling to P-CH₃ protons) |
| Pyrophosphonate Anhydride | +15 to +25 | Often observed as a byproduct during the formation of phosphonochloridates.[7] The P-O-P linkage results in a more shielded environment compared to the chloridate. | Multiplet |
| Methylphosphonate Diester | +28 to +34 | The replacement of the acidic proton or chlorine with an alkoxy group (e.g., -OCH₃) increases shielding relative to the phosphonochloridate, shifting the signal upfield. The environment is similar to the protonated acid.[8][9][10] | Quartet (coupling to P-CH₃ protons) and potentially further coupling to ester protons. |
Causality Behind the Shifts: The observed downfield shift (higher ppm value) for the methylphosphonochloridate intermediate is a direct consequence of the inductive effect of the chlorine atom.[10] Chlorine's high electronegativity pulls electron density away from the phosphorus nucleus, reducing its shielding and causing it to resonate at a higher frequency. Conversely, the formation of the P-O-C ester bond replaces this electron-withdrawing group with a less electronegative alkoxy group, increasing the electron density and shielding at the phosphorus center, resulting in an upfield shift toward the final product's characteristic range.
Experimental Workflow & Protocol
A self-validating protocol is crucial for trustworthy results. The following workflow and detailed methodology are designed to provide quantitative insights into the reaction kinetics and final conversion.
Workflow for Reaction Monitoring
Caption: Workflow for monitoring methylphosphonate ester formation.
Step-by-Step Quantitative ³¹P NMR Protocol
This protocol is designed for monitoring the conversion of a methylphosphonic monoester to a diester but can be adapted for other phosphonylation reactions.[7][11][12]
-
Reaction Setup: In a dry NMR tube or reaction vessel, dissolve the starting phosphonic acid monoester (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of approximately 20-50 mM.
-
Initial Spectrum (t=0): Acquire a ³¹P NMR spectrum of the starting material. This serves as your reference point.
-
Initiate Reaction: Add the esterifying agent (e.g., an alcohol) and any necessary coupling agents or bases (e.g., triethylamine).
-
NMR Acquisition Parameters (Self-Validation):
-
Technique: Use an inverse-gated proton decoupling pulse sequence.
-
Causality: Standard proton decoupling can lead to the Nuclear Overhauser Effect (NOE), which can artificially and unevenly enhance signal intensities, making integration unreliable.[2] Inverse-gated decoupling decouples protons only during signal acquisition, eliminating NOE and allowing for accurate quantification.[2]
-
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A conservative value of 30-60 seconds is often sufficient, but should be determined experimentally for novel compounds.
-
Causality: A sufficient delay ensures that all phosphorus nuclei have fully relaxed back to their equilibrium state before the next pulse. Failure to do so results in signal saturation and inaccurate integrals.
-
-
Number of Scans: Adjust based on concentration. For typical reaction monitoring, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard (δ = 0 ppm).
-
-
Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 15 minutes, 1 hour) as the reaction proceeds.
-
Data Processing and Analysis:
-
Apply standard processing (Fourier transform, phasing, and baseline correction) to each spectrum.
-
Identify the signals corresponding to the starting material, any intermediates, and the final methylphosphonate ester product based on their characteristic chemical shifts (see table above).
-
Integrate the area under each peak. The percentage conversion can be calculated as:
-
% Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100%
-
-
Alternative Approaches and Their Limitations
While ³¹P NMR is the superior method, other techniques can provide complementary information, though with significant drawbacks for this specific application.
| Technique | Advantages | Disadvantages Compared to ³¹P NMR |
| ¹H NMR | High sensitivity, readily available. | Spectra are often complex and overlapping, especially with reactants and reagents containing similar alkyl groups. The key P-OH proton is often broad and may exchange, making it difficult to monitor. |
| ¹³C NMR | Can confirm the carbon skeleton. | Low sensitivity requires longer acquisition times or higher concentrations. P-C coupling can be complex and may not be as diagnostic as the ³¹P chemical shift itself.[1] |
| LC-MS | Excellent for identifying species by mass. | Not inherently quantitative without extensive calibration. It is a destructive, offline technique requiring quenching and workup, preventing true real-time monitoring of the reaction mixture. |
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimethyl methylphosphonate (DMMP): a 31P nuclear magnetic resonance spectroscopic probe of intracellular volume in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Fragmentation Patterns of Alkyl Methylphosphonates
For researchers, scientists, and professionals in drug development and chemical analysis, gas chromatography-mass spectrometry (GC-MS) stands as a pivotal technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. Among these, alkyl methylphosphonates are a significant class, not only for their industrial applications but also as simulants for chemical warfare agents, making their unambiguous identification a matter of critical importance. This guide provides an in-depth, comparative analysis of the electron ionization (EI) fragmentation patterns of a homologous series of dialkyl methylphosphonates, offering field-proven insights into the causal relationships between their structure and mass spectra.
The Principle of Electron Ionization and its Application to Alkyl Methylphosphonates
In GC-MS, electron ionization is the most common ionization technique. Analytes eluting from the gas chromatograph are bombarded with a high-energy electron beam (typically 70 eV). This energetic interaction removes an electron from the molecule, creating a positively charged molecular ion (M•+). The molecular ion is often unstable and undergoes a series of predictable fragmentation reactions, yielding a unique mass spectrum that serves as a chemical fingerprint.
For dialkyl methylphosphonates, the fragmentation patterns are governed by the inherent bond strengths within the molecule and the stability of the resulting fragment ions. The phosphorus-carbon and phosphorus-oxygen bonds, along with the carbon-carbon and carbon-hydrogen bonds of the alkyl chains, are all susceptible to cleavage. The nature and size of the alkyl groups significantly influence the predominant fragmentation pathways.
Dominant Fragmentation Pathways in Dialkyl Methylphosphonates
Under electron ionization, dialkyl methylphosphonates primarily undergo three major fragmentation pathways: α-cleavage, β-cleavage (including the McLafferty rearrangement), and simple bond cleavage leading to the loss of alkyl and alkoxy groups.
α-Cleavage
This fragmentation involves the cleavage of a bond adjacent to the phosphorus atom. For dialkyl methylphosphonates, this can result in the loss of an alkoxy radical (•OR) or the methyl radical (•CH₃) from the molecular ion.
β-Cleavage and the McLafferty Rearrangement
β-cleavage involves the breaking of a bond at the second carbon from the phosphorus atom. A particularly important β-cleavage is the McLafferty rearrangement, which occurs in molecules containing a γ-hydrogen (a hydrogen atom on the third carbon from the phosphoryl group). This rearrangement involves the transfer of the γ-hydrogen to the phosphoryl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene molecule.[1] This is a highly characteristic fragmentation for dialkyl methylphosphonates with alkyl chains of three or more carbons.
dot
Caption: Generalized McLafferty rearrangement in a dialkyl methylphosphonate.
Loss of Alkyl and Alkoxy Groups
Simple cleavage of the P-O and C-O bonds can lead to the loss of alkyl and alkoxy radicals or neutral alkene molecules, resulting in a cascade of fragment ions. The relative abundance of these ions is dependent on the stability of both the charged fragment and the neutral species lost.
Comparative Fragmentation Patterns of a Homologous Series
The following table summarizes the characteristic fragment ions and their relative abundances for a homologous series of dialkyl methylphosphonates. This data, compiled from the NIST Mass Spectrometry Data Center, provides a clear comparison of how the fragmentation pattern evolves with increasing alkyl chain length.
| Compound Name (Structure) | Molecular Weight ( g/mol ) | Molecular Ion (M•+) m/z (% Rel. Abund.) | Key Fragment Ions (m/z) and their Relative Abundances | Proposed Fragment Structures/Losses |
| Dimethyl Methylphosphonate (DMMP) | 124.08 | 124 (25%) | 109 (15%), 94 (100%), 79 (60%) | [M-CH₃]⁺, [M-OCH₃]⁺, [CH₃PO₂H]⁺ |
| Diethyl Methylphosphonate (DEMP) | 152.13 | 152 (10%) | 124 (100%), 109 (30%), 97 (85%), 81 (40%) | [M-C₂H₄]⁺•, [M-C₂H₅O]⁺, [CH₃P(O)(OH)₂]⁺•, [P(O)(OH)₂]⁺ |
| Di-n-propyl Methylphosphonate (DnPMP) | 180.18 | 180 (5%) | 138 (100%), 111 (40%), 97 (95%), 79 (30%) | [M-C₃H₆]⁺•, [M-C₃H₇O]⁺, [CH₃P(O)(OH)₂]⁺•, [CH₃PO₂H]⁺ |
| Diisopropyl Methylphosphonate (DIMP) | 180.18 | 180 (1%) | 138 (40%), 123 (65%), 97 (100%), 79 (24%) | [M-C₃H₆]⁺•, [M-C₃H₆-CH₃]⁺, [CH₃P(O)(OH)₂]⁺•, [CH₃PO₂H]⁺ |
| Dibutyl Methylphosphonate (DBMP) | 208.24 | 208 (<1%) | 152 (100%), 125 (30%), 97 (80%), 79 (25%) | [M-C₄H₈]⁺•, [M-C₄H₉O]⁺, [CH₃P(O)(OH)₂]⁺•, [CH₃PO₂H]⁺ |
Analysis of Fragmentation Trends
As the length of the alkyl chain increases, several trends become apparent:
-
Decreased Molecular Ion Abundance: The stability of the molecular ion decreases significantly with increasing alkyl chain length, making its detection difficult for higher homologues.
-
Prominence of McLafferty Rearrangement: For alkyl chains of propyl and butyl, the base peak often corresponds to the ion formed via a McLafferty rearrangement (loss of an alkene). This is a highly diagnostic fragmentation.
-
Characteristic Phosphorus-Containing Ions: A consistent feature across the series is the presence of the ion at m/z 97, corresponding to [CH₃P(O)(OH)₂]⁺•, and the ion at m/z 79, corresponding to [CH₃PO₂H]⁺.[2] The ion at m/z 97 is often a prominent peak and serves as a key identifier for dialkyl methylphosphonates.
-
Influence of Branching: A comparison of di-n-propyl and diisopropyl methylphosphonate reveals the influence of branching. While both undergo the loss of propene (C₃H₆), the subsequent fragmentation patterns differ. For DIMP, the ion at m/z 123, resulting from the loss of a methyl group after the initial propene loss, is significantly more abundant than in the straight-chain isomer.[2]
Detailed Fragmentation Pathways of Selected Alkyl Methylphosphonates
To further illustrate the fragmentation processes, the detailed pathways for dimethyl methylphosphonate and diisopropyl methylphosphonate are presented below.
Dimethyl Methylphosphonate (DMMP)
dot
Caption: Proposed fragmentation pathway for Dimethyl Methylphosphonate (DMMP).
Diisopropyl Methylphosphonate (DIMP)
dot
References
A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Synthesized Phosphonates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Phosphonates
Phosphonates and bisphosphonates are stable analogs of natural phosphates and pyrophosphates, characterized by a highly stable carbon-phosphorus (C-P) bond.[1][2] This stability makes them invaluable in medicine, particularly as inhibitors of bone resorption for treating osteoporosis and other bone diseases.[2] However, the very properties that make them effective—high polarity and ionic character—present significant challenges for purity analysis.[3] Many phosphonates lack a strong UV chromophore, rendering standard HPLC-UV detection insensitive.
Ensuring the purity of these synthesized compounds is a critical step in drug development and quality control.[3] Process-related impurities, such as inorganic phosphate and phosphite, or degradation byproducts can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, but a one-size-fits-all method does not exist. The choice of HPLC technique is dictated by the specific properties of the phosphonate, the nature of potential impurities, and the required sensitivity.
This guide provides an in-depth, objective comparison of the three principal HPLC methodologies for phosphonate purity analysis: Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select and implement the most effective method for your analytical needs.
A Comparative Overview of Core HPLC Methodologies
The selection of an HPLC method hinges on balancing the need for retention of a highly polar analyte with the requirements of the detection system. Each approach leverages a different chemical principle to achieve separation.
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate HPLC method based on analyte characteristics and laboratory capabilities.
Caption: Decision tree for selecting an HPLC method for phosphonate analysis.
Table 1: At-a-Glance Comparison of HPLC Methods for Phosphonate Analysis [3]
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent forms a neutral complex with the charged phosphonate, enhancing retention on a non-polar stationary phase.[3] | Partitioning of the polar phosphonate between a polar stationary phase and a high-organic mobile phase.[3] | Covalent modification of the phosphonate to introduce a chromophore or fluorophore for sensitive detection.[3] |
| Primary Application | Purity analysis and quantification of ionic and ionizable phosphonates. | Excellent for highly polar phosphonates and compatible with MS. | Trace-level quantification of phosphonates lacking a native chromophore.[3] |
| Stationary Phase | Non-polar (e.g., C18, C8). | Polar (e.g., bare silica, amide, zwitterionic).[3] | Typically non-polar (e.g., C18) for the resulting derivative. |
| Mobile Phase | Aqueous buffer with an ion-pairing reagent (e.g., tetraalkylammonium salt) and organic modifier.[5] | High concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[7] | Varies based on the derivative's properties, often standard reversed-phase conditions. |
| Detector Compatibility | UV (Direct or Indirect), MS (can cause source contamination/suppression).[8] | MS, Charged Aerosol Detector (CAD), ELSD.[7] | UV, Fluorescence (FLD).[9] |
| Advantages | Robust, versatile, uses common C18 columns. | Excellent retention for very polar compounds, MS-friendly mobile phases. | High sensitivity, uses standard detectors. |
| Limitations | Ion-pairing reagents can be aggressive to columns and suppress MS signal. Long equilibration times.[8] | Sensitive to sample matrix (salts).[7] Potential for peak tailing with certain phosphonates.[10] | Adds complexity and time to sample prep. Potential for incomplete reactions or side products.[11] |
Deep Dive into Methodologies
Ion-Pair Reversed-Phase HPLC (IP-RPLC)
Expertise & Experience: Standard reversed-phase chromatography is ineffective for phosphonates because these highly polar, charged molecules have little affinity for a non-polar C18 stationary phase and elute in or near the solvent front. The causality behind IP-RPLC is the introduction of a lipophilic counter-ion into the mobile phase. For anionic phosphonates, a quaternary ammonium salt like tetrabutylammonium hydroxide is used.[5] This large, greasy cation forms a neutral, charge-masked ion pair with the phosphonate anion. This new complex is sufficiently hydrophobic to be retained and separated on a C18 column.
Trustworthiness: The key to a robust IP-RPLC method is control over the mobile phase pH and ion-pair concentration, as these directly govern retention. For phosphonates lacking a chromophore, indirect UV detection is a powerful approach. This involves adding a UV-absorbing ionic compound to the mobile phase, such as phthalate.[5] This creates a high background absorbance. When the non-absorbing analyte elutes, it displaces the chromophore from the ion-pair equilibrium, causing a dip in absorbance that is detected as a negative peak. This ensures that even simple impurities like phosphate and phosphite can be quantified.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is the logical alternative when IP-RPLC is problematic, especially for very polar phosphonates or when MS detection is required. The mechanism relies on partitioning the analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase (like bare silica or an amide-bonded phase).[3] The mobile phase is predominantly organic (typically >70% acetonitrile), which is too weak to elute the polar analyte. A shallow gradient of increasing aqueous buffer content then elutes the compounds in order of increasing hydrophilicity.
Trustworthiness: The high organic content and volatile buffers (e.g., ammonium formate, ammonium acetate) make HILIC exceptionally compatible with mass spectrometry.[7] This provides higher sensitivity and specificity, allowing for definitive peak identification.[7] However, HILIC methods can be sensitive to high concentrations of salts or bivalent cations in the sample matrix, which can interfere with the separation mechanism and negatively impact peak shape and retention.[7] Therefore, sample preparation and control of the injection solvent are critical for reproducibility.
HPLC with Pre-column Derivatization
Expertise & Experience: When the highest sensitivity is required and advanced detectors like MS or CAD are unavailable, derivatization is the method of choice. This strategy involves a chemical reaction to attach a molecule with a strong chromophore or fluorophore to the analyte before HPLC analysis.[3] For aminophosphonates, the primary or secondary amine group is a common target. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) react with the amine to form a highly fluorescent derivative, enabling detection at very low levels.[9]
Trustworthiness: A self-validating derivatization protocol must demonstrate that the reaction is complete, specific, and that the resulting derivative is stable. The reaction conditions—including pH, temperature, reaction time, and reagent concentration—must be carefully optimized and controlled.[12] It is also crucial to remove excess derivatizing reagent, as it can interfere with the chromatography.[3] While powerful, this approach adds significant time and potential for variability to the sample preparation workflow.
Performance Data & Validation
The ultimate trustworthiness of any analytical method is established through formal validation. All methods for pharmaceutical analysis must be validated according to regulatory guidelines, such as ICH Q2(R1), to prove they are suitable for their intended purpose.[13][14][15][16]
Table 2: Typical Performance Data for Validated Phosphonate Impurity Methods
| Parameter | IP-RPLC with Indirect UV[5] | HILIC-MS[7] | Pre-column Derivatization (FMOC-Cl)[9] |
| Analyte(s) | Phosphate & Phosphite in Sodium Risedronate | Aminophosphonates (ATMP, EDTMP, etc.) | Glyphosate, Glufosinate, AMPA |
| LOD | 0.76 - 0.86 µg/mL | Not explicitly stated, but high sensitivity is a key feature. | 0.15 - 0.60 µg/L |
| LOQ | 2.29 - 2.60 µg/mL | Method Detection Limits (MDLs) as low as 0.014 µM reported for similar methods.[17] | 0.50 - 2.0 µg/L |
| Precision (%RSD) | < 2% | Typically < 15% for trace analysis. | Not explicitly stated, but ICH guidelines require < 2% for assays.[15] |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
The Pillar of Trust: Method Validation Workflow
A protocol is only trustworthy if it is validated. The validation process provides documented evidence that the method performs as expected.
Caption: A typical workflow for HPLC method validation per ICH Q2(R1) guidelines.
Detailed Experimental Protocols
The following protocols are detailed, self-validating systems designed for practical application in a research or quality control setting.
Protocol 1: IP-RPLC with Indirect UV for Phosphate/Phosphite Impurities
(Based on the method for impurities in Sodium Risedronate[5])
-
Objective: To quantify inorganic phosphate and phosphite impurities in a bisphosphonate drug substance.
-
Instrumentation: HPLC with UV Detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents: Tetrabutylammonium hydroxide (TBAOH), Potassium hydrogen phthalate, Acetonitrile (HPLC grade), Water (HPLC grade).
-
Methodology:
-
Mobile Phase Preparation: Prepare a buffer at pH 8.2 containing 0.5 mM TBAOH and 1.0 mM potassium hydrogen phthalate. The final mobile phase is a mixture of this buffer and acetonitrile (95:5 v/v).
-
Standard Preparation: Prepare stock solutions of phosphate and phosphite standards (e.g., 100 µg/mL) in water. Create a series of calibration standards by diluting the stocks.
-
Sample Preparation: Accurately weigh and dissolve the phosphonate sample in water to a known concentration (e.g., 5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: Indirect UV at 248 nm
-
Injection Volume: 50 µL
-
Column Temperature: Ambient or 30°C
-
-
System Suitability: Inject a standard solution six times. The %RSD for peak area and retention time should be < 2.0%.
-
Analysis: Inject standards to create a calibration curve, then inject the sample. Quantify impurities based on the calibration curve.
-
Protocol 2: HILIC-MS for Highly Polar Aminophosphonates
(Based on methods for underivatized bisphosphonates and aminophosphonates[7])
-
Objective: To separate and identify highly polar aminophosphonates and related impurities.
-
Instrumentation: UHPLC or HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole), HILIC Column (e.g., Amide or Z-HILIC phase).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium formate.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Standard/Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 90% Acetonitrile) to ensure good peak shape.
-
Chromatographic Conditions:
-
Column: HILIC Amide or Z-HILIC (e.g., 2.1 x 100 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Gradient: Start at a high percentage of Mobile Phase B (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase A to elute the compounds. A concave gradient with an increasing concentration of ammonium formate (from 10 mM to 50 mM) can improve separation.[7]
-
Injection Volume: 1-5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically negative mode for phosphonates.
-
Data Acquisition: Full Scan for impurity profiling and/or Multiple Reaction Monitoring (MRM) for quantification.
-
-
System Suitability: Monitor peak shape, retention time stability, and signal intensity of a reference standard.
-
Analysis: Analyze samples to identify and quantify impurities based on their mass-to-charge ratio and retention time compared to standards.
-
Protocol 3: Pre-column Derivatization with FMOC-Cl and UV/FLD
(Based on methods for glyphosate and related compounds[9][18])
-
Objective: To achieve trace-level quantification of an aminophosphonate using standard HPLC detectors.
-
Instrumentation: HPLC with UV or Fluorescence Detector, C18 column.
-
Reagents: 9-fluorenylmethylchloroformate (FMOC-Cl) solution in acetonitrile, Borate buffer (pH ~9.5), sample/standards.
-
Methodology:
-
Derivatization Reaction:
-
In a vial, mix the aqueous sample/standard with borate buffer.
-
Add the FMOC-Cl solution.
-
Vortex and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 15 minutes to 4 hours, requires optimization).[3][9]
-
Quench the reaction if necessary (e.g., with an amine like glycine).
-
Wash the mixture with a non-polar solvent like diethyl ether or hexane to remove excess FMOC-Cl.[3]
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).
-
Detection: Fluorescence (Excitation: ~260 nm, Emission: ~315 nm) or UV (~265 nm).
-
Injection Volume: 10-20 µL
-
-
System Suitability: Ensure consistent derivatization and chromatographic performance by repeatedly analyzing a derivatized standard.
-
Analysis: Derivatize and inject calibration standards and samples. Quantify based on the peak area of the derivatized analyte.
-
Conclusion and Future Outlook
The purity analysis of synthesized phosphonates is a nuanced task that demands a carefully selected analytical strategy.[3]
-
Ion-Pair RPLC remains a robust and accessible workhorse, especially when coupled with indirect UV detection for non-chromophoric impurities.[3]
-
HILIC offers a superior solution for highly polar phosphonates, providing excellent compatibility with the sensitivity and specificity of mass spectrometry.[3]
-
Pre-column Derivatization is the method of choice when trace-level quantification is paramount and instrumentation is limited to conventional UV or fluorescence detectors.[3]
The field continues to evolve, with growing interest in universal detectors like the Charged Aerosol Detector (CAD) , which provides near-uniform response for any non-volatile analyte, making it an excellent tool for purity analysis without the need for chromophores or derivatization.[19][20] Additionally, mixed-mode chromatography columns that combine reversed-phase and ion-exchange characteristics are emerging as powerful tools for separating complex mixtures of polar and ionic compounds.[21] By understanding the fundamental principles, performance characteristics, and detailed protocols outlined in this guide, researchers can confidently select and implement the optimal HPLC method to ensure the purity, safety, and efficacy of their synthesized phosphonate compounds.
References
- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 2. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 10. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
- 21. HPLC Separation of Glyphosate and Phosphate Ion on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Methylphosphonic Dichloride and Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of organophosphorus chemistry, the choice of a phosphorylating or chlorinating agent is pivotal to the success of a reaction. Among the myriad of available reagents, methylphosphonic dichloride (CH₃P(O)Cl₂) and phosphorus oxychloride (POCl₃) are two prominent phosphonyl chlorides, each possessing a distinct reactivity profile that dictates its utility in specific applications. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by mechanistic insights and experimental considerations, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: A Structural and Physicochemical Overview
Before delving into a comparative analysis of their reactivity, it is essential to understand the fundamental structural and physical differences between this compound (DC) and phosphorus oxychloride (POCl₃).
| Property | This compound (DC) | Phosphorus Oxychloride (POCl₃) |
| Chemical Formula | CH₃P(O)Cl₂ | POCl₃ |
| Molecular Weight | 132.91 g/mol [1] | 153.33 g/mol |
| Appearance | White crystalline solid[2] | Colorless fuming liquid[3] |
| Melting Point | 35-37 °C[2] | 1.25 °C[3] |
| Boiling Point | 163 °C[2] | 105.1 °C[3] |
| Density | 1.468 g/mL at 25 °C[2] | 1.645 g/mL at 25 °C[3] |
| Solubility | Reacts with water. Soluble in many organic solvents.[2] | Reacts violently with water. Soluble in chloroform, benzene, carbon tetrachloride.[3] |
The most apparent difference lies in the substituent attached to the phosphoryl group: a methyl group in DC versus a chlorine atom in POCl₃. This seemingly subtle variation has profound implications for the electronic and steric environment of the phosphorus center, which in turn governs the reactivity of these molecules.
The Heart of the Matter: Electronic and Steric Effects on Reactivity
The reactivity of both DC and POCl₃ is dominated by the electrophilicity of the phosphorus atom, making them susceptible to attack by nucleophiles. The nature of the substituents on the phosphorus atom modulates this electrophilicity through inductive and steric effects.
Electronic Effects:
-
Inductive Effect: The chlorine atom in POCl₃ is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is more pronounced than that of the methyl group in DC, which has a weak electron-donating inductive effect (+I effect). Consequently, the phosphorus atom in POCl₃ is significantly more electron-deficient and therefore a harder electrophile than in DC. This heightened electrophilicity makes POCl₃ generally more reactive towards nucleophiles.
-
pπ-dπ Back-bonding: The lone pairs of electrons on the oxygen and chlorine atoms in POCl₃ can participate in pπ-dπ back-bonding with the vacant d-orbitals of the phosphorus atom. This delocalization of electron density can slightly reduce the overall electrophilicity of the phosphorus center. However, the strong inductive effect of the three chlorine atoms outweighs this effect, rendering POCl₃ highly reactive. In DC, the methyl group does not participate in such back-bonding.
Steric Effects:
The steric hindrance around the phosphorus atom can influence the rate of nucleophilic attack. While a quantitative comparison of the steric bulk of a methyl group versus a chlorine atom in this context is complex, the difference is generally not considered the primary determinant of their reactivity differences. The dominant factor remains the electronic effects.
A Tale of Two Reagents: Comparative Reactivity in Key Transformations
The differing electronic properties of DC and POCl₃ lead to distinct reactivity patterns and applications in organic synthesis.
Reactions with Alcohols: Phosphorylation vs. Dehydration
The reaction with alcohols is a cornerstone of the chemistry of both reagents, but the outcomes can differ significantly.
Phosphorus Oxychloride (POCl₃): A Workhorse for Dehydration and Phosphorylation
POCl₃ is widely employed for the dehydration of alcohols to alkenes, typically in the presence of a base like pyridine.[4] The reaction proceeds via an E2 mechanism, which is advantageous as it avoids carbocation rearrangements that can occur under acidic dehydration conditions.[4]
Furthermore, POCl₃ is a potent phosphorylating agent, used in the synthesis of phosphate esters, including nucleotides.[5] The high reactivity of POCl₃ allows for the phosphorylation of hydroxyl groups under relatively mild conditions, although its trifunctional nature can lead to the formation of di- and tri-substituted phosphates, requiring careful control of stoichiometry.
This compound (DC): A Precursor to Methylphosphonates
This compound reacts with alcohols to form methylphosphonate esters. This reaction is fundamental to its use in the synthesis of various organophosphorus compounds, including the notorious nerve agent Sarin, which is the isopropyl methylphosphonofluoridate.[2] The synthesis involves the reaction of DC with isopropanol.
The reactivity of DC towards alcohols is generally lower than that of POCl₃ due to the less electrophilic phosphorus center. This can be an advantage in certain applications where greater selectivity is required. For instance, in the synthesis of oligonucleoside methylphosphonates, DC is used as a bifunctional phosphonylating and condensing agent.[6]
The Vilsmeier-Haack Reaction: A Signature Transformation of POCl₃
A classic application that highlights the high reactivity of POCl₃ is the Vilsmeier-Haack reaction. In this reaction, POCl₃ activates a substituted amide, such as dimethylformamide (DMF), to form a Vilsmeier reagent, which is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.[3]
The formation of the highly electrophilic Vilsmeier reagent is a testament to the strong Lewis acidity and chlorinating ability of POCl₃. This compound is not typically used in this type of reaction, as it is less effective at activating the amide to the required degree.
Experimental Protocols: Handling and Application in Synthesis
Given the hazardous nature of both reagents, strict adherence to safety protocols is paramount. Both compounds are corrosive, toxic upon inhalation, and react violently with water.[2][3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Protocol 1: Dehydration of an Alcohol using Phosphorus Oxychloride
This protocol describes the general procedure for the dehydration of a secondary alcohol to an alkene using POCl₃ and pyridine.
Materials:
-
Secondary alcohol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the secondary alcohol (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.5 - 2.0 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Dialkyl Methylphosphonate using this compound
This protocol outlines a general method for the preparation of a dialkyl methylphosphonate from an alcohol and this compound.
Materials:
-
This compound (DC)
-
Alcohol (e.g., ethanol, isopropanol), anhydrous
-
Triethylamine, anhydrous
-
Diethyl ether, anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the anhydrous alcohol (2.2 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether (5 volumes).
-
Add the solution of this compound dropwise to the stirred alcohol/triethylamine solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and wash successively with saturated ammonium chloride solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dialkyl methylphosphonate by vacuum distillation or flash column chromatography.
Spectroscopic Analysis: The Utility of ³¹P NMR
³¹P NMR spectroscopy is an invaluable tool for monitoring reactions involving phosphorus-containing compounds and for characterizing the products. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
-
Phosphorus Oxychloride (POCl₃): The ³¹P NMR spectrum of POCl₃ typically shows a sharp singlet in the region of δ = 2-5 ppm.
-
This compound (DC): The ³¹P NMR chemical shift for DC is found further downfield, typically in the range of δ = 40-45 ppm.[7] The electron-donating methyl group deshields the phosphorus nucleus compared to the electron-withdrawing chlorine atom in POCl₃.
During a reaction, the disappearance of the starting material's signal and the appearance of new signals corresponding to intermediates and products can be monitored to track the reaction's progress and determine its endpoint. For example, in the reaction of DC with an alcohol, the peak at ~42 ppm will decrease, while a new peak corresponding to the resulting methylphosphonate ester will appear at a different chemical shift.
Conclusion: Choosing the Right Tool for the Job
Choose Phosphorus Oxychloride (POCl₃) when:
-
High reactivity is required for phosphorylation or chlorination.
-
Dehydration of alcohols to alkenes is the desired transformation.
-
The Vilsmeier-Haack reaction is being performed.
Choose this compound (DC) when:
-
Synthesis of methylphosphonates is the goal.
-
A less reactive, more selective phosphonylating agent is needed.
-
The introduction of a P-CH₃ bond is a key synthetic step.
Ultimately, the choice between DC and POCl₃ will depend on the specific synthetic transformation, the nature of the substrate, and the desired outcome. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers to make strategic and effective decisions in their synthetic endeavors.
References
- 1. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to Phosphonylating Agents: Efficacy of Methylphosphonic Dichloride
In the landscape of organophosphorus chemistry, the selection of an appropriate phosphonylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. These reagents are foundational in the synthesis of a vast array of biologically and industrially significant molecules, from antiviral drugs and herbicides to flame retardants and ligands for catalysis. This guide provides an in-depth comparison of methylphosphonic dichloride (MPD), a highly reactive and versatile phosphonylating agent, with other common alternatives. We will delve into the mechanistic nuances, substrate scope, and practical considerations of these reagents, supported by experimental data and protocols to inform your selection process.
Profiling this compound (MPD): The High-Reactivity Workhorse
This compound (CH₃P(O)Cl₂), also known as dichloro, is a powerful bifunctional phosphonylating agent.[1][2] Its high reactivity stems from the presence of two chlorine atoms bonded to a pentavalent phosphorus center, making it highly electrophilic and susceptible to nucleophilic attack.
Mechanism and Reactivity: The core of MPD's reactivity lies in the sequential displacement of its two chloride leaving groups by nucleophiles, typically alcohols or amines. The reaction proceeds via a nucleophilic substitution at the phosphorus center. This high reactivity allows for rapid phosphonylation, often at room temperature, but also demands stringent control over reaction conditions. MPD reacts vigorously with water and moisture, hydrolyzing to form corrosive hydrochloric acid and methylphosphonic acid, necessitating the use of anhydrous solvents and an inert atmosphere.[1][3]
Key Applications:
-
Oligonucleotide Synthesis: MPD is a key precursor for preparing oligonucleoside methylphosphonates, which are nucleic acid analogs used in antisense therapy.[4][5] It allows for the introduction of a methylphosphonate linkage, which is resistant to nuclease degradation.
-
Nerve Agent Precursor: It is a Schedule 2 precursor chemical under the Chemical Weapons Convention, as it is used in the synthesis of nerve agents like sarin and soman.[1][4]
-
General Organophosphorus Synthesis: It serves as a versatile building block for a variety of organophosphorus compounds.[6]
Advantages:
-
High reactivity leading to fast reaction times.
-
Bifunctional nature allows for the sequential introduction of two different nucleophiles.
Disadvantages:
-
Extreme moisture sensitivity requires strict anhydrous conditions.[7]
-
High toxicity and corrosive nature demand careful handling and specialized personal protective equipment.[3][8]
-
Vigorous reactions can be difficult to control.[9]
Comparative Analysis: MPD vs. Other Phosphonylating Agents
The choice of a phosphonylating agent is a trade-off between reactivity, selectivity, and handling safety. Below, we compare MPD to three other major classes of reagents.
MPD vs. Phosphoryl Chloride (POCl₃)
Phosphoryl chloride is one of the most common and powerful phosphorylating agents, used to introduce a phosphate group rather than a phosphonate.
-
Reactivity: Both MPD and POCl₃ are highly reactive acid chlorides. POCl₃ is trifunctional, offering three sites for substitution. The primary difference lies in the group attached to the phosphorus: a methyl group in MPD versus an additional chlorine in POCl₃. This makes POCl₃ a more aggressive chlorinating agent and generally more reactive.
-
Application Scope: MPD is used to create phosphonates (containing a P-C bond), which are often mimics of phosphates in biological systems.[10] POCl₃ is used to create phosphate esters (P-O bonds), which are fundamental in biochemistry for energy transfer (like ATP) and signaling.
-
Causality in Choice: The choice is dictated by the desired final structure. If a stable, non-hydrolyzable P-C bond is required, MPD or a similar phosphonic dichloride is necessary. For creating phosphate esters, POCl₃ is the more direct reagent.
MPD vs. H-Phosphonates (e.g., Diethyl Phosphite)
H-phosphonates, such as diethyl phosphite, represent a milder, P(III)-based approach to forming phosphorus-carbon bonds.
-
Reactivity and Mechanism: Unlike the electrophilic P(V) center of MPD, H-phosphonates typically react as nucleophiles after deprotonation or under catalysis. The classic Pudovik and Abramov reactions involve the base-catalyzed addition of the P-H bond across a carbonyl (aldehyde or ketone) or imine double bond, respectively, to form α-hydroxyphosphonates or α-aminophosphonates.[11] This mechanism is fundamentally different from the substitution chemistry of MPD.
-
Reaction Conditions: Reactions with H-phosphonates are generally much milder and more tolerant of various functional groups compared to reactions with MPD. They often employ base catalysts like triethylamine or acid catalysts.[11][12]
-
Substrate Scope: H-phosphonates are ideal for reacting with electrophilic carbons like those in carbonyls and imines.[11] MPD is better suited for direct reaction with nucleophiles like alcohols and amines.
-
Causality in Choice: For the synthesis of α-hydroxy or α-amino phosphonates from carbonyls or imines, H-phosphonates are superior due to their milder conditions and direct addition mechanism. For phosphonylating alcohols directly to form phosphonate esters, MPD is more efficient, albeit harsher.
MPD vs. Phosphoramidites
Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis. They are P(III) reagents, contrasting with the P(V) nature of MPD.
-
Reactivity and Mechanism: Phosphoramidites are activated by a weak acid, such as tetrazole, to become highly reactive phosphitylating agents. They react with the 5'-hydroxyl group of a growing oligonucleotide chain. The resulting phosphite triester is then oxidized to the more stable P(V) phosphate triester. This P(III) to P(V) approach allows for highly controlled, stepwise synthesis.
-
Application Scope: While MPD can be used for oligonucleotide synthesis, the phosphoramidite method has become the standard due to its extremely high coupling efficiency (often >99%), which is essential for synthesizing long DNA or RNA strands. The lower yields reported for MPD in solid-phase synthesis (around 76% per step) make it unsuitable for this purpose.[5]
-
Causality in Choice: For automated, high-yield synthesis of long oligonucleotides, phosphoramidite chemistry is the undisputed choice. MPD's utility in this field is limited to solution-phase synthesis of short methylphosphonate oligomers or for specific modifications where its unique reactivity is required.[5]
Quantitative Data Summary
The following table summarizes the key characteristics of the discussed phosphonylating agents.
| Feature | This compound (MPD) | Phosphoryl Chloride (POCl₃) | Diethyl Phosphite (H-Phosphonate) | Phosphoramidites |
| Phosphorus State | P(V) | P(V) | P(III) (in tautomeric form) | P(III) |
| Reactivity | Very High | Extremely High | Moderate | High (with activator) |
| Primary Function | Phosphonylation (forms P-C bond) | Phosphorylation (forms P-O bond) | Phosphonylation (forms P-C bond) | Phosphitylation (forms P-O bond) |
| Typical Nucleophile | Alcohols, Amines | Alcohols, Amines | Carbonyls, Imines | Alcohols |
| Typical Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere | Base or acid catalysis | Weak acid activator (e.g., tetrazole) |
| Handling Safety | Very toxic, corrosive, water-reactive[1][3] | Very toxic, corrosive, water-reactive | Irritant, less hazardous | Moisture sensitive, generally less hazardous |
| Key Application | Oligonucleoside methylphosphonates[5] | Phosphate ester synthesis | Pudovik/Abramov reactions[11] | Solid-phase oligonucleotide synthesis |
Mechanistic and Workflow Visualizations
To better understand the causality behind the different reaction pathways, the following diagrams illustrate the key mechanisms.
Caption: Reaction mechanism for the two-step phosphonylation of alcohols using MPD.
Caption: Base-catalyzed Pudovik reaction using an H-phosphonate and an aldehyde.
Experimental Protocols
The following protocols are provided as representative examples. Extreme caution must be exercised when working with this compound and other reactive phosphorus halides. These experiments must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. [8]
Protocol 1: Synthesis of Diethyl Methylphosphonate using MPD
This protocol describes the phosphonylation of ethanol with MPD.
Materials:
-
This compound (MPD) (13.3 g, 0.1 mol)
-
Anhydrous Ethanol (9.2 g, 0.2 mol)
-
Anhydrous Pyridine (15.8 g, 0.2 mol)
-
Anhydrous Diethyl Ether (200 mL)
-
Magnetic stirrer, round-bottom flask, dropping funnel, condenser with drying tube (CaCl₂).
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Ensure all glassware is oven-dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether (100 mL) and anhydrous ethanol (0.2 mol) to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (0.1 mol) and anhydrous pyridine (0.2 mol) in anhydrous diethyl ether (100 mL).
-
Add the MPD/pyridine solution dropwise to the stirred ethanol solution over 60 minutes, maintaining the temperature at 0-5 °C. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the diethyl ether by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield diethyl methylphosphonate.
Protocol 2: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate via Pudovik Reaction[11]
This protocol describes the base-catalyzed addition of diethyl phosphite to benzaldehyde.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Diethyl phosphite (1.38 g, 10 mmol)
-
Triethylamine (0.101 g, 1 mmol, 10 mol%)
-
Acetone (5 mL)
-
n-Pentane
-
Magnetic stirrer, round-bottom flask, reflux condenser.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), diethyl phosphite (10 mmol), and acetone (5 mL).[11]
-
Add triethylamine (1 mmol) to the mixture.[11]
-
Heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.[11]
-
Add n-pentane to the reaction mixture until turbidity is observed.[11]
-
Cool the mixture in an ice bath to induce crystallization.[11]
-
Collect the precipitated product by filtration and wash with cold n-pentane.[11]
-
Dry the product under vacuum to afford the title compound as a white solid.[11]
Conclusion and Recommendations
This compound is a highly effective, albeit hazardous, phosphonylating agent. Its utility is most pronounced in applications requiring the direct and rapid formation of phosphonate esters from alcohols, particularly in the synthesis of specialized molecules like oligonucleoside methylphosphonates.
However, for many applications, superior alternatives exist:
-
For the synthesis of α-hydroxyphosphonates or α-aminophosphonates , the milder and more functional-group-tolerant conditions of the Pudovik/Abramov reaction using H-phosphonates are preferable.
-
For the high-fidelity synthesis of long-chain oligonucleotides , the efficiency and control of phosphoramidite chemistry are unparalleled.
-
For the synthesis of phosphate esters , a direct phosphorylating agent like phosphoryl chloride is the logical choice.
The selection of the optimal reagent requires a careful analysis of the target molecule, the substrate's functional groups, and the available laboratory infrastructure for handling highly reactive and toxic chemicals. While MPD remains a powerful tool in the synthetic chemist's arsenal, a thorough understanding of its alternatives is essential for developing safe, efficient, and robust synthetic protocols.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound 98 676-97-1 [sigmaaldrich.com]
- 3. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 676-97-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 676-97-1 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
"yield comparison of different catalysts for methylphosphonic dichloride reactions"
Introduction: The Significance of Methylphosphonic Dichloride (MPDC)
This compound (CH₃P(O)Cl₂), often abbreviated as MPDC, is a pivotal organophosphorus intermediate with significant applications in diverse fields. It serves as a crucial precursor for the synthesis of various chemical agents, including flame retardants, pesticides, and pharmaceuticals.[1][2] The high reactivity of its phosphorus-chlorine bonds makes it an adaptable building block for introducing the methylphosphonyl moiety into a wide array of molecules. However, the synthesis of MPDC is not without its challenges, often involving corrosive reagents and the potential for yield-reducing side reactions.[3] Consequently, the selection of an appropriate catalytic system is paramount to achieving high yields and purity. This guide provides an in-depth comparison of different catalysts employed in the synthesis of MPDC, supported by experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.
Core Synthetic Pathway and the Role of Catalysis
A prevalent method for synthesizing MPDC involves the chlorination of dimethyl methylphosphonate (DMMP) using agents like thionyl chloride (SOCl₂) or phosgene.[1][4] The general reaction is as follows:
CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 CH₃Cl + 2 SO₂
While this reaction can proceed without a catalyst, it often requires harsh conditions and may result in lower yields due to the formation of polymeric byproducts.[3][4] Catalysts are introduced to accelerate the reaction rate, enable milder reaction conditions, and improve the overall efficiency and selectivity of the process.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly influences the reaction's outcome. Here, we compare three major classes of catalysts used in MPDC synthesis: Amine-based catalysts, Lewis acids, and Phase-Transfer Catalysts.
| Catalyst Type | Example Catalyst(s) | Typical Yield (%) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Amine-Based | Pyridine, Dimethylformamide (DMF) | >90 | 75-150 | High yields, readily available.[5][6] | Can be consumed in side reactions, potential for complex purification. |
| Lewis Acids | AlCl₃, ZnCl₂, TiCl₄ | 70-90 | 50-130 | Effective at activating substrates.[7] | Can promote side reactions, moisture-sensitive, potential for product contamination.[8] |
| Inorganic Halides | NH₄Cl, NaCl, CaCl₂ | Up to 98 (claimed) | 100-130 | High yields, low cost, readily available.[4] | Solubility can be an issue, may require specific solvents.[4] |
| Phase-Transfer | Tetrabutylammonium chloride (TBAC) | 76-88 (for related compounds) | Room Temp. to 80 | Mild reaction conditions, can avoid side reactions like hydrolysis.[9][10][11][12] | Catalyst can be expensive, may require biphasic solvent systems. |
Amine-Based Catalysts: The Workhorses
Tertiary amines and formamides, such as pyridine and N,N-dimethylformamide (DMF), are among the most frequently used catalysts for the chlorination of phosphonates.[1][5][6]
Mechanism of Action: These catalysts function as nucleophiles. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive intermediate, the Vilsmeier-Haack reagent (in the case of DMF). This intermediate then readily chlorinates the phosphonate ester. The basicity and steric accessibility of the amine play a crucial role in its catalytic activity.[13][14]
Performance Insights: Amine-catalyzed reactions can achieve very high yields, often exceeding 90%.[5] They allow the reaction to proceed at more moderate temperatures compared to the uncatalyzed process. However, the basicity of the amine can also lead to side reactions, and the catalyst or its byproducts may need to be carefully removed during purification.
Lewis Acid Catalysis: Activating the Substrate
Lewis acids, such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), can effectively catalyze the synthesis of MPDC.[7]
Mechanism of Action: A Lewis acid coordinates to the phosphoryl oxygen of the dimethyl methylphosphonate. This coordination withdraws electron density from the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack by the chloride ions from the chlorinating agent.[7]
Performance Insights: Lewis acid catalysis can provide good to excellent yields. However, these catalysts are highly sensitive to moisture and can be challenging to handle. They can also promote undesired side reactions if not used under carefully controlled conditions. The formation of stable complexes between the Lewis acid and the product can sometimes hinder catalyst turnover.[8]
Inorganic Halide Catalysts: A Simple and Effective Approach
A range of simple inorganic halides, including ammonium and various metallic halides, have been shown to be effective catalysts for the reaction between DMMP and thionyl chloride.[4]
Mechanism of Action: The halide anion (e.g., Cl⁻) is believed to act as a nucleophile, attacking the methyl group of the DMMP in an Sₙ2-type reaction, facilitated by the chlorinating agent. This process is repeated to replace both methoxy groups with chlorine atoms.
Performance Insights: This method has been reported to produce MPDC in yields as high as 98%.[4] The catalysts are inexpensive and readily available. A potential drawback is the limited solubility of some inorganic salts in the reaction mixture, which may necessitate the use of a co-solvent.[4]
Phase-Transfer Catalysis (PTC): A Milder Alternative
Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium chloride), are particularly useful when dealing with reactants in immiscible phases or for promoting reactions under milder conditions.[9][10][11]
Mechanism of Action: In a biphasic system (e.g., aqueous/organic), the phase-transfer catalyst transports a reactive anion (like a phenoxide in related syntheses) from the aqueous phase to the organic phase where the organophosphorus substrate resides.[10] This allows the reaction to proceed at the interface or in the bulk organic phase, often at lower temperatures and with reduced side reactions like hydrolysis.[9]
Performance Insights: While direct yield comparisons for MPDC synthesis using PTC are less common in the literature, this methodology is well-established for a variety of organophosphorus compound syntheses, offering good yields under mild conditions.[9][12] It is a valuable technique to consider, especially for sensitive substrates.
Visualizing the Process
To better understand the reaction and experimental setup, the following diagrams illustrate a generalized catalytic cycle and a typical laboratory workflow for MPDC synthesis.
Caption: Generalized catalytic cycle for amine-catalyzed MPDC synthesis.
Caption: Standard experimental workflow for laboratory-scale MPDC synthesis.
Detailed Experimental Protocol: Amine-Catalyzed Synthesis of MPDC
This protocol describes a representative procedure for the synthesis of this compound using dimethylformamide (DMF) as a catalyst.
Materials and Equipment:
-
Dimethyl methylphosphonate (DMMP)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas outlet (bubbler), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Inert Atmosphere: Purge the entire apparatus with a slow stream of dry nitrogen or argon for 10-15 minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Charging: Charge the flask with dimethyl methylphosphonate (1.0 mol). Add a catalytic amount of anhydrous N,N-dimethylformamide (0.02 mol).
-
Controlled Addition of Thionyl Chloride: Begin stirring the mixture and slowly add thionyl chloride (2.2 mol) dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reflux. This step is exothermic, and external cooling may be necessary initially.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 75-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours, or until the evolution of gas (SO₂ and CH₃Cl) ceases. Reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 65-67 °C at 20 mmHg).
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Gas Chromatography-Mass Spectrometry (GC-MS).
Safety Precautions: this compound and thionyl chloride are corrosive and toxic.[1] This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Conclusion and Recommendations
The optimal choice of catalyst for the synthesis of this compound depends on several factors, including the desired yield, cost considerations, available equipment, and the scale of the reaction.
-
For high-yield laboratory preparations where cost is not the primary concern, amine-based catalysts like DMF offer a reliable and well-documented route.
-
Inorganic halide catalysts present a highly effective and economical alternative, particularly for larger-scale production, provided that any potential solubility issues are addressed.
-
Lewis acids are a viable option but require stringent anhydrous conditions and careful control to minimize side reactions.
-
Phase-transfer catalysis should be considered for reactions involving sensitive substrates or when milder conditions are necessary to improve selectivity.
By understanding the mechanisms and performance characteristics of these different catalytic systems, researchers can make informed decisions to optimize the synthesis of this important organophosphorus intermediate.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revorevo.gitlab.io [revorevo.gitlab.io]
- 4. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. CN103172672A - Synthesis method for dichlorophenylphosphine oxide - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 14. poliuretanos.com.br [poliuretanos.com.br]
A Comparative Guide to the Characterization of Polyphosphonates Synthesized from Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the P-C Bond in Polymer Backbones
Polyphosphonates, a subclass of polyphosphoesters, are distinguished by the direct carbon-phosphorus (C-P) bond in their repeating unit. This feature, stemming from the use of phosphonic acid derivatives like methylphosphonic dichloride (MPOD), imparts greater hydrolytic stability compared to their polyphosphate counterparts, which possess a more labile phosphorus-oxygen (P-O) side chain linkage.[1] The synthesis of these polymers, particularly from MPOD, has garnered significant attention for two primary reasons: their inherent flame-retardant properties and their potential in biomedical applications due to their biodegradability.[2][3]
This guide will comparatively analyze the key characteristics of polyphosphonates synthesized from this compound, contrasting them with widely used polymers such as polycarbonates and polyesters. We will explore the synthesis, detailed characterization methodologies, and the resulting performance data that underpins their growing importance in materials science and drug development.
Synthesis Pathway: From Dichloride to Polymer
The most common and effective methods for synthesizing polyphosphonates from this compound are interfacial and solution polycondensation.[4] Both methods involve the reaction of the highly reactive MPOD with a diol (typically an aromatic bisphenol, like Bisphenol A) to form the repeating phosphonate ester linkage in the polymer backbone.[5][6]
Causality of Method Choice:
-
Interfacial Polycondensation: This method is often preferred for achieving high molecular weights. The reaction occurs at the interface of two immiscible liquids (e.g., an aqueous solution of the bisphenate salt and an organic solvent like dichloromethane containing the MPOD).[4] The rapid, irreversible reaction at the interface drives the polymerization forward.
-
Solution Polycondensation: This technique offers better control over reaction stoichiometry and is suitable for a wider range of monomers. It is performed in a single organic solvent in the presence of an acid acceptor (like pyridine or triethylamine) to neutralize the HCl byproduct.[4]
Below is a generalized workflow for the synthesis of a polyphosphonate.
Caption: Generalized Polycondensation Synthesis of Polyphosphonates.
Comprehensive Characterization: A Multi-Technique Approach
A thorough characterization of the synthesized polyphosphonate is critical to understanding its structure, purity, and physical properties. A multi-faceted approach, employing spectroscopic and thermal analysis techniques, provides a complete picture of the material's performance.
The general workflow for characterization is a sequential process where the chemical structure is first confirmed before thermal and physical properties are investigated.
Caption: Workflow for Polyphosphonate Characterization.
Spectroscopic Analysis: Confirming the Molecular Structure
A. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and essential first step to confirm the successful formation of the polyphosphonate by identifying key functional groups.
-
Scientific Rationale: This technique measures the absorption of infrared radiation by the sample's molecular bonds, which vibrate at specific frequencies. The presence of characteristic peaks confirms the formation of the desired ester linkages and the incorporation of the phosphonate group, while the absence of peaks from starting materials (e.g., broad O-H from the diol) indicates a complete reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, purified polymer powder directly onto the ATR crystal.
-
Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Interpretation: Identify characteristic absorption bands. For a typical aromatic polyphosphonate, key peaks include:
-
P=O Stretch: A strong absorption band around 1200-1250 cm⁻¹.[7]
-
P-O-C (Aryl) Stretch: Bands in the 1100-1200 cm⁻¹ region.[8]
-
C-H (Aromatic/Alkyl): Stretches typically above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region.
-
Absence of O-H: The disappearance of the broad hydroxyl (-OH) band from the diol monomer (around 3200-3500 cm⁻¹) is a key indicator of successful polymerization.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is the most powerful tool for detailed molecular-level characterization. Both ¹H and ³¹P NMR are indispensable.
-
Scientific Rationale: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the resulting spectrum provides detailed information about the chemical environment of each nucleus. For polyphosphonates, ³¹P NMR is particularly valuable as the phosphorus nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to its local environment.[9][10]
Experimental Protocol: ¹H and ³¹P NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Complete dissolution is crucial for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum. The integration of signals corresponding to the methyl group on the phosphorus atom, the aromatic protons from the diol, and any other alkyl groups should be consistent with the proposed polymer structure.
-
³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P spectrum. This typically shows a single, sharp peak for a linear homopolymer, confirming a consistent chemical environment for the phosphorus atoms along the polymer chain.[11] The chemical shift is characteristic of the phosphonate structure.[12] For poly(methylphosphonate)s, this signal often appears in the range of 10-25 ppm.[6]
-
Data Analysis: Correlate the chemical shifts and integrations from both spectra to confirm the repeating unit structure and assess the purity of the polymer.
Thermal Analysis: Evaluating Performance Under Stress
A. Thermogravimetric Analysis (TGA)
TGA is crucial for determining the thermal stability of the polymer and is a primary indicator of its performance as a flame retardant.
-
Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[13] The resulting data reveals the onset of decomposition (Td), the temperature of maximum decomposition rate, and the amount of material remaining at high temperatures (char yield). A high char yield is a key mechanism of flame retardancy, as the char layer acts as a physical barrier, insulating the underlying material from the heat source.[2][14]
Experimental Protocol: TGA
-
Sample Preparation: Place a small, precise amount of the dry polymer (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Analysis Conditions: Heat the sample from ambient temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Acquisition: Record the mass loss versus temperature.
-
Interpretation: Determine key parameters:
-
T₅% or T₁₀% (Onset of Decomposition): The temperature at which 5% or 10% weight loss occurs. This is a primary measure of thermal stability.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 700 °C or 800 °C).
-
B. Differential Scanning Calorimetry (DSC)
DSC is used to determine key thermal transitions, most importantly the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer.
-
Scientific Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] A step change in the heat flow baseline indicates the glass transition, where the polymer changes from a rigid, glassy state to a more flexible, rubbery state.[16]
Experimental Protocol: DSC
-
Sample Preparation: Seal a small amount of dry polymer (5-10 mg) in an aluminum DSC pan.
-
Analysis Conditions: Perform a heat-cool-heat cycle to erase the thermal history of the material. For example:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 200 °C at 10 °C/min.
-
-
Data Acquisition: Record the heat flow versus temperature.
-
Interpretation: Determine the glass transition temperature (Tg) from the inflection point of the step transition in the second heating scan.
Performance Comparison: Polyphosphonates vs. Alternatives
The true value of characterizing these polyphosphonates lies in comparing their properties to established polymers.
| Property | Poly(methylphosphonate) (Typical Aromatic) | Polycarbonate (Bisphenol A) | Poly(ethylene terephthalate) (PET) |
| Synthesis Precursors | This compound, Bisphenol A[4] | Phosgene, Bisphenol A[17] | Terephthalic acid, Ethylene glycol |
| Glass Transition (Tg) | 100 - 150 °C[4] | ~147 °C[18] | ~75 °C |
| Thermal Stability (T₅% in N₂) | 325 - 400 °C[2][4] | ~400 °C[19] | ~390 °C[20] |
| Char Yield at 700°C (N₂) | 25 - 45% [2][21] | < 25%[19] | < 15%[20] |
| Flame Retardancy | Excellent (Inherent) [22] | Poor (Requires Additives) | Poor (Requires Additives) |
| Biodegradability | Yes (Hydrolyzable Backbone) [3] | No | Very Slow |
Note: Values are typical and can vary significantly with specific monomer choice and polymer molecular weight.
Analysis of Comparative Data:
-
Flame Retardancy: The most striking advantage of polyphosphonates is their significantly higher char yield compared to polycarbonate and PET.[2][19][20] This is the cornerstone of their inherent flame retardancy. During thermal decomposition, phosphorus-containing flame retardants generate phosphoric acid, which promotes dehydration and the formation of a protective char layer (condensed phase action).[2][22] Additionally, volatile phosphorus-containing radicals can be released, which scavenge high-energy H• and OH• radicals in the gas phase, interrupting the combustion cycle.[14][20]
-
Thermal Stability: While the onset of decomposition for polyphosphonates can be slightly lower than that of polycarbonate, their high thermal stability is generally suitable for processing with many engineering thermoplastics.[2]
-
Biomedical Potential: The phosphoester backbone of polyphosphonates is susceptible to hydrolysis, making them biodegradable.[3] This contrasts sharply with the non-degradable nature of polycarbonates. This property, combined with the potential to tune degradation rates by altering the polymer backbone, makes them attractive candidates for applications like drug delivery systems and temporary scaffolds in tissue engineering.[23][24]
Conclusion
Polyphosphonates synthesized from this compound represent a class of polymers with a unique and highly valuable combination of properties. Standard characterization via FTIR and NMR confirms their successful synthesis, while thermal analysis using TGA and DSC quantifies their key performance metrics. When compared to commodity polymers like polycarbonate and PET, they exhibit superior inherent flame retardancy, primarily due to their ability to form substantial amounts of protective char upon heating. Furthermore, their hydrolytically cleavable backbone imparts a biodegradability that opens avenues for advanced biomedical applications. This guide provides the foundational protocols and comparative data necessary for researchers to effectively synthesize, characterize, and evaluate these promising materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers | MDPI [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 6. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. thescipub.com [thescipub.com]
- 14. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pcimag.com [pcimag.com]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. m-ep.co.jp [m-ep.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Polyphosphazene-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hyperbranched polyphosphates: synthesis, functionalization and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Phosphonylation Reactions with Methylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphonylation and its Significance
Phosphonylation, the introduction of a phosphonate group into a molecule, is a critical transformation in medicinal chemistry and materials science. Phosphonates are structural mimics of phosphates and are valued for their increased stability against hydrolysis. This property is particularly advantageous in drug design, where phosphonate-containing molecules can act as enzyme inhibitors or as prodrugs with improved pharmacokinetic profiles. Methylphosphonic dichloride (DC) is a highly reactive phosphonylating agent used in the synthesis of oligonucleoside methylphosphonates and as a precursor to several chemical weapons agents.[1][2] Its high reactivity, while beneficial for certain applications, necessitates a thorough understanding of its reaction kinetics for controlled and reproducible outcomes.
Comparing Phosphonylating Agents: Beyond this compound
While this compound is a potent reagent, a variety of other phosphonylating agents are available, each with distinct reactivity profiles and substrate specificities. The choice of reagent is dictated by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and tolerance of functional groups.
| Reagent | Structure | Key Characteristics | Typical Applications |
| This compound | CH₃P(O)Cl₂ | Highly reactive, moisture-sensitive solid.[1] Reacts vigorously with water.[1] | Oligonucleotide synthesis, precursor to nerve agents like sarin and soman.[1][2] |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | Strong dehydrating and chlorinating agent. Often used with a base like pyridine.[3] | Conversion of alcohols to alkyl chlorides, dehydration of alcohols.[3][4] |
| Diaryl Phosphites | (ArO)₂P(O)H | Milder reagents, often requiring activation (e.g., with a base and an oxidizing agent). | Synthesis of a wide variety of aryl phosphonates.[5] |
| H-Phosphonates | R₂P(O)H | Versatile reagents used in various C-P bond-forming reactions, such as the Arbuzov and Hirao reactions.[5] | Synthesis of phosphonates, phosphinates, and phosphine oxides.[5] |
The reactivity of these agents is influenced by the electrophilicity of the phosphorus center and the nature of the leaving groups. For instance, the two chlorine atoms in this compound make it a much more potent electrophile compared to diaryl phosphites.
Understanding the Reaction Mechanism
The phosphonylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process can occur sequentially, allowing for the introduction of two different alkoxy groups.
Caption: General mechanism of alcohol phosphonylation with this compound.
Experimental Design for Kinetic Studies
A robust kinetic study requires careful planning and execution. The choice of analytical technique is paramount and depends on the specific characteristics of the reaction being studied.
Key Considerations for Experimental Setup:
-
Solvent Selection: The solvent should be inert to the reactants and products and should be able to dissolve all components of the reaction mixture. Ethers and other non-reactive polar organic solvents are often suitable.[6]
-
Temperature Control: Phosphonylation reactions can be exothermic. Maintaining a constant and controlled temperature is crucial for accurate kinetic measurements. Reaction temperatures can range from moderate (e.g., about 50°C) to the boiling point of the reactants.[6]
-
Moisture Exclusion: this compound reacts vigorously with water.[1] All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Concentrations: To simplify the kinetics, it is often desirable to use pseudo-first-order conditions, where one reactant is in large excess.[7]
Analytical Techniques for Monitoring Reaction Kinetics
Several analytical techniques can be employed to monitor the progress of phosphonylation reactions in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for monitoring phosphonylation reactions as the phosphorus chemical shift is highly sensitive to its chemical environment. ¹H NMR can also be used to track the disappearance of starting materials and the appearance of products.[8]
Experimental Protocol for in-situ NMR Monitoring:
-
Sample Preparation: Prepare a stock solution of the alcohol and an internal standard in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial spectrum to determine the chemical shifts of the starting materials.[9]
-
Reaction Initiation: Carefully add a pre-weighed amount of this compound to the NMR tube, ensuring rapid mixing.
-
Time-course Data Acquisition: Immediately begin acquiring a series of spectra at regular time intervals.[8] Modern NMR spectrometers have automated routines for kinetic studies.[8][9]
-
Data Analysis: Integrate the signals corresponding to the starting material and product(s) in each spectrum. Plot the concentration of a reactant or product as a function of time to determine the reaction rate.[9]
Caption: Workflow for kinetic analysis using NMR spectroscopy.
Stopped-Flow Spectroscopy
Principle: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be employed.[7][10] This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance or fluorescence on a millisecond timescale.[10]
Experimental Protocol for Stopped-Flow Analysis:
-
Solution Preparation: Prepare two separate solutions, one containing the alcohol and the other containing this compound, in a suitable solvent.[10]
-
Instrument Setup: Load the two solutions into the drive syringes of the stopped-flow apparatus.[10]
-
Rapid Mixing: The instrument rapidly injects and mixes the two solutions in an observation cell.[10]
-
Data Acquisition: The spectrophotometer records the change in absorbance or fluorescence as a function of time immediately after mixing.[10]
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation to determine the rate constant.[10]
Data Analysis and Interpretation
The data obtained from kinetic experiments can be analyzed to determine the reaction order and the rate constant. The integrated rate laws for zero-, first-, and second-order reactions are used to linearize the concentration-time data.
| Reaction Order | Rate Law | Integrated Rate Law | Linear Plot |
| Zero | rate = k | [A]t = -kt + [A]₀ | [A] vs. t |
| First | rate = k[A] | ln[A]t = -kt + ln[A]₀ | ln[A] vs. t |
| Second | rate = k[A]² | 1/[A]t = kt + 1/[A]₀ | 1/[A] vs. t |
By plotting the data according to these integrated rate laws, the reaction order can be determined from the plot that yields a straight line. The rate constant is then calculated from the slope of this line.
Conclusion
A thorough understanding of the kinetics of phosphonylation reactions is essential for the controlled and reproducible synthesis of phosphonate-containing molecules. This compound is a powerful but highly reactive reagent that requires careful handling and precise control of reaction conditions. By employing appropriate experimental designs and analytical techniques such as in-situ NMR and stopped-flow spectroscopy, researchers can gain valuable insights into the reaction mechanism and optimize synthetic protocols. This guide provides a framework for designing and executing kinetic studies, enabling the development of robust and efficient phosphonylation methodologies.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. Use of this compound for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. US4871486A - Process for making this compound - Google Patents [patents.google.com]
- 7. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Hydrolytic Stability of Methylphosphonate Esters
For researchers, scientists, and drug development professionals, the methylphosphonate moiety is a cornerstone of modern medicinal chemistry. Often employed as a stable isostere for phosphates or as a key component of prodrugs, its stability in aqueous environments is a critical determinant of a molecule's in vivo fate, efficacy, and shelf-life. This guide provides an in-depth comparison of the hydrolytic stability of various methylphosphonate esters, supported by detailed experimental protocols and mechanistic insights to inform rational drug design and development.
The Significance of Hydrolytic Stability in Methylphosphonates
Methylphosphonate esters feature a direct phosphorus-carbon (P-C) bond, which imparts significantly greater resistance to both chemical and enzymatic hydrolysis compared to the phosphate ester's P-O-C linkage.[1] This enhanced stability is fundamental to their use as phosphate mimics in therapeutic agents, improving metabolic half-life.[1]
However, in many applications, particularly prodrug design, a controlled and predictable rate of hydrolysis is desirable to release the active phosphonic acid within a specific biological compartment.[2] Therefore, understanding the factors that govern the rate of P-O-C bond cleavage is paramount. The stability of these esters is not absolute and is highly dependent on the molecular structure and the surrounding environmental conditions, as mandated by stability testing guidelines in drug development.[3][4]
Key Factors Governing Hydrolytic Stability
The susceptibility of a methylphosphonate ester to hydrolysis is primarily governed by the interplay of steric and electronic effects, along with the pH of the medium.
-
Electronic Effects: The electrophilicity of the phosphorus atom is a key determinant of its susceptibility to nucleophilic attack by water or hydroxide ions. Electron-withdrawing groups attached to the ester's alkoxy group (the R in P-O-R) or to the methyl group directly bonded to phosphorus can increase the phosphorus atom's positive character, accelerating hydrolysis.[1][5] Conversely, electron-donating groups tend to decrease the rate of hydrolysis.
-
Steric Hindrance: The size of the alkyl or aryl groups of the ester moiety significantly impacts the rate of hydrolysis. Bulky substituents can physically impede the approach of a nucleophile to the phosphorus center, thereby slowing down the reaction.[5][6] This effect is particularly pronounced in base-catalyzed hydrolysis. For instance, the rate of alkaline hydrolysis decreases significantly when moving from a diethyl ester to a di-tert-butyl ester.[5][6]
-
pH and Catalysis: Hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to attack by a water molecule. The mechanism can proceed through P-O bond cleavage (AAc2) or, more rarely with methyl esters, C-O bond cleavage (AAl2).[6] Polar and steric effects have been observed to have a less pronounced influence on acid-catalyzed hydrolysis compared to base-catalyzed reactions.[6]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the highly nucleophilic hydroxide ion directly attacks the phosphorus center. This pathway is generally much faster than hydrolysis at neutral or acidic pH and is highly sensitive to steric effects.[5][6]
-
Experimental Design for Comparative Assessment
A robust assessment of hydrolytic stability requires a well-controlled kinetic study. The goal is to determine the pseudo-first-order rate constant (k) and the half-life (t½) of the ester under standardized conditions.
Causality Behind Experimental Choices:
-
pH Selection: We select a range of pH values to simulate different environments a drug molecule might encounter. Typically, this includes acidic (pH ~1-4), neutral (pH ~7.4), and basic (pH ~9-10) conditions.[3] This mimics the stomach, blood plasma, and potential intestinal environments, respectively, and provides data on the molecule's intrinsic stability as required by regulatory bodies like the ICH.[7]
-
Temperature Control: Hydrolysis rates are temperature-dependent.[1] Maintaining a constant, often elevated, temperature (e.g., 37°C for physiological relevance or higher for accelerated stability studies) using a thermostatted water bath is crucial for obtaining reproducible kinetic data.[1]
-
Buffer System: The choice of buffer is critical to maintain a constant pH throughout the experiment. It must be non-nucleophilic to avoid participating in the reaction. Phosphate buffers are generally avoided due to potential analytical interference. Buffers like acetate (for acidic pH), HEPES or Tris (for neutral/basic pH) are common choices.
-
Initial Concentration: The initial concentration of the methylphosphonate ester should be low enough to ensure that the concentration of water remains effectively constant, allowing for the application of pseudo-first-order kinetics.[1][8][9]
Detailed Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol outlines a general method for determining the pseudo-first-order rate constant of methylphosphonate ester hydrolysis.
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the test methylphosphonate ester in a water-miscible organic solvent like acetonitrile or DMSO. Rationale: This allows for precise addition of a small volume to the aqueous buffer, minimizing the organic solvent percentage in the final reaction mixture.
-
Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, and 10.0). Ensure the buffer has sufficient capacity to maintain the pH upon addition of the ester stock solution.
-
-
Hydrolysis Reaction Setup:
-
Pre-heat a sufficient volume of each buffer solution to the target temperature (e.g., 37°C) in a sealed reaction vessel within a temperature-controlled water bath.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 0.1-1.0 mM). Start a timer immediately upon addition. Rationale: Pre-heating the buffer ensures the reaction starts at the target temperature. A sealed vessel prevents evaporation over the course of the experiment.
-
-
Time-Course Sampling:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate to capture at least 5-6 data points within the first two half-lives.
-
Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by adding a strong acid (e.g., HCl) to shift the pH to a highly acidic value where the hydrolysis rate is negligible, or by rapid freezing. Rationale: Quenching is essential for accurately measuring the concentration of the ester at a specific time point.
-
-
Analytical Method:
-
Analyze the quenched samples to determine the concentration of the remaining parent ester. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. Other techniques like ³¹P NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[10][11] The analytical method must be validated for specificity, linearity, and precision.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the parent ester concentration (ln[Ester]) versus time (t).
-
For a reaction following pseudo-first-order kinetics, this plot will yield a straight line.[1]
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Experimental Workflow Diagram
Caption: Workflow for determining the hydrolytic stability of methylphosphonate esters.
Comparative Data: Hydrolytic Half-Lives (t½)
The following table presents illustrative data for the hydrolytic half-lives of different methylphosphonate esters, demonstrating the influence of structure and pH.
| Methylphosphonate Ester | R Group Structure | Key Structural Feature | t½ at pH 4.0 (37°C) | t½ at pH 7.4 (37°C) | t½ at pH 10.0 (37°C) |
| Dimethyl Methylphosphonate | -CH₃ | Small, simple alkyl | ~3.3 years[12] | ~124 days[12] | ~1.2 days[12] |
| Diethyl Methylphosphonate | -CH₂CH₃ | Increased steric bulk | > 4 years | ~200 days | ~5 days |
| Diisopropyl Methylphosphonate | -CH(CH₃)₂ | Significant steric bulk | > 5 years | ~1000 days | ~45 days |
| Bis(p-nitrophenyl) Methylphosphonate | -C₆H₄NO₂ | Strong e⁻-withdrawing | ~150 days | ~6 hours | < 5 minutes |
Note: Data for diethyl, diisopropyl, and bis(p-nitrophenyl) esters are illustrative, based on established chemical principles of steric and electronic effects on hydrolysis rates.[5][6] The data for Dimethyl Methylphosphonate is derived from literature values, though conditions may vary.[12]
Analysis of Trends:
-
Effect of pH: For all esters, the rate of hydrolysis increases dramatically as the pH becomes more alkaline, highlighting the potency of the hydroxide ion as a nucleophile. Stability is greatest under acidic conditions.
-
Effect of Steric Hindrance: Comparing the simple alkyl esters (dimethyl, diethyl, diisopropyl), an increase in the steric bulk of the ester group leads to a significant increase in the half-life, especially under basic conditions where nucleophilic attack is the rate-determining step.[5]
-
Effect of Electronics: The inclusion of a p-nitrophenyl group, a powerful electron-withdrawing group, drastically destabilizes the ester.[5] This group makes the phosphorus atom highly electrophilic and is also an excellent leaving group, resulting in extremely rapid hydrolysis across all pH values.
Mechanistic Considerations
Understanding the hydrolysis mechanism provides deeper insight into stability. The most common pathway for alkaline hydrolysis is a concerted, SN2-like attack at the phosphorus center.
Caption: General mechanism for base-catalyzed hydrolysis of a methylphosphonate ester.
The reaction proceeds through a high-energy trigonal bipyramidal transition state where the incoming hydroxide and the departing methoxy group occupy apical positions. The stability of this transition state, and thus the overall reaction rate, is highly sensitive to the steric and electronic nature of the substituents on the phosphorus atom.
Conclusion
The hydrolytic stability of methylphosphonate esters is a tunable property that can be rationally modulated through careful selection of the ester's alkyl or aryl substituents. This guide demonstrates that stability is profoundly influenced by steric hindrance, electronic effects, and pH. A systematic experimental approach, involving kinetic studies under controlled conditions, is essential for accurately quantifying stability and predicting the in vivo or in-use performance of these critical compounds. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for designing safe, stable, and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Large-Scale Phosphorylation: A Cost-Benefit Analysis of Methylphosphonic Dichloride and Its Alternatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and biotechnology sectors, the choice of a phosphorylating agent is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and safety. Methylphosphonic dichloride (DC), a highly reactive organophosphorus compound, has traditionally carved out a niche in specialized applications such as oligonucleotide synthesis. However, its hazardous nature and associated handling complexities necessitate a thorough evaluation against alternative reagents. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering a comparative look at viable alternatives like phosphoryl chloride (POCl₃) and various phosphites, supported by experimental insights and process considerations.
The Critical Role of Phosphorylating Agents
Phosphorylation, the introduction of a phosphate or phosphonate group into a molecule, is a fundamental transformation in the synthesis of a vast array of biologically active compounds, including antisense oligonucleotides, antiviral drugs, and other therapeutics. The choice of the phosphorylating agent dictates not only the success of the chemical transformation but also influences the overall process economics, safety protocols, and environmental impact.
This compound (DC): A Profile
This compound (CH₃P(O)Cl₂) is a bifunctional organophosphorus reagent known for its high reactivity, enabling the efficient formation of phosphonate esters and amides. Its primary application in large-scale synthesis is in the production of methylphosphonate oligonucleotides, a class of therapeutic molecules with modified phosphate backbones.[1]
Synthesis and Cost Drivers
Industrially, this compound is typically produced through the oxidation of methyldichlorophosphine or the chlorination of dimethyl methylphosphonate (DMMP) using reagents like thionyl chloride or phosgene.[1] The cost of DC is influenced by the price of these starting materials, the complexity of the synthesis and purification processes, and the stringent safety measures required for its production and handling. While pricing for small, laboratory-scale quantities can be high (e.g., approximately $81 for 5 grams), industrial-scale pricing is significantly lower, with some suppliers indicating prices in the range of $0.1 per kilogram, though this is highly dependent on volume and purity.[2]
Cost-Benefit Analysis of this compound
| Aspect | Benefits of this compound | Costs & Drawbacks of this compound |
| Reactivity & Efficiency | High reactivity can lead to faster reaction times and potentially higher yields in specific applications like methylphosphonate synthesis. | High reactivity can also lead to side reactions and the formation of impurities if not carefully controlled. |
| Cost | Potentially cost-effective at very large, industrial scales. | Can be expensive for smaller to medium-scale production runs. Raw material and synthesis costs can be significant. |
| Safety & Handling | Established handling protocols exist. | Highly toxic and corrosive.[1] Reacts violently with water, releasing hydrochloric acid.[1] Requires specialized handling equipment and stringent safety protocols, increasing capital and operational costs.[3][4] |
| Waste Management | Generates corrosive and hazardous waste streams (e.g., HCl, organophosphorus byproducts) that require specialized and costly treatment and disposal. | |
| Regulatory | Use is well-documented in certain applications. | Listed as a Schedule 2 chemical under the Chemical Weapons Convention, leading to strict monitoring and regulation of its production and use.[1] |
Key Alternatives to this compound
Several alternative phosphorylating agents are available for large-scale synthesis, each with its own set of advantages and disadvantages. The most common alternatives include phosphoryl chloride and various phosphites.
Phosphoryl Chloride (POCl₃)
Phosphoryl chloride, also known as phosphorus oxychloride, is a widely used phosphorylating agent in the chemical industry for the production of phosphate esters, flame retardants, and plasticizers.[5][6][7]
Comparative Analysis: DC vs. POCl₃
| Feature | This compound (DC) | Phosphoryl Chloride (POCl₃) |
| Functionality | Introduces a methylphosphonate group. | Introduces a phosphate group. |
| Industrial Price | Indicative pricing around $0.1/kg for bulk. | Indicative pricing around ₹95/kg (~$1.14/kg) in some markets.[8] |
| Reactivity | Highly reactive. | Highly reactive, fumes in moist air.[7] |
| Safety | Highly toxic, corrosive, water-reactive. | Highly toxic, corrosive, water-reactive.[5][7] |
| Waste Profile | Generates HCl and organophosphorus waste. | Generates HCl and inorganic phosphate waste. |
| Applications | Primarily for methylphosphonate synthesis. | Broad applications in synthesis of phosphate esters.[5][6][7] |
Causality Behind Experimental Choices: The choice between DC and POCl₃ is fundamentally dictated by the desired final product. If a methylphosphonate linkage is required, DC is the direct precursor. For standard phosphate esters, POCl₃ is the more common and often more economical choice due to its broader industrial use and potentially lower cost at scale.
Phosphites
Phosphites, such as trimethyl phosphite or triethyl phosphite, offer a different approach to phosphorylation. They are generally less aggressive reagents than the acid chlorides.
Comparative Analysis: DC vs. Phosphites
| Feature | This compound (DC) | Phosphites (e.g., Trimethyl phosphite) |
| Reactivity | Very high, reacts with a wide range of nucleophiles. | Milder, often requiring activation or catalysis. |
| Industrial Price | Indicative pricing around $0.1/kg for bulk. | Varies by specific phosphite; can be cost-effective. |
| Safety | Highly toxic and corrosive. | Generally less hazardous than DC, but still require careful handling. |
| Byproducts | HCl, requiring neutralization and disposal. | Typically alcohols, which can be easier to handle and recycle. |
| Selectivity | Can be less selective due to high reactivity. | Often offer higher selectivity in complex molecules. |
| Environmental Impact | Concerns over hazardous waste and potential for misuse. | Generally considered more environmentally benign, though their fate in the environment is a subject of study.[9][10] |
Causality Behind Experimental Choices: The use of phosphites is often favored when working with sensitive substrates where the harsh conditions associated with DC or POCl₃ could lead to degradation. The higher selectivity of phosphites can also reduce the need for extensive purification, which can offset a potentially higher initial reagent cost.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in a large-scale setting, here are generalized, step-by-step methodologies for a phosphorylation reaction using this compound and a phosphite-based approach.
Protocol 1: Large-Scale Phosphonylation using this compound
Objective: Synthesis of a dialkyl methylphosphonate.
-
Reactor Preparation: An appropriately sized, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a scrubber system for HCl vapors is rendered inert and moisture-free by purging with dry nitrogen.
-
Solvent and Substrate Charging: Anhydrous toluene is charged into the reactor, followed by the alcohol substrate. The mixture is cooled to 0-5 °C with constant stirring.
-
Reagent Addition: this compound is added dropwise to the cooled solution via a pressure-equalizing dropping funnel, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Reaction Monitoring: The reaction is monitored by in-process controls (e.g., GC or HPLC) to determine the consumption of the starting material.
-
Quenching and Workup: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the generated HCl.
-
Phase Separation and Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
-
Waste Handling: The acidic aqueous waste is neutralized and sent for appropriate treatment. The scrubber solution containing HCl is also neutralized before disposal.
Protocol 2: Large-Scale Phosphonylation using a Phosphite-based Approach (Arbuzov Reaction)
Objective: Synthesis of a dialkyl methylphosphonate.
-
Reactor Setup: A similar reactor setup to Protocol 1 is used, though the scrubber requirements may be less stringent.
-
Reagent Charging: Trimethyl phosphite is charged into the reactor and heated to a specified temperature (e.g., 100-120 °C) under a nitrogen atmosphere.
-
Substrate Addition: The alkyl halide (e.g., methyl iodide) is added slowly to the heated phosphite. The reaction is often exothermic and the addition rate is controlled to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by GC to follow the formation of the product and the consumption of the starting materials.
-
Product Isolation: After the reaction is complete, the excess starting materials and volatile byproducts are removed by distillation. The resulting dialkyl methylphosphonate is often of sufficient purity for many applications, or it can be further purified by vacuum distillation.
-
Waste Handling: The waste generated is primarily composed of distilled-off starting materials, which can potentially be recycled.
Visualization of Workflows
Caption: Comparative workflows for phosphorylation.
Decision-Making Framework
The selection of a phosphorylating agent for large-scale synthesis is a multi-faceted decision. The following diagram illustrates a logical approach to this selection process.
Caption: Decision framework for selecting a phosphorylating agent.
Conclusion: A Balanced Approach
This compound remains a relevant and powerful reagent for specific large-scale applications, most notably in the synthesis of methylphosphonate oligonucleotides. Its high reactivity can be an asset when managed correctly. However, the significant safety concerns, stringent regulatory oversight, and costly waste management associated with its use make a strong case for the consideration of alternatives.
Phosphoryl chloride presents a workhorse alternative for the synthesis of phosphate esters, often with a more favorable cost profile for broad applications. For syntheses requiring milder conditions and higher selectivity, phosphites emerge as a compelling choice, with the added benefit of generating less hazardous byproducts.
Ultimately, the optimal choice of a phosphorylating agent is not a one-size-fits-all solution. It requires a careful and holistic evaluation of the specific chemical transformation, the scale of production, the cost constraints, the safety infrastructure, and the environmental impact. By understanding the trade-offs outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions that balance chemical efficiency with economic viability and responsible manufacturing practices.
References
- 1. mdpi.com [mdpi.com]
- 2. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Safety Guideline [chemtrack.org]
- 5. lanxess.com [lanxess.com]
- 6. mordorintelligence.com [mordorintelligence.com]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. Fate of Foliar-Applied Phosphite and Its Effect on Growth and Development of Cool-Season Turfgrass [usga.org]
- 9. uniumbioscience.com [uniumbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphonylating Reagents: Benchmarking Methylphosphonic Dichloride Against Novel Alternatives
In the landscape of pharmaceutical and materials science, the introduction of a phosphonate moiety (P-C bond) can profoundly alter the biological activity, metabolic stability, and physical properties of a molecule. For decades, methylphosphonic dichloride (CH₃P(O)Cl₂) has been a workhorse reagent for this transformation, valued for its high reactivity. However, the very reactivity that makes it effective also brings challenges in handling, substrate compatibility, and byproduct generation. This guide provides a technical comparison between this compound and emerging novel phosphonylating systems, offering researchers, scientists, and drug development professionals a data-driven perspective on selecting the appropriate reagent for their synthetic needs.
The Incumbent: this compound
This compound is a highly reactive electrophile due to the two chlorine leaving groups attached to the phosphorus center. Its utility lies in its straightforward reaction with nucleophiles such as alcohols and amines to form the corresponding methylphosphonate esters and phosphonamidates, respectively.
Mechanism of Action: The reaction proceeds via a nucleophilic substitution at the phosphorus center. An alcohol, for instance, attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
DOT Diagram: Reaction of this compound with an Alcohol
References
Safety Operating Guide
A Guide to the Safe Disposal of Methylphosphonic Dichloride for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemicals extends beyond the experiment itself and into the critical phase of disposal. Methylphosphonic dichloride (CAS No. 676-97-1), a valuable precursor in oligonucleotide synthesis, is also a Schedule 2 substance under the Chemical Weapons Convention due to its potential use in the synthesis of nerve agents.[1] Its high reactivity and toxicity demand a disposal procedure that is not just compliant, but fundamentally rooted in a deep understanding of its chemical nature. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of residual this compound in a laboratory setting, ensuring the safety of personnel and the environment.
Foundational Safety & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. It is classified as a highly toxic and corrosive substance.[2] Inhalation can be fatal, and contact with skin or eyes causes severe burns. A critical characteristic is its violent reaction with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[1][2]
Key Hazards Overview:
| Hazard Type | Description | Primary Mitigation |
| Acute Toxicity | Fatal if inhaled. Very toxic by ingestion or skin absorption.[3] | Work exclusively within a certified chemical fume hood. Utilize appropriate respiratory protection. |
| Corrosivity | Causes severe skin burns and eye damage. Contact can irreversibly alter skin tissue.[3] | Wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][5] |
| Reactivity | Reacts violently with water, generating heat and toxic, corrosive hydrogen chloride gas.[2][6] | Handle in a dry, controlled environment. Avoid contact with incompatible materials like strong oxidizing agents, alcohols, and bases.[2] |
Mandatory Personal Protective Equipment (PPE)
Given the severe hazards, a stringent PPE protocol is non-negotiable. This is your last and most critical line of defense.
-
Respiratory Protection : A full-face respirator with cartridges appropriate for acid gases and organic vapors is recommended, especially when handling larger quantities or in case of a spill. At a minimum, work must be conducted in a well-ventilated chemical fume hood.[5]
-
Hand Protection : Use double-gloving. An inner nitrile glove can be worn with a thicker, chemical-resistant outer glove such as butyl rubber or neoprene.[7] Gloves must be inspected for integrity before each use.[8]
-
Eye and Face Protection : Chemical splash goggles and a full-face shield are mandatory to protect against splashes and the corrosive fumes generated during handling and neutralization.[7]
-
Body Protection : A chemical-resistant apron or gown over a standard lab coat is required.[4] Ensure shoes are closed-toe and offer no exposed skin.
Diagram: Disposal Workflow
The following diagram outlines the logical flow for the safe disposal of this compound, emphasizing the critical decision points and safety checks.
Caption: Logical workflow for the safe neutralization and disposal of this compound.
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for small, residual quantities of this compound typically found in a research setting. The core principle is a controlled hydrolysis and neutralization reaction. The violent reaction with water is managed by slowly adding the this compound to a cooled, dilute basic solution. This neutralizes the resulting hydrochloric and methylphosphonic acids as they form.
Materials Required:
-
Appropriate PPE (as detailed in Section 2)
-
Certified chemical fume hood
-
Stir plate and magnetic stir bar
-
Large beaker (at least 10x the volume of the base solution)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH paper or calibrated pH meter
-
Designated, labeled hazardous waste container for aqueous waste
Protocol:
-
Preparation and Precaution :
-
Ensure an appropriate chemical spill kit is readily accessible. For this compound, this should include a dry absorbent material like sand or vermiculite. Do not use water or combustible materials to clean up spills .[9]
-
Conduct all steps within a certified and operational chemical fume hood.[5]
-
Place a large beaker containing a magnetic stir bar on a stir plate inside an ice bath.
-
-
Prepare the Neutralizing Solution :
-
Prepare a dilute (~5%) aqueous solution of sodium bicarbonate or soda ash. The volume should be in significant excess (at least 50-fold molar excess) relative to the amount of this compound to be neutralized.
-
Causality: Sodium bicarbonate is a weak base that will neutralize the acidic byproducts of hydrolysis (hydrochloric acid and methylphosphonic acid). Using a dilute, cooled solution helps to control the reaction rate and dissipate the heat generated.[10]
-
Begin gentle stirring of the basic solution.
-
-
Controlled Addition of this compound :
-
Using a glass pipette or by carefully pouring, add the this compound to the stirred, cold basic solution extremely slowly, drop by drop .
-
Causality: The hydrolysis reaction is immediate and exothermic: CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl
-
The slow addition is the most critical step to prevent a runaway reaction. Vigorous gas evolution (carbon dioxide from the neutralization of acid) is expected. If the reaction becomes too vigorous, immediately cease addition until it subsides.[10]
-
-
Reaction Completion and pH Verification :
-
Once all the this compound has been added, allow the solution to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Carefully test the pH of the solution using pH paper or a calibrated meter. The target pH should be between 6.0 and 8.0.[11]
-
If the solution is still acidic, slowly add more sodium bicarbonate solution until the target pH is reached.
-
-
Final Waste Disposal :
-
The resulting neutralized aqueous solution contains sodium chloride, water, and sodium methylphosphonate. This solution must be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal. Do not pour down the drain unless explicitly permitted by your local regulations and EHS office .[12]
-
-
Decontamination :
-
All glassware and equipment that came into contact with this compound must be thoroughly decontaminated. Rinse equipment with a dilute sodium bicarbonate solution, followed by water and an appropriate solvent wash.
-
Dispose of all contaminated disposable materials, including gloves and pipette tips, as solid hazardous waste.[8]
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill : Evacuate the area. If the spill is small and you are trained to handle it, cover it with a dry, non-combustible absorbent material like sand or dry earth.[9] Do not use water.[2] Collect the material using non-sparking tools and place it in a designated, sealed container for disposal.[3] Report all spills to your institution's EHS office.
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and regulatory compliance.
References
- 1. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 2. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. opcw.org [opcw.org]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
